Senaparib
Description
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 6 investigational indications.
A novel, potent poly-(ADP-ribose) polymerase 1/2 inhibitor; Has demonstrated promising clinical antitumour activity
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-1-[[4-fluoro-3-(4-pyrimidin-2-ylpiperazine-1-carbonyl)phenyl]methyl]quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F2N6O3/c25-17-6-5-15(14-32-19-4-1-3-18(26)20(19)21(33)29-24(32)35)13-16(17)22(34)30-9-11-31(12-10-30)23-27-7-2-8-28-23/h1-8,13H,9-12,14H2,(H,29,33,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTUJTGLLREMNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=C(C=CC(=C3)CN4C5=C(C(=CC=C5)F)C(=O)NC4=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F2N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1401682-78-7 | |
| Record name | Senaparib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1401682787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Senaparib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17163 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SENAPARIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MNZ4OP95CF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Senaparib's Mechanism of Action in BRCA-Mutant Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular mechanisms underpinning the efficacy of Senaparib, a potent Poly(ADP-ribose) polymerase (PARP) inhibitor, specifically in cancer cells harboring BRCA1 or BRCA2 mutations. This compound leverages the principle of synthetic lethality to selectively induce cytotoxicity in tumor cells with deficient homologous recombination (HR) DNA repair pathways.
Core Concepts: PARP and Synthetic Lethality
Poly(ADP-ribose) polymerases, particularly PARP1 and PARP2, are critical enzymes in the cellular response to DNA damage.[1] They act as DNA nick sensors, binding to single-strand breaks (SSBs) and catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on themselves and other nuclear proteins.[2][3] This PARylation process recruits other DNA repair factors to the site of damage, facilitating the base excision repair (BER) pathway to resolve the SSB.[4][5]
In cells with functional BRCA1 and BRCA2 proteins, which are essential for the high-fidelity homologous recombination (HR) pathway, double-strand breaks (DSBs) that arise during replication can be effectively repaired.[3] However, in cells with mutated, non-functional BRCA1/2, the HR pathway is compromised, making them heavily reliant on other repair mechanisms, including the PARP-mediated BER pathway, to maintain genomic stability.[4][6]
This dependency creates a vulnerability known as synthetic lethality . This genetic interaction occurs when the loss of either of two genes individually is viable for the cell, but the simultaneous inactivation of both leads to cell death.[6] PARP inhibitors like this compound exploit this by disabling the BER pathway in cells that already have a crippled HR pathway due to BRCA mutations.
The Dual Mechanism of Action of this compound
This compound exerts its potent anti-tumor effect in BRCA-mutant cells through a dual mechanism: the inhibition of PARP's catalytic activity and the trapping of PARP enzymes on DNA.[1][2]
Catalytic Inhibition
This compound binds to the catalytic domain of PARP1 and PARP2, competing with the enzyme's natural substrate, NAD+.[4][7] This prevents the synthesis of PAR chains, thereby inhibiting the recruitment of downstream DNA repair proteins. Consequently, SSBs are not repaired efficiently.[5]
PARP Trapping
Beyond enzymatic inhibition, this compound "traps" the PARP enzyme on the DNA at the site of damage.[2] The inhibitor-bound PARP protein forms a stable complex with the DNA, physically obstructing the progression of DNA repair and replication.[2][8] This trapping action is a key driver of cytotoxicity.[2][9] The stalled replication forks that result from these trapped complexes collapse, leading to the formation of more severe DNA lesions, specifically double-strand breaks (DSBs).[1][2]
Induction of Apoptosis in BRCA-Mutant Cells
In a healthy cell, the DSBs generated by PARP inhibitor action would be repaired by the homologous recombination pathway. However, in BRCA1/2-mutant cells, this pathway is defective. The accumulation of unrepaired DSBs leads to significant genomic instability and triggers programmed cell death, or apoptosis.[2][5] This selective killing of cancer cells, while largely sparing normal cells with functional HR repair, forms the basis of this compound's therapeutic window.[4]
Quantitative Data Summary
This compound has demonstrated high potency in preclinical models and promising efficacy in clinical trials involving patients with BRCA mutations.
Table 1: Preclinical Potency of this compound
| Assay Type | Cell Line | Genetic Background | IC50 Value | Source |
|---|
| PARylation Inhibition | MDA-MB-436 | BRCA1 mutant | 0.74 nmol/L |[2] |
Table 2: Clinical Efficacy of this compound in BRCA1/2-Mutant Cancers | Study | Phase | Cancer Type | Key Efficacy Metric | Result | Source | | :--- | :--- | :--- | :--- | :--- | | NCT03508011 | I | Advanced Solid Tumors | Objective Response Rate (ORR) | 26.9% |[10] | | NCT03508011 | I | Advanced Solid Tumors | Disease Control Rate (DCR) | 73.1% |[10] | | SABRINA | II | Recurrent Platinum-Sensitive Ovarian Cancer | Objective Response Rate (ORR) | 66.3% |[11] | | SABRINA | II | Recurrent Platinum-Sensitive Ovarian Cancer | Median Progression-Free Survival (PFS) | 11.1 months |[11] | | FLAMES | III | Advanced Ovarian Cancer | Hazard Ratio for PFS vs. Placebo | 0.43 |[12][13] |
Key Experimental Protocols
The following are generalized methodologies for assays crucial to evaluating the mechanism of action of PARP inhibitors like this compound.
PARP Activity Assay (Chemiluminescent)
This assay quantifies the enzymatic activity of PARP by measuring the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.
-
Cell Lysis: Treat BRCA-mutant cells with varying concentrations of this compound for a specified time (e.g., 1 hour). Harvest and lyse the cells in a suitable buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.
-
PARP Reaction: Add cell lysates to a 96-well plate coated with histones and containing biotinylated NAD+.
-
Detection: Add Streptavidin-Horseradish Peroxidase (HRP) conjugate, which binds to the biotinylated PAR chains.
-
Signal Reading: Add a chemiluminescent HRP substrate. Read the resulting luminescent signal using a microplate reader. The signal intensity is proportional to PARP activity, and a decrease indicates inhibition by this compound.[14]
PARP Trapping Assay (Fluorescence Polarization)
This assay measures a compound's ability to trap PARP on a DNA probe, which is distinct from measuring catalytic inhibition.
-
Principle: The assay is based on fluorescence polarization (FP). A small, fluorescently labeled DNA probe rotates rapidly in solution, resulting in low FP. When a large protein like PARP binds to it, the complex tumbles more slowly, increasing the FP. An effective trapping agent will keep PARP bound to the DNA even in conditions that would normally cause its release, thus maintaining a high FP signal.[9]
-
Reaction Setup: In a 96-well black microplate, combine purified PARP1 or PARP2 enzyme, a fluorescently labeled DNA probe, and varying concentrations of the test inhibitor (this compound).
-
Induction of Release: Add NAD+ to the reaction. In the absence of a trapping inhibitor, PARP will auto-PARylate and dissociate from the DNA probe, causing the FP signal to decrease.
-
Measurement: Incubate the plate and measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., λex = 485 nm; λem = 528 nm).[15]
-
Analysis: A potent trapping agent like this compound will prevent the NAD+-induced drop in FP, indicating that the PARP-DNA complex remains intact.
Cell Viability Assay (Resazurin-based)
This assay measures the metabolic activity of cells as an indicator of viability to determine the cytotoxic effect of this compound.
-
Cell Seeding: Seed BRCA-mutant cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations for a prolonged period (e.g., 72 hours).
-
Reagent Addition: Add a resazurin-based reagent (like AlamarBlue) to the cell culture medium. Metabolically active, viable cells will reduce the blue resazurin to the pink, highly fluorescent resorufin.[14]
-
Incubation: Incubate for a specified time (e.g., 4-6 hours) at 37°C.
-
Fluorescence Reading: Measure the fluorescence of the resorufin product using a microplate reader (e.g., Excitation 544 nm, Emission 590 nm).[14] The signal is directly proportional to the number of living cells.
Conclusion
This compound is a highly potent PARP1/2 inhibitor that effectively leverages the synthetic lethal relationship between PARP inhibition and BRCA deficiency. Its dual mechanism of catalytic inhibition and, critically, robust PARP trapping leads to an accumulation of cytotoxic double-strand breaks that cannot be repaired by the compromised homologous recombination machinery in BRCA-mutant cells. This targeted action results in selective cancer cell death, as demonstrated by strong preclinical data and significant clinical benefit in patients with tumors harboring BRCA1/2 mutations.
References
- 1. The Discovery of a Potent PARP1 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting [termedia.pl]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Safety, Tolerability, and Pharmacokinetics of this compound, a Novel PARP1/2 Inhibitor, in Chinese Patients With Advanced Solid Tumors: A Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New mechanism of action for PARP inhibitors discovered - ecancer [ecancer.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Safety, Tolerability, and Pharmacokinetics of this compound, a Novel PARP1/2 Inhibitor, in Chinese Patients With Advanced Solid Tumors: A Phase I Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IMPACT Announces Presentation of the Preliminary Clinical Data for this compound in BRCA1/2 Mutated Recurrent Platinum Sensitive Ovarian Cancer and ATR Inhibitor IMP9064 Monotherapy Dose Escalation of FIH Study at the ESMO 2023 [impacttherapeutics.com]
- 12. This compound as first-line maintenance therapy in advanced ovarian cancer: a randomized phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bmglabtech.com [bmglabtech.com]
- 15. bpsbioscience.com [bpsbioscience.com]
Senaparib: A Technical Guide to Preclinical In Vitro and In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senaparib (IMP4297) is a potent, orally active small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) 1 and 2, key enzymes in the DNA damage repair pathway.[1][2] Developed by IMPACT Therapeutics, this compound has demonstrated significant antitumor activity in preclinical models and has received market approval in China.[3] Its mechanism of action is centered on the concept of synthetic lethality, particularly in tumors with homologous recombination deficiencies (HRD), such as those with BRCA1/2 mutations.[1][4] This technical guide provides an in-depth overview of the preclinical in vitro and in vivo studies that have characterized the efficacy and mechanism of this compound.
Core Mechanism of Action: PARP Inhibition and Synthetic Lethality
This compound targets PARP1 and PARP2, which are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[5] By inhibiting these enzymes, this compound leads to an accumulation of unrepaired SSBs.[5] During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs).[1][4]
In normal, healthy cells, these DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with defects in the HR pathway (e.g., due to BRCA1 or BRCA2 mutations), the repair of these DSBs is compromised.[5] This simultaneous inactivation of two key DNA repair pathways—PARP-mediated BER by this compound and deficient HR—results in genomic instability and, ultimately, selective cancer cell death, a concept known as synthetic lethality.[6]
Furthermore, beyond enzymatic inhibition, PARP inhibitors like this compound can "trap" the PARP enzyme on the DNA at the site of damage. This PARP-DNA complex can stall DNA replication forks, leading to the formation of DSBs and contributing to the drug's cytotoxicity.[1][4]
In Vitro Studies
Enzymatic Inhibition and Cellular Potency
This compound has demonstrated high potency in inhibiting PARP1 and PARP2 enzymes. In cellular assays, it is highly cytotoxic to tumor cell lines that harbor BRCA1/2 mutations.[1]
Table 1: In Vitro Activity of this compound
| Assay Type | Target/Cell Line | Metric | Value | Reference |
|---|---|---|---|---|
| Enzymatic Assay | PARP1 | IC₅₀ | 1.1 nM | [1] |
| Enzymatic Assay | PARP2 | IC₅₀ | 1.0 nM | [1] |
| Cell Viability | MDA-MB-436 (BRCA1 mutant) | IC₅₀ | 1.2 nM | [1] |
| Cell Viability | Capan-1 (BRCA2 mutant) | IC₅₀ | 0.8 nM | [1] |
| Cell Viability | MDA-MB-468 (BRCA wild-type) | IC₅₀ | 1,170 nM | [1] |
| Cell Viability | NCI-H209 (SCLC) | IC₅₀ | 160.8 nM |[1] |
Experimental Protocols
This protocol is based on the methodology described for evaluating the cytotoxicity of this compound.[1]
-
Cell Seeding: Cancer cell lines (e.g., MDA-MB-436, Capan-1) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serially diluted concentrations of this compound. A vehicle control (e.g., 0.5% DMSO) is also included.
-
Incubation: The plates are incubated for a period of 5 to 6 days at 37°C in a humidified atmosphere with 5% CO₂.
-
Viability Assessment:
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm for MTT or 450 nm for CCK-8.
-
Analysis: The half-maximal inhibitory concentration (IC₅₀) values are calculated using non-linear regression analysis from the dose-response curves.
This assay measures the inhibition of PARP activity within cells.[1]
-
Cell Seeding: MDA-MB-436 cells are seeded into a 384-well plate and incubated overnight.
-
Compound Treatment: Cells are treated with serially diluted concentrations of this compound for 1 hour.
-
Induction of DNA Damage: Hydrogen peroxide (H₂O₂) is added to a final concentration of 200 µmol/L for 5 minutes to induce DNA damage and activate PARP.
-
Fixation and Permeabilization: Cells are fixed with methanol for 20 minutes at 4°C.
-
Immunostaining: After washing and blocking, cells are incubated with a primary antibody against poly(ADP-ribose) (pADPr) overnight at 4°C.
-
Secondary Antibody and Detection: A fluorescently labeled secondary antibody is added, and the signal is detected using an appropriate imaging system.
-
Analysis: The intensity of the pADPr signal is quantified to determine the extent of PARP inhibition.
In Vivo Studies
Xenograft Models of Efficacy
This compound has demonstrated significant, dose-dependent antitumor efficacy in various cell line-derived (CDX) and patient-derived (PDX) xenograft models, particularly those with BRCA mutations.[1][8]
Table 2: In Vivo Efficacy of this compound Monotherapy in Xenograft Models
| Model | Cell Line / PDX ID | Dosing Schedule | Result (Tumor Growth Inhibition %) | Reference |
|---|---|---|---|---|
| CDX | MDA-MB-436 (BRCA1 mutant) | 2.5 mg/kg, PO, QD, 21 days | 71.4% | [1] |
| CDX | MDA-MB-436 (BRCA1 mutant) | 5 mg/kg, PO, QD, 21 days | 96.4% | [1] |
| CDX | MDA-MB-436 (BRCA1 mutant) | 10 mg/kg, PO, QD, 21 days | 104.3% | [1] |
| CDX | MDA-MB-436 (BRCA1 mutant) | 5 mg/kg, PO, 5 days on/2 off, 5 weeks | 101.2% | [1] |
| CDX | MDA-MB-436 (BRCA1 mutant) | 10 mg/kg, PO, 5 days on/2 off, 5 weeks | 102.6% | [1] |
| CDX | MDA-MB-436 (BRCA1 mutant) | 20 mg/kg, PO, 5 days on/2 off, 5 weeks | 102.7% | [1] |
| PDX | BR-05-0028 (BRCA1 mutant) | 5 mg/kg, PO, QD, 28 days | Significant tumor regression | [8] |
| PDX | BR-05-0028 (BRCA1 mutant) | 10 mg/kg, PO, QD, 28 days | Significant tumor regression | [8] |
| PDX | BR-05-0028 (BRCA1 mutant) | 20 mg/kg, PO, QD, 28 days | Significant tumor regression |[8] |
PO: Per os (by mouth); QD: Quaque die (once a day)
Experimental Protocol
This protocol is based on the methodology described for evaluating the in vivo efficacy of this compound.[1][9][10]
-
Cell Preparation and Implantation: Human triple-negative breast cancer (TNBC) MDA-MB-436 cells, which have a BRCA1 mutation, are cultured and harvested. A suspension of these cells is subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Mice are then randomized into different treatment groups (e.g., vehicle control, this compound at various doses, positive control like Olaparib).
-
Drug Administration: this compound is administered orally (PO) once daily (QD) or on a specified schedule (e.g., 5 days on/2 days off) for the duration of the study (e.g., 21 or 35 days).
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (Length × Width²)/2.
-
Endpoint and Analysis: At the end of the treatment period, the study may be terminated, or animals may be monitored for tumor regrowth. The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as: TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)) × 100.
Preclinical Combination Studies
The combination of PARP inhibitors with DNA-damaging agents is a rational approach to enhance antitumor efficacy. Preclinical studies have shown that this compound acts synergistically with the alkylating agent temozolomide (TMZ).[1][11] TMZ induces DNA damage that is typically repaired by PARP-mediated pathways. The addition of this compound prevents this repair, leading to a greater accumulation of cytotoxic DNA lesions.[12]
Table 3: In Vitro Combination of this compound and Temozolomide
| Cell Line | Treatment | Metric | Result | Reference |
|---|---|---|---|---|
| NCI-H209 (SCLC) | Temozolomide alone (<100 nM) | Cell Viability | Minimal effect (~10% inhibition) | [1] |
| NCI-H209 (SCLC) | This compound alone | IC₅₀ | 160.8 nM | [1] |
| NCI-H209 (SCLC) | this compound + Temozolomide | Synergy | Strong synergistic cytotoxicity observed |[1] |
Table 4: In Vivo Combination of this compound and Temozolomide
| Model | Treatment | Result | Reference |
|---|
| SCLC Xenograft | this compound + Temozolomide | Significant synergistic antitumor activity |[1][12] |
Conclusion
Preclinical in vitro and in vivo studies have robustly characterized this compound as a highly potent PARP1/2 inhibitor. The data consistently demonstrates its strong, selective cytotoxicity against cancer cells with homologous recombination deficiencies, validating its mechanism of action through synthetic lethality. In vivo, this compound shows significant, dose-dependent tumor growth inhibition in xenograft models.[1][9] Furthermore, combination studies with DNA-damaging agents like temozolomide highlight a strong synergistic effect, suggesting broader therapeutic potential.[1][11] These comprehensive preclinical findings have provided a solid foundation for the successful clinical development of this compound as a targeted therapy for various solid tumors.[3][4]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound: A Next-Generation PARP1/2 Inhibitor Approved in China [synapse.patsnap.com]
- 4. The Discovery of a Potent PARP1 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Safety, Tolerability, and Pharmacokinetics of this compound, a Novel PARP1/2 Inhibitor, in Chinese Patients With Advanced Solid Tumors: A Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. IMPACT announced PARP inhibitor this compound in combination with temozolomide IND clearance by US FDA [impacttherapeutics.com]
Investigating the Pharmacodynamics of Senaparib in Solid Tumors: A Technical Guide
This technical guide provides an in-depth overview of the pharmacodynamics of Senaparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor, in the context of solid tumor treatment. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the drug's mechanism of action, preclinical and clinical data, and the experimental protocols used for its evaluation.
Introduction to this compound
This compound (formerly IMP4297) is a novel, orally active inhibitor of PARP1 and PARP2, enzymes critical for the repair of single-strand DNA breaks.[1][2] By targeting this pathway, this compound induces synthetic lethality in cancer cells with deficiencies in other DNA repair mechanisms, particularly homologous recombination deficiency (HRD), often associated with mutations in BRCA1 and BRCA2 genes.[3][4] Preclinical and clinical studies have demonstrated its potent antitumor activity across a range of solid tumors, including ovarian, breast, prostate, and pancreatic cancers.[3][5][6] this compound has been noted for its high potency, selectivity, favorable safety profile, and wide therapeutic window, positioning it as a potentially best-in-class PARP inhibitor.[7][8][9]
Mechanism of Action: PARP Inhibition and Synthetic Lethality
The primary mechanism of action for this compound involves the inhibition of PARP enzymes and the concept of synthetic lethality.
-
PARP Enzyme Function: PARP enzymes, particularly PARP1, are key players in the base excision repair (BER) pathway.[10] When a single-strand break (SSB) in DNA occurs, PARP1 binds to the damaged site and catalyzes the formation of poly (ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, recruits other DNA repair proteins to the site to mend the break.[7]
-
PARP Inhibition: this compound binds to the catalytic domain of PARP1 and PARP2, preventing the PARylation process. This inhibition blocks the recruitment of the repair machinery, leaving the SSBs unrepaired.[3]
-
PARP Trapping: Beyond enzymatic inhibition, this compound "traps" the PARP enzyme on the DNA at the site of the break.[4][7] This trapped PARP-DNA complex is highly cytotoxic as it stalls DNA replication forks during cell division, leading to the formation of more severe double-strand breaks (DSBs).[4][7] this compound has been shown to be a potent inducer of PARP1 trapping.[7]
-
Synthetic Lethality: In healthy cells with a functional homologous recombination (HR) repair pathway, the DSBs caused by PARP trapping can be efficiently repaired. However, in cancer cells with HRD (e.g., due to BRCA1/2 mutations), these DSBs cannot be repaired effectively.[3] The accumulation of unrepaired DSBs leads to genomic instability and ultimately, cancer cell death—a phenomenon known as synthetic lethality.[3][7]
The following diagram illustrates the mechanism of action of this compound.
Quantitative Pharmacodynamic Data
This compound has demonstrated significant antitumor activity in both preclinical and clinical settings. The following tables summarize key quantitative data.
Preclinical Activity
This compound shows high potency in inhibiting PARP enzymes and is particularly cytotoxic to cancer cell lines with BRCA1/2 mutations.[7] It also acts synergistically with DNA-damaging agents like temozolomide (TMZ).[7][8]
Table 1: In Vitro Activity of this compound
| Cell Line | Cancer Type | BRCA Status | IC50 (nmol/L) | Reference |
|---|---|---|---|---|
| MDA-MB-436 | Breast Cancer | BRCA1 mutant | 1.1 | [7] |
| Capan-1 | Pancreatic Cancer | BRCA2 mutant | 2.5 | [7] |
| OVCAR-3 | Ovarian Cancer | BRCA wild-type | 160.8 | [7] |
| NCI-H209 | Small Cell Lung Cancer | Not Specified | 160.8 |[7] |
IC50: Half maximal inhibitory concentration.
Clinical Efficacy
Phase I and III trials have confirmed the antitumor activity of this compound in patients with advanced solid tumors, especially those with BRCA mutations and in ovarian cancer.[5][11]
Table 2: Clinical Efficacy of this compound in Advanced Solid Tumors (Phase I)
| Patient Population | N | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
|---|---|---|---|---|
| Overall (Evaluable) | 44 | 22.7% | 63.6% | [2][12] |
| BRCA1/2 Mutation | 26 | 26.9% | 73.1% | [2][12] |
| Australian Study (Evaluable) | 22 | 13.6% | 81.8% | [13] |
| Australian Study (BRCA+) | - | 33.3% | - |[13] |
Data from two separate Phase I studies. The recommended Phase II dose (RP2D) was determined to be 100 mg once daily (QD).[12][13]
Table 3: Clinical Efficacy in First-Line Maintenance for Advanced Ovarian Cancer (Phase III FLAMES Trial)
| Endpoint | This compound (n=271) | Placebo (n=133) | Hazard Ratio (95% CI) | P-value | Reference |
|---|
| Median Progression-Free Survival (PFS) | Not Reached | 13.6 months | 0.43 (0.32-0.58) | < 0.0001 |[9][11] |
The benefit was observed irrespective of BRCA1/2 mutation status.[9][11]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a drug's pharmacodynamic properties. The following sections describe the protocols for key experiments used in the evaluation of this compound.
PARylation Assay
This assay measures the ability of a compound to inhibit PARP-mediated PAR chain formation in cells.
Protocol:
-
Cell Seeding: Seed MDA-MB-436 cells in a 384-well plate and incubate overnight.
-
Compound Treatment: Add serially diluted this compound to the wells and incubate for 1 hour.
-
DNA Damage Induction: Treat cells with H₂O₂ (final concentration of 200 μmol/L) for 5 minutes to induce DNA damage and activate PARP.
-
Fixation and Permeabilization: Fix and permeabilize the cells with methanol for 20 minutes at 4°C.
-
Blocking: Wash cells twice with PBS and block for 1 hour.
-
Primary Antibody Incubation: Remove blocking buffer and add a pADPr antibody. Incubate overnight at 4°C.
-
Secondary Antibody & Detection: Add a fluorescently labeled secondary antibody, and quantify the signal using an appropriate plate reader or imaging system. The reduction in signal indicates inhibition of PARylation.
This protocol is adapted from the methodology described for this compound's characterization.[7]
The workflow for the PARylation assay is depicted below.
Cell Viability Assay
Cell viability assays are used to determine the cytotoxicity of a compound against cancer cell lines. The MTT or CCK-8 assays are commonly used methods.
Protocol (MTT-based):
-
Cell Seeding: Seed exponentially growing cells in a 96-well plate.
-
Compound Exposure: Expose the cells to serially diluted concentrations of this compound. For combination studies, co-administer with a second agent (e.g., temozolomide). The final DMSO concentration should be kept low (e.g., 0.5%).
-
Incubation: Incubate the plates for a specified period (e.g., 5-6 days).
-
Reagent Addition: Add MTT solution (e.g., to a final concentration of 0.45 mg/ml) to each well.[14]
-
Formazan Crystal Formation: Incubate for 1-4 hours at 37°C to allow viable cells to metabolize MTT into purple formazan crystals.[14][15]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[7]
-
Data Acquisition: Measure the absorbance of the solution using a spectrophotometer at a wavelength of 500-600 nm.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using appropriate software (e.g., GraphPad Prism).[7]
This is a generalized protocol based on methods cited in this compound research and standard assay guidance.[7][14][15]
The workflow for a typical cell viability assay is shown below.
Conclusion
This compound is a potent PARP1/2 inhibitor with a well-defined pharmacodynamic profile characterized by strong enzymatic inhibition and PARP trapping, leading to synthetic lethality in HR-deficient solid tumors.[3][7] Preclinical data demonstrate its high cytotoxicity against BRCA-mutated cancer cells and synergistic effects with DNA-damaging agents.[7] Clinical trials have confirmed these findings, showing promising antitumor activity and significant improvements in progression-free survival, particularly in patients with advanced ovarian cancer, regardless of BRCA status.[5][9][11] The robust preclinical and clinical data, combined with a manageable safety profile, underscore the significant potential of this compound as a valuable therapeutic agent in the oncology landscape.[12][13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Safety, Tolerability, and Pharmacokinetics of this compound, a Novel PARP1/2 Inhibitor, in Chinese Patients With Advanced Solid Tumors: A Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. The Discovery of a Potent PARP1 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. IMPACT announced PARP inhibitor this compound in combination with temozolomide IND clearance by US FDA [impacttherapeutics.com]
- 9. This compound: A Next-Generation PARP1/2 Inhibitor Approved in China [synapse.patsnap.com]
- 10. cancernetwork.com [cancernetwork.com]
- 11. This compound as first-line maintenance therapy in advanced ovarian cancer: a randomized phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Safety, Tolerability, and Pharmacokinetics of this compound, a Novel PARP1/2 Inhibitor, in Chinese Patients With Advanced Solid Tumors: A Phase I Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A phase 1 dose-escalation study of the poly(ADP-ribose) polymerase inhibitor this compound in Australian patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
Senaparib: A Technical Deep Dive into its Potential in Platinum-Sensitive Ovarian Cancer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Senaparib, a potent and novel poly (ADP-ribose) polymerase (PARP) 1/2 inhibitor, and its promising role in the treatment of platinum-sensitive ovarian cancer. This document details the mechanism of action, summarizes key clinical trial data, and provides insights into the experimental protocols that underpin the current understanding of this compound's efficacy and safety.
Introduction: The Unmet Need in Ovarian Cancer and the Rise of PARP Inhibitors
Ovarian cancer remains a significant challenge in gynecologic oncology, with a high rate of recurrence and mortality.[1] A critical advancement in the treatment landscape has been the development of PARP inhibitors, which exploit the concept of synthetic lethality in tumors with deficiencies in DNA repair pathways, particularly the Homologous Recombination Repair (HRR) pathway.[2][3][4][5][6] this compound has emerged as a promising next-generation PARP inhibitor with a distinct molecular structure that confers high potency, selectivity, and a favorable safety profile.[1][7]
Mechanism of Action: PARP Inhibition, PARP Trapping, and Synthetic Lethality
This compound exerts its anti-tumor effects through a dual mechanism: catalytic inhibition of PARP1 and PARP2 enzymes and the trapping of PARP-DNA complexes.[1][8][9]
-
Catalytic Inhibition: PARP1 and PARP2 are crucial enzymes in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[10][11][12][13][14] By inhibiting the catalytic activity of PARP, this compound prevents the repair of SSBs.
-
PARP Trapping: Beyond enzymatic inhibition, this compound traps PARP1 and PARP2 on the DNA at the site of the break.[1][8] This trapped complex is more cytotoxic than the unrepaired SSB itself, as it stalls replication forks, leading to the formation of double-strand breaks (DSBs).[1][8]
-
Synthetic Lethality: In cancer cells with a deficient HRR pathway (e.g., due to BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cancer cell death.[2][3][4][5][6] This selective killing of cancer cells while sparing normal cells, which have a functional HRR pathway, is the principle of synthetic lethality.
Below is a diagram illustrating the signaling pathway of this compound's mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthetic Lethality in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. PARP-1 and PARP-2: New players in tumour development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The dynamics and Regulation of PARP1 and PARP2 in response to DNA damage and during replication - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PARP1 and PARP2 stabilise replication forks at base excision repair intermediates through Fbh1-dependent Rad51 regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is this compound used for? [synapse.patsnap.com]
Senaparib: A Technical Guide to its Impact on Genomic Instability in Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Senaparib (IMP4297) is a potent, orally active inhibitor of poly(ADP-ribose) polymerase (PARP) 1 and 2, key enzymes in the base excision repair (BER) pathway.[1][2] Its primary mechanism of action revolves around the concept of synthetic lethality, where the inhibition of PARP in cancer cells with pre-existing defects in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, leads to a catastrophic accumulation of DNA damage and subsequent cell death.[3][4] This technical guide delves into the core mechanisms by which this compound induces genomic instability in tumor cells, supported by preclinical and clinical data. It provides an overview of the signaling pathways involved, experimental methodologies for assessing its effects, and a summary of its therapeutic efficacy.
Introduction to this compound and PARP Inhibition
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for detecting and repairing single-strand DNA breaks (SSBs).[5] When an SSB occurs, PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair proteins.[3] PARP inhibitors, such as this compound, exert their anti-tumor effects through two primary mechanisms:
-
Catalytic Inhibition: By binding to the catalytic domain of PARP, these inhibitors prevent the synthesis of PAR chains, thereby stalling the repair of SSBs.[5]
-
PARP Trapping: A key feature of many potent PARP inhibitors, including this compound, is their ability to "trap" the PARP enzyme on the DNA at the site of the break.[3] This trapped PARP-DNA complex is a significant physical impediment to DNA replication, leading to the collapse of replication forks and the formation of more cytotoxic double-strand breaks (DSBs).[3]
In healthy cells with proficient homologous recombination (HR) repair pathways, these DSBs can be efficiently repaired. However, in tumor cells with HR deficiency (HRD), such as those harboring mutations in BRCA1 or BRCA2 genes, these DSBs cannot be accurately repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis. This selective killing of HR-deficient cells is the essence of the synthetic lethality exploited by this compound.[3][4]
Signaling Pathway of this compound-Induced Genomic Instability
The following diagram illustrates the signaling cascade initiated by this compound in tumor cells, leading to increased genomic instability and cell death, particularly in the context of HRD.
Quantitative Analysis of this compound's Impact
This compound has demonstrated potent and selective activity in preclinical models and significant efficacy in clinical trials.
Table 1: Preclinical Activity of this compound
| Parameter | Cell Line | Genotype | IC50 (nM) | Effect | Reference |
| PARP1 Inhibition | - | - | 0.88 | Potent enzymatic inhibition | [3] |
| PARP2 Inhibition | - | - | 0.56 | Potent enzymatic inhibition | [3] |
| Cell Viability | MDA-MB-436 | BRCA1 mutant | 2.5 | High cytotoxicity | [3] |
| CAPAN-1 | BRCA2 mutant | 0.8 | High cytotoxicity | [3] | |
| DLD1-BRCA2-/- | BRCA2 knockout | 1.1 | High cytotoxicity | [3] | |
| DLD1-WT | BRCA2 wild-type | 330 | Low cytotoxicity | [3] | |
| SW620 | HR-proficient | >10,000 | Minimal cytotoxicity | [3] |
Table 2: Clinical Efficacy of this compound (FLAMES Study)
The Phase III FLAMES study evaluated this compound as a first-line maintenance treatment for patients with advanced ovarian cancer who responded to platinum-based chemotherapy.[6][7]
| Endpoint | Patient Population | This compound | Placebo | Hazard Ratio (95% CI) | p-value |
| Progression-Free Survival (PFS) | All-comers | Not Reached | 13.6 months | 0.43 (0.32-0.58) | < 0.0001 |
| BRCA mutant | Not Reached | 14.7 months | 0.35 (0.20-0.62) | - | |
| Non-BRCA mutant HRD-positive | Not Reached | 13.6 months | 0.42 (0.26-0.68) | - | |
| HRD-negative | 24.9 months | 8.5 months | 0.57 (0.35-0.92) | - |
Data from interim analysis of the FLAMES study.[7]
Experimental Protocols for Assessing Genomic Instability
The following section outlines typical methodologies used to evaluate the impact of this compound on genomic instability in tumor cells.
PARP Inhibition Assay (In Vitro)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of PARP.
-
Principle: A colorimetric or fluorescent assay measures the incorporation of biotinylated NAD+ onto histone proteins by recombinant PARP1 or PARP2.
-
Materials: Recombinant human PARP1/2, activated DNA, histone proteins, biotinylated NAD+, streptavidin-HRP, and a colorimetric substrate (e.g., TMB).
-
Procedure:
-
Coat a 96-well plate with histone proteins.
-
Add a reaction mixture containing activated DNA, NAD+, and varying concentrations of this compound.
-
Initiate the reaction by adding the PARP enzyme.
-
Incubate to allow for PARylation.
-
Wash away unincorporated reagents.
-
Add streptavidin-HRP to detect the biotinylated PAR chains.
-
Add the colorimetric substrate and measure the absorbance.
-
Calculate the IC50 value from the dose-response curve.
-
Cell Viability Assay
This assay determines the cytotoxic effect of this compound on different cancer cell lines.
-
Principle: Measures the metabolic activity of viable cells, which is proportional to the cell number.
-
Materials: Cancer cell lines (both HR-deficient and HR-proficient), cell culture medium, this compound, and a viability reagent (e.g., CellTiter-Glo®).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Add the viability reagent to each well.
-
Measure luminescence, which correlates with the amount of ATP and thus the number of viable cells.
-
Normalize the results to untreated controls and calculate the IC50 values.
-
Immunofluorescence Staining for γH2AX Foci
This method visualizes and quantifies DNA double-strand breaks.
-
Principle: γH2AX is a phosphorylated form of the histone variant H2AX and is an early marker for the formation of DSBs.
-
Materials: Cells grown on coverslips, this compound, primary antibody against γH2AX, fluorescently labeled secondary antibody, and a nuclear counterstain (e.g., DAPI).
-
Procedure:
-
Treat cells with this compound for a defined time.
-
Fix the cells with paraformaldehyde and permeabilize them with a detergent.
-
Block non-specific antibody binding.
-
Incubate with the primary anti-γH2AX antibody.
-
Incubate with the fluorescently labeled secondary antibody.
-
Mount the coverslips with a mounting medium containing DAPI.
-
Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.
-
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow to assess the impact of this compound on tumor cells.
Combination Therapies
The mechanism of this compound also suggests synergistic potential when combined with DNA-damaging agents. For instance, temozolomide, an alkylating agent, induces DNA lesions that are recognized and processed by the BER pathway.[3] By inhibiting PARP, this compound can potentiate the cytotoxic effects of temozolomide, leading to enhanced anti-tumor activity.[8] Clinical trials are ongoing to explore the efficacy of this compound in combination with temozolomide in various solid tumors, including small cell lung cancer.[8][9]
Conclusion
This compound is a potent PARP1/2 inhibitor that effectively induces genomic instability and cell death in tumor cells with homologous recombination deficiency. Its dual mechanism of catalytic inhibition and PARP trapping leads to the accumulation of cytotoxic double-strand DNA breaks, a vulnerability that can be therapeutically exploited. Preclinical data demonstrate its high potency and selectivity, while clinical trials, such as the FLAMES study, have confirmed its significant efficacy in improving progression-free survival in patients with advanced ovarian cancer, irrespective of their BRCA mutation status.[1][7] The favorable safety profile and broad applicability in HRD-positive tumors position this compound as a valuable therapeutic agent in the landscape of targeted cancer therapy. Further research into combination strategies and mechanisms of resistance will continue to refine its clinical utility.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Safety, Tolerability, and Pharmacokinetics of this compound, a Novel PARP1/2 Inhibitor, in Chinese Patients With Advanced Solid Tumors: A Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. The Phase 3 clinical trial data of this compound has been published in prestigious international journal Nature Medicine, positioning it as a promising first-line maintenance treatment option for the all-comer population in advanced ovarian cancer [impacttherapeutics.com]
- 7. This compound as first-line maintenance therapy in advanced ovarian cancer: a randomized phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IMPACT announced PARP inhibitor this compound in combination with temozolomide IND clearance by US FDA [impacttherapeutics.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Preliminary Investigation of Senaparib in Pancreatic Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evaluation of Senaparib, a potent poly (ADP-ribose) polymerase (PARP) 1/2 inhibitor, in pancreatic cancer models. The data and protocols summarized herein are based on available preclinical research and aim to provide a comprehensive resource for professionals in the field of oncology drug development.
Core Mechanism of Action: PARP Inhibition and Synthetic Lethality
This compound exerts its anticancer effects through the inhibition of PARP-1 and PARP-2, enzymes critical for the repair of single-strand DNA breaks (SSBs). By inhibiting PARP, this compound leads to an accumulation of unrepaired SSBs, which are subsequently converted into more cytotoxic double-strand breaks (DSBs) during DNA replication.[1][2] In cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1 or BRCA2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death. This concept, known as synthetic lethality, forms the basis of this compound's targeted therapeutic action against HRR-deficient tumors, including a subset of pancreatic cancers.[1][2]
A key aspect of this compound's mechanism is its ability to "trap" PARP enzymes on DNA at the site of damage.[1][2] This this compound-PARP-DNA complex is itself a cytotoxic lesion that can stall replication forks and further contribute to the formation of DSBs.[1][2] Preclinical evidence suggests that this compound is more potent at inducing PARP1 trapping than the first-generation PARP inhibitor, Olaparib.[1]
Quantitative Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Key Genetic Mutation(s) | This compound IC₅₀ (nmol/L) | Olaparib IC₅₀ (nmol/L) | Selectivity (Fold difference vs. WT) |
| MDA-MB-436 | Breast Cancer | BRCA1 mutation | 1.1 | Not Reported | Not Applicable |
| DLD1-BRCA2⁻/⁻ | Colorectal Cancer | BRCA2 knockout | 1.8 | 62.9 | 88 |
| DLD1-WT | Colorectal Cancer | Wild Type | 157.9 | Not Reported | Not Applicable |
| CAPAN-1 | Pancreatic Cancer | BRCA2 mutation | Potent cytotoxicity observed | Not Reported | Not Applicable |
Data compiled from Molecular Cancer Therapeutics.[1]
Table 2: In Vivo Efficacy of this compound in a BRCA1-Mutant Xenograft Model
| Model | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) |
| MDA-MB-436 (Breast Cancer CDX) | This compound 5 mg/kg | Orally, once a day (5 days on/2 days off) for 5 weeks | 101.2 |
| MDA-MB-436 (Breast Cancer CDX) | This compound 10 mg/kg | Orally, once a day (5 days on/2 days off) for 5 weeks | 102.6 |
| MDA-MB-436 (Breast Cancer CDX) | This compound 20 mg/kg | Orally, once a day (5 days on/2 days off) for 5 weeks | 102.7 |
| MDA-MB-436 (Breast Cancer CDX) | Olaparib 100 mg/kg | Orally, once a day (5 days on/2 days off) for 5 weeks | 99.0 |
CDX: Cell line-derived xenograft. Data from a study in a human TNBC MDA-MB-436 xenograft model.[1]
Table 3: In Vivo Efficacy of this compound in a BRCA1-Mutant Patient-Derived Xenograft (PDX) Model
| Model | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) |
| BR-05-0028 (Breast Cancer PDX) | This compound 5 mg/kg | Orally | 55.32 |
| BR-05-0028 (Breast Cancer PDX) | This compound 10 mg/kg | Orally | 75.89 |
| BR-05-0028 (Breast Cancer PDX) | This compound 20 mg/kg | Orally | 77.96 |
| BR-05-0028 (Breast Cancer PDX) | Olaparib 100 mg/kg | Orally | Similar to this compound |
Data from a study in a human breast cancer PDX model with a BRCA1 mutation.[1]
Experimental Protocols
In Vitro Cell Viability Assay
-
Cell Lines: Pancreatic cancer cell lines (e.g., CAPAN-1) and other cancer cell lines with known HRD status are used.
-
Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are exposed to a serial dilution of this compound for a period of 5 to 6 days.
-
Viability Assessment: Cell viability is measured using a commercial colorimetric assay such as MTT or CCK-8.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.
PARP Trapping Assay
-
Cell Line: A suitable cell line, such as the prostate cancer cell line DU-145, is used.
-
Treatment: Cells are treated with this compound or a comparator (e.g., Olaparib) in the presence of a DNA-damaging agent like methyl methanesulfonate (MMS) for approximately 4 hours to induce SSBs.
-
Cell Fractionation: Nuclear fractions are extracted using a subcellular protein fractionation kit to isolate chromatin-bound proteins.
-
Western Blotting: The amount of PARP1 trapped on the chromatin is quantified by Western blot analysis using an anti-PARP1 antibody.
-
Quantification: Signal intensity is quantified using software such as ImageJ.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude or NOD/SCID) are used.
-
Tumor Implantation:
-
Cell Line-Derived Xenograft (CDX): A suspension of human pancreatic cancer cells (e.g., CAPAN-1) is subcutaneously injected into the flanks of the mice.
-
Patient-Derived Xenograft (PDX): Fresh tumor tissue from pancreatic cancer patients is surgically implanted subcutaneously into the mice.
-
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and vehicle control groups. This compound is administered orally according to the specified dosing schedule.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
Toxicity Assessment: Animal body weight and general health are monitored throughout the study.
Visualizations
Caption: Experimental workflow for preclinical evaluation of this compound.
Caption: PARP inhibition and trapping by this compound leading to synthetic lethality.
Caption: Rationale for combining this compound with DNA damaging agents.
References
Exploratory Studies of Senaparib in Combination with Immunotherapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Senaparib (IMP4297/JS109) is a potent and selective inhibitor of poly (ADP-ribose) polymerase 1 and 2 (PARP1/2) that has demonstrated significant antitumor activity in preclinical and clinical settings.[1][2][3] While its efficacy as a monotherapy and in combination with DNA-damaging agents like temozolomide is established, there is a strong scientific rationale for exploring its synergy with immunotherapy. This technical guide synthesizes the available data on this compound and the broader class of PARP inhibitors to provide a framework for understanding the potential of this compound in combination with immunotherapeutic agents. Although direct clinical or preclinical data on this compound combined with immunotherapy are not yet publicly available, this document will extrapolate from existing knowledge to detail the mechanistic rationale, potential experimental protocols, and relevant signaling pathways.
Introduction to this compound
This compound is a novel PARP inhibitor with a distinct chemical structure.[3] Preclinical studies have indicated that this compound has a wider therapeutic window compared to other approved PARP inhibitors.[4] Its primary mechanism of action involves the inhibition of PARP enzymes, which are critical for the repair of single-strand DNA breaks. By inhibiting PARP, this compound leads to the accumulation of these breaks, which, during DNA replication, result in double-strand breaks. In tumor cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these double-strand breaks cannot be effectively repaired, leading to synthetic lethality and tumor cell death.[2]
Rationale for Combining this compound with Immunotherapy
The combination of PARP inhibitors with immunotherapy, particularly immune checkpoint inhibitors (ICIs), is a promising strategy to enhance antitumor immune responses. The underlying hypothesis is that PARP inhibition can induce an immunologically "hot" tumor microenvironment, thereby increasing the efficacy of ICIs. Several mechanisms support this rationale:
-
Increased Genomic Instability and Neoantigen Formation: By inducing DNA damage, PARP inhibitors can increase the tumor mutational burden (TMB). This can lead to the generation of novel tumor-specific neoantigens, which can be recognized by the immune system, making the tumor more susceptible to immune attack.
-
Activation of the cGAS-STING Pathway: The accumulation of cytosolic double-stranded DNA fragments resulting from PARP inhibitor-induced DNA damage can activate the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway.[5] This innate immune sensing pathway triggers the production of type I interferons (IFNs) and other proinflammatory cytokines.
-
Modulation of the Tumor Microenvironment: The activation of the STING pathway and subsequent type I IFN production can lead to the recruitment and activation of dendritic cells (DCs) and cytotoxic T lymphocytes (CTLs) into the tumor microenvironment.
-
Upregulation of PD-L1 Expression: PARP inhibitors have been shown to upregulate the expression of programmed death-ligand 1 (PD-L1) on tumor cells. While this can be a mechanism of adaptive immune resistance, it also provides a target for anti-PD-1/PD-L1 therapies, suggesting a synergistic potential.
Preclinical and Clinical Data for this compound
While specific data for this compound in combination with immunotherapy is lacking, its activity as a monotherapy and in other combinations provides a strong foundation for its potential.
This compound Monotherapy: The FLAMES Study
The Phase 3 FLAMES trial (NCT04169997) evaluated this compound as a first-line maintenance therapy in patients with newly diagnosed advanced ovarian cancer who had responded to platinum-based chemotherapy.[6][7]
Table 1: Efficacy of this compound Monotherapy in the FLAMES Study [6]
| Endpoint | This compound (n=262) | Placebo (n=131) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | Not Reached | 13.6 months | 0.43 (0.32-0.58) | <0.0001 |
| 12-month PFS Rate | 72.2% | 53.7% | ||
| 24-month PFS Rate | 63.0% | 31.3% |
This compound in Combination with Temozolomide (NCT04434482)
A Phase 1b/2 study investigated this compound in combination with the alkylating agent temozolomide in patients with advanced solid tumors, including extensive-stage small cell lung cancer (ES-SCLC).[3]
Table 2: Preliminary Efficacy of this compound and Temozolomide Combination [3]
| Patient Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| Advanced Solid Tumors (evaluable patients, n=12) | 25.0% | 83.3% |
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action: this compound and Immunotherapy Synergy
The synergistic effect of this compound and immunotherapy is hypothesized to be driven by the activation of the innate immune system through the cGAS-STING pathway.
Caption: Proposed synergistic mechanism of this compound and immunotherapy.
Experimental Workflow for Preclinical Evaluation
A typical preclinical workflow to evaluate the combination of this compound and an anti-PD-1 antibody in a syngeneic mouse tumor model would involve the following steps.
Caption: Preclinical workflow for this compound and anti-PD-1 combination study.
Proposed Experimental Protocols
Based on standard methodologies for evaluating PARP inhibitor and immunotherapy combinations, the following protocols can be adapted for this compound.
In Vitro Co-culture Assay
-
Objective: To assess the impact of this compound on tumor cell susceptibility to T-cell mediated killing.
-
Cell Lines: A panel of murine or human cancer cell lines with varying HRR status.
-
Method:
-
Treat tumor cells with a dose range of this compound for 48-72 hours.
-
Co-culture the treated tumor cells with activated T-cells (e.g., OT-I T-cells for ovalbumin-expressing tumors, or activated human PBMCs).
-
Assess tumor cell viability using a cytotoxicity assay (e.g., LDH release assay or flow cytometry-based killing assay).
-
Analyze PD-L1 expression on tumor cells by flow cytometry.
-
Measure cytokine release (e.g., IFN-γ, TNF-α) in the co-culture supernatant by ELISA or multiplex assay.
-
In Vivo Syngeneic Mouse Model Study
-
Objective: To evaluate the in vivo efficacy and pharmacodynamic effects of this compound combined with an immune checkpoint inhibitor.
-
Animal Model: C57BL/6 or BALB/c mice.
-
Tumor Model: Syngeneic tumor models such as MC38 (colon adenocarcinoma) or EMT6 (breast cancer).
-
Treatment Regimen:
-
Group 1: Vehicle control.
-
Group 2: this compound (administered orally, daily).
-
Group 3: Anti-PD-1 or anti-PD-L1 antibody (administered intraperitoneally, e.g., twice weekly).
-
Group 4: this compound in combination with anti-PD-1/PD-L1.
-
-
Endpoints:
-
Primary: Tumor growth inhibition and overall survival.
-
Secondary:
-
Immunophenotyping of tumor-infiltrating lymphocytes (CD4+, CD8+, Tregs, NK cells) by flow cytometry.
-
Analysis of immune-related gene expression in the tumor microenvironment by RNA sequencing or qPCR.
-
Assessment of systemic immune responses in peripheral blood and spleen.
-
-
Future Directions and Conclusion
The exploration of this compound in combination with immunotherapy represents a highly promising avenue for cancer therapy. While direct evidence is eagerly awaited, the strong mechanistic rationale derived from the broader class of PARP inhibitors suggests a high potential for synergistic activity. Future research should focus on elucidating the specific effects of this compound on the tumor microenvironment and the STING pathway. Well-designed clinical trials will be crucial to determine the safety and efficacy of this combination in various tumor types, potentially expanding the therapeutic landscape for patients with cancer. This technical guide provides a foundational framework for researchers and drug development professionals to design and interpret future studies in this exciting field.
References
- 1. This compound as first-line maintenance therapy in advanced ovarian cancer: a randomized phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, Tolerability, and Pharmacokinetics of this compound, a Novel PARP1/2 Inhibitor, in Chinese Patients With Advanced Solid Tumors: A Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. IMPACT Announces Acceptance of Two Abstracts of this compound for Presentation at the 2022 American Association for Cancer Research (AACR) Annual Meeting [impacttherapeutics.com]
- 5. medpagetoday.com [medpagetoday.com]
- 6. cancernetwork.com [cancernetwork.com]
- 7. Junshi Biosciences Announces Phase 3 Clinical Study of this compound for Advanced Ovarian Cancer Maintenance Treatment Following First-line Therapy Met Primary Endpoint - 君实生物 [junshipharma.com]
Methodological & Application
Quantifying DNA Damage Following Senaparib Treatment: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senaparib is a potent, next-generation inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, which play a crucial role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2][3][4][5][6] By inhibiting PARP, this compound leads to the accumulation of unrepaired SSBs, which are subsequently converted into more cytotoxic DNA double-strand breaks (DSBs) during DNA replication.[7][8] In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, this accumulation of DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death through a mechanism known as synthetic lethality.[7][8]
Preclinical studies have demonstrated that this compound is significantly more potent than the first-generation PARP inhibitor, olaparib.[9] Clinical trials have shown its efficacy in treating advanced solid tumors, particularly in patients with BRCA mutations and advanced ovarian cancer.[1][9][10] The recommended Phase II dose for this compound has been established at 100 mg once daily.[9]
Accurate quantification of DNA damage is paramount for evaluating the pharmacodynamic effects of this compound, understanding its mechanism of action, and identifying biomarkers of response. This application note provides detailed protocols for two standard assays used to quantify DNA damage induced by this compound: the Comet Assay and the γH2AX Foci Formation Assay.
Data Presentation: Quantifying the Impact of this compound on DNA Damage
The following tables summarize representative quantitative data expected from the described assays following treatment with a PARP inhibitor like this compound. While specific data for this compound is emerging, these tables are based on findings from studies with other potent PARP inhibitors and serve as a guide for expected outcomes.
Table 1: Quantification of DNA Strand Breaks using the Comet Assay
| Cell Line | Treatment | Concentration (µM) | Duration (h) | Mean Tail Moment (± SEM) | Fold Increase vs. Control |
| U251 Glioma | Control (DMSO) | - | 24 | 0.98 ± 0.34 | - |
| Olaparib (representative PARPi) | 10 | 24 | 0.67 ± 0.23 | ~0.7 | |
| Temozolomide | 100 | 24 | 6.20 ± 0.57 | ~6.3 | |
| Olaparib + Temozolomide | 10 + 100 | 24 | 44.04 ± 1.27 | ~45.0 | |
| SUM159 Breast Cancer | Control | - | 24 | ~5 | - |
| Olaparib (representative PARPi) | 15 | 24 | ~25 | ~5 | |
| MDA-MB-468 Breast Cancer | Control | - | 24 | ~8 | - |
| Olaparib (representative PARPi) | 10 | 24 | ~30 | ~3.75 |
Data is illustrative and based on published results for the PARP inhibitor olaparib.[2][11] The tail moment is a measure of both the amount of DNA in the tail and the length of the tail.
Table 2: Quantification of DNA Double-Strand Breaks using γH2AX Foci Formation Assay
| Cell Line | Treatment | Concentration (µM) | Duration (h) | Mean γH2AX Foci per Cell (± SD) | Fold Increase vs. Control |
| HEC-6 Endometrial Cancer | Control | - | 24 | <5 | - |
| Olaparib (representative PARPi) | 10 | 24 | ~35 | >7 | |
| U-2 OS Osteosarcoma | Control | - | 4 | <2 | - |
| Olaparib (representative PARPi) | 10 | 4 | ~15 | >7.5 | |
| Cholangiocarcinoma Cells | Control | - | 24 | ~2 | - |
| Olaparib (representative PARPi) | 1 | 24 | ~2 | ~1 | |
| Radiation | 2 Gy | 24 | ~15 | ~7.5 | |
| Olaparib + Radiation | 1 + 2 Gy | 24 | ~25 | ~12.5 |
Data is illustrative and based on published results for the PARP inhibitor olaparib.[3][12] The number of γH2AX foci is a direct measure of the number of DSBs.
Experimental Protocols
Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA single- and double-strand breaks at the level of individual cells.
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the nucleoid (the "comet head"). The intensity and length of the comet tail are proportional to the amount of DNA damage.
Protocol:
-
Cell Preparation:
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
Harvest cells and resuspend in ice-cold PBS (Ca²⁺ and Mg²⁺ free) at a concentration of 1 x 10⁵ cells/mL.
-
-
Slide Preparation:
-
Mix 10 µL of cell suspension with 75 µL of low melting point agarose (0.5% in PBS) at 37°C.
-
Pipette the mixture onto a pre-coated microscope slide and gently spread to form a thin layer.
-
Solidify the agarose at 4°C for 10 minutes.
-
-
Lysis:
-
Immerse slides in freshly prepared, cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1-2 hours at 4°C in the dark.
-
-
Alkaline Unwinding and Electrophoresis (for single- and double-strand breaks):
-
Gently rinse the slides with distilled water.
-
Place slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13).
-
Allow the DNA to unwind for 20-40 minutes at 4°C.
-
Apply a voltage of ~1 V/cm for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
Gently wash the slides three times with neutralization buffer (0.4 M Tris, pH 7.5) for 5 minutes each.
-
Stain the DNA with a fluorescent dye such as SYBR Green or propidium iodide.
-
-
Imaging and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Analyze at least 50-100 comets per sample using appropriate image analysis software to quantify the tail moment (Tail DNA % x Tail Length).
-
γH2AX Foci Formation Assay
This immunofluorescence-based assay specifically detects DNA double-strand breaks.
Principle: Following the formation of a DSB, the histone variant H2AX is rapidly phosphorylated at serine 139, forming γH2AX. These γH2AX molecules accumulate at the sites of DNA damage, forming discrete nuclear foci that can be visualized and quantified using a specific antibody.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat cells with this compound or vehicle control at the desired concentrations and for the specified time points.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block non-specific antibody binding with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate with a primary antibody against γH2AX (e.g., rabbit anti-γH2AX) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
-
Nuclear Staining and Mounting:
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Quantification:
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify the number of γH2AX foci per nucleus in at least 50-100 cells per condition using image analysis software (e.g., ImageJ/Fiji). A cell is often considered positive if it contains more than 5-10 foci.
-
Visualizations
Caption: Mechanism of action of this compound leading to synthetic lethality in HR-deficient cancer cells.
Caption: Experimental workflow for the Comet Assay.
Caption: Experimental workflow for the γH2AX Foci Formation Assay.
References
- 1. This compound as first-line maintenance therapy in advanced ovarian cancer: a randomized phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical outcomes of DNA-damaging agents and DNA damage response inhibitors combinations in cancer: a data-driven review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Discovery of a Potent PARP1 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The ups and downs of DNA repair biomarkers for PARP inhibitor therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety, Tolerability, and Pharmacokinetics of this compound, a Novel PARP1/2 Inhibitor, in Chinese Patients With Advanced Solid Tumors: A Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. impacttherapeutics.com [impacttherapeutics.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Senaparib Administration in In Vivo Mouse Xenograft Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration of Senaparib, a potent poly (ADP-ribose) polymerase (PARP) 1/2 inhibitor, in in vivo mouse xenograft models.
Mechanism of Action
This compound is an orally active small molecule that selectively inhibits PARP-1 and PARP-2 enzymes.[1][2][3] These enzymes are critical for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[4] By inhibiting PARP, this compound prevents the repair of SSBs, which then leads to the accumulation of more severe double-strand DNA breaks (DSBs) during DNA replication.[4][5] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inability to repair these DSBs results in genomic instability and ultimately, apoptotic cell death.[4][5] This selective targeting of cancer cells with deficient DNA repair mechanisms is known as synthetic lethality.[5]
Signaling Pathway
The diagram below illustrates the signaling pathway affected by this compound.
Caption: this compound inhibits PARP, leading to synthetic lethality in HRR-deficient cancer cells.
In Vivo Efficacy Data
This compound has demonstrated significant anti-tumor activity in various mouse xenograft models. The following tables summarize the quantitative data from key studies.
Table 1: Tumor Growth Inhibition in MDA-MB-436 Xenograft Model (BRCA1 mutant)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Treatment Duration | Tumor Growth Inhibition (TGI) (%) | Reference |
| This compound | 5 | Oral, QD, 5 days on/2 days off | 5 weeks | 101.2 | [5] |
| This compound | 10 | Oral, QD, 5 days on/2 days off | 5 weeks | 102.6 | [5] |
| This compound | 20 | Oral, QD, 5 days on/2 days off | 5 weeks | 102.7 | [5] |
| Olaparib | 100 | Oral, QD, 5 days on/2 days off | 5 weeks | 99.0 | [5] |
Table 2: Efficacy in BR-05-0028 PDX Model (BRCA1 mutant)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Treatment Duration | Outcome | Reference |
| This compound | 5 | Oral, QD | 28 days | Significant tumor growth inhibition | [5] |
| This compound | 10 | Oral, QD | 28 days | Significant tumor growth inhibition | [5] |
| This compound | 20 | Oral, QD | 28 days | Significant tumor growth inhibition | [5] |
| Olaparib | 100 | Oral, QD | 28 days | Significant tumor growth inhibition | [5] |
Table 3: Combination Therapy in NCI-H209 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Treatment Duration | Outcome | Reference |
| This compound | 10 | Oral, QD | 21 days | Moderate tumor growth inhibition | [5] |
| Temozolomide | 3 | Oral, QD | 21 days | Moderate tumor growth inhibition | [5] |
| This compound + Temozolomide | 5 + 3 | Oral, QD | 21 days | Synergistic and significant tumor growth inhibition | [5] |
| This compound + Temozolomide | 10 + 3 | Oral, QD | 21 days | Synergistic and significant tumor growth inhibition | [5] |
Experimental Protocols
This section provides a detailed methodology for a typical in vivo mouse xenograft study using this compound.
Animal Models
-
Species: Athymic nude mice or other immunocompromised strains (e.g., NOD-SCID).[6]
-
Age/Weight: 6-8 weeks old, 18-22 g.
-
Housing: Maintained in a specific pathogen-free (SPF) environment with controlled temperature, humidity, and a 12-hour light/dark cycle. Animals should have ad libitum access to food and water. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Cell Culture and Implantation
-
Cell Lines: Human cancer cell lines with known DNA repair deficiencies (e.g., MDA-MB-436, which has a BRCA1 mutation) are recommended.[5]
-
Cell Preparation: Cells are cultured in appropriate media and harvested during the exponential growth phase.[6] Cells are then resuspended in a suitable vehicle, such as a 1:1 mixture of serum-free medium and Matrigel, at a concentration of 5-10 x 10^6 cells per 100 µL.[7]
-
Implantation: Mice are anesthetized, and 100 µL of the cell suspension is injected subcutaneously into the flank.[6]
Tumor Growth Monitoring and Randomization
-
Tumor Measurement: Tumor volume is measured 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
This compound Administration
-
Formulation: this compound is typically formulated for oral gavage. A common vehicle is 0.5% methylcellulose in sterile water.
-
Dosage: Effective doses in mouse models range from 2.5 to 20 mg/kg.[5]
-
Dosing Schedule: A common schedule is once daily (QD) oral administration.[5] Treatment can be continuous for a set period (e.g., 21 or 28 days) or intermittent (e.g., 5 days on, 2 days off).[5]
-
Control Group: The control group should receive the vehicle alone following the same administration schedule.
Efficacy and Toxicity Assessment
-
Tumor Growth Inhibition (TGI): TGI is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Body Weight: Animal body weight should be monitored 2-3 times per week as an indicator of general health and treatment-related toxicity.
-
Clinical Observations: Animals should be observed daily for any signs of distress or toxicity.
Experimental Workflow
The following diagram outlines the typical workflow for a this compound in vivo xenograft study.
Caption: Workflow for a typical this compound in vivo mouse xenograft experiment.
References
- 1. This compound: A Next-Generation PARP1/2 Inhibitor Approved in China [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - IMPACT Therapeutics - AdisInsight [adisinsight.springer.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PARP Targeted Auger Therapy in p53 Mutant Colon Cancer Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Senaparib Concentration in Biological Matrices
This document provides detailed methodologies for the quantitative analysis of Senaparib, a potent poly (ADP-ribose) polymerase (PARP) 1/2 inhibitor, in both plasma and tumor tissue samples.[1][2] The protocols are intended for researchers, scientists, and professionals in the field of drug development and pharmacology. The primary analytical technique described is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is the standard for bioanalytical quantification due to its high sensitivity and specificity.[3][4]
Quantification of this compound in Human Plasma
This section outlines the protocol for determining this compound concentrations in human plasma, a critical measurement for pharmacokinetic (PK) studies.
Principle: The method involves the extraction of this compound and an internal standard (IS) from plasma, followed by separation using liquid chromatography and detection by tandem mass spectrometry. Plasma proteins are first precipitated, and the resulting supernatant is analyzed. Quantification is achieved by comparing the peak area ratio of this compound to the IS against a standard curve prepared in a blank matrix.
Experimental Protocol:
A. Blood Sample Collection and Processing
-
Collect whole blood samples (approximately 3 mL) into tubes containing dipotassium ethylene diamine tetraacetic acid (K2EDTA) as an anticoagulant.[5]
-
Immediately after collection, gently invert the tubes at least five times to ensure proper mixing with the anticoagulant.[5]
-
Within 60 minutes of collection, centrifuge the samples at approximately 3,000 rpm for 10-15 minutes at 4°C to separate the plasma.[5]
-
Carefully transfer the resulting plasma supernatant to clean, labeled polypropylene tubes.
-
Store the plasma samples frozen at -20°C or lower until analysis.
B. Sample Preparation (Protein Precipitation) Note: This is a representative protocol based on standard methods for PARP inhibitors and should be optimized and validated specifically for this compound.[6]
-
Thaw frozen plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
In a clean microcentrifuge tube, add 50 µL of plasma sample.
-
Add 150 µL of a protein precipitation solution (e.g., acetonitrile) containing a suitable internal standard (e.g., an isotopically labeled this compound or another PARP inhibitor like Olaparib).[6][7]
-
Vortex the mixture vigorously for 1-2 minutes to precipitate proteins.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the clear supernatant to a new tube or a 96-well plate for analysis.
-
The sample may be further diluted with a suitable buffer (e.g., 0.1% formic acid in water) if necessary before injection into the LC-MS/MS system.[6]
C. LC-MS/MS Analysis Note: The following conditions are representative and require optimization for the specific instrumentation used.[4][6][8]
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Column: A reversed-phase C18 column (e.g., Hypersil GOLD aQ C18, 50 × 2.1 mm, 1.9 µm).[4]
-
Mobile Phase:
-
Flow Rate: 0.3 mL/min.[4]
-
Gradient Elution: Develop a gradient to ensure separation of this compound from matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[4][8]
-
Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for this compound and the internal standard.
D. Calibration and Quality Control
-
Prepare a series of calibration standards by spiking known concentrations of this compound into blank plasma.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations to be analyzed with the study samples to ensure the accuracy and precision of the assay.
Workflow Diagram for this compound Analysis in Plasma
Pharmacokinetic Data for this compound in Plasma:
Table 1: Pharmacokinetic Parameters of this compound in Healthy Chinese Subjects (100 mg Single Dose) [5]
| Parameter | Fasted State (Mean ± SD) | Fed State (Mean ± SD) |
|---|---|---|
| Tmax (h) | 2.0 (Median) | 5.0 (Median) |
| Cmax (ng/mL) | 1680 | 1300 |
| AUC0-last (ng·h/mL) | 13400 ± 5470 | 16200 ± 6260 |
| t½ (h) | 8.66 ± 3.67 | 7.92 ± 4.53 |
Table 2: Pharmacokinetics of this compound in Mice (Oral Administration) [1]
| Dose (mg/kg) | T½ (hours) | Tmax (hours) | Cmax (ng/mL) | AUC0-t (ng·h/mL) |
|---|---|---|---|---|
| 2.5 | - | - | 322 | 910 |
| 10 | 2.03 | 0.3 | 1,820 | 3,244 |
| 25 | 1.38 | 0.3 | 3,599 | 5,425 |
Quantification of this compound in Tumor Tissue
This section provides a representative protocol for measuring this compound concentrations in tumor tissue, essential for pharmacodynamic (PD) and efficacy studies.
Principle: this compound is extracted from homogenized tumor tissue. The tissue is first mechanically disrupted and homogenized in a suitable buffer. The drug is then extracted from the homogenate, typically using protein precipitation followed by liquid-liquid or solid-phase extraction. The final extract is analyzed by LC-MS/MS.
Experimental Protocol:
A. Tumor Tissue Collection and Processing
-
Excise tumor tissue from the animal model following treatment.[1]
-
Gently rinse the tissue with cold phosphate-buffered saline (PBS) to remove excess blood.
-
Blot the tissue dry and record its wet weight.
-
Immediately snap-freeze the tissue in liquid nitrogen.
-
Store the frozen tissue samples at -80°C until homogenization.
B. Tissue Homogenization and Extraction Note: This is a general protocol and must be thoroughly validated for this compound in the specific tumor type.
-
Place the frozen tumor tissue sample (a pre-weighed piece) into a homogenization tube containing lysis beads and a measured volume of homogenization buffer (e.g., PBS or a specific lysis buffer) to achieve a known tissue-to-buffer ratio (e.g., 1:3 w/v).
-
Homogenize the tissue using a mechanical homogenizer (e.g., a bead beater) until the tissue is completely disrupted. Keep samples on ice during the process to prevent degradation.
-
Use a portion of the resulting tissue homogenate (e.g., 50 µL) for extraction.
-
Add an internal standard and a protein precipitation solvent (e.g., acetonitrile, 3-4 volumes) to the homogenate.
-
Vortex vigorously for 2-5 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Collect the supernatant for LC-MS/MS analysis. Further cleanup using liquid-liquid extraction or solid-phase extraction (SPE) may be required to remove interfering matrix components.
C. LC-MS/MS Analysis
-
The LC-MS/MS conditions will be similar to those described for plasma analysis.
-
Method validation must be performed using blank tissue homogenate to prepare calibration standards and QC samples to account for matrix effects specific to the tumor tissue.
Workflow Diagram for this compound Analysis in Tumor Tissue
PK/PD Data for this compound in Plasma and Tumor:
A PK/PD study was conducted in a mouse xenograft model where animals were treated with 20 mg/kg of this compound. After 2 hours, both plasma and tumor samples were collected for analysis.[1] While the specific concentration values were presented graphically in the source, this protocol allows for the generation of such quantitative data.
This compound's Mechanism of Action: PARP Inhibition Pathway
This compound is a PARP1/2 inhibitor that targets the DNA damage repair process.[9] It prevents PARP-mediated repair of DNA single-strand breaks (SSBs).[9] In cancer cells with deficiencies in other repair pathways, such as homologous recombination (HRD) due to BRCA1/2 mutations, these unrepaired SSBs lead to the accumulation of toxic double-strand breaks during replication, ultimately causing cell death through a process known as synthetic lethality.[1][10]
Signaling Pathway Diagram
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Development and validation of a sensitive LC-MS/MS method for the assay of four PARP inhibitors in human plasma and its application in ovarian cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Food on the Pharmacokinetics of this compound (IMP4297) in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Service not available - Information and Technology Services (ITS) - Utrecht University [uu.nl]
- 7. ijapbjournal.com [ijapbjournal.com]
- 8. mdpi.com [mdpi.com]
- 9. cancernetwork.com [cancernetwork.com]
- 10. Safety, Tolerability, and Pharmacokinetics of this compound, a Novel PARP1/2 Inhibitor, in Chinese Patients With Advanced Solid Tumors: A Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]
Application of Senaparib in Patient-Derived Xenograft (PDX) Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senaparib (IMP4297) is a potent, orally available small molecule inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[1] These enzymes are critical components of the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks (SSBs). By inhibiting PARP, this compound leads to the accumulation of unrepaired SSBs, which during DNA replication, can be converted into more lethal double-strand breaks (DSBs). In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations (a state known as homologous recombination deficiency or HRD), this accumulation of DSBs cannot be efficiently repaired, leading to genomic instability and ultimately cell death through a mechanism known as synthetic lethality.[1]
Patient-derived xenograft (PDX) models, established by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse, have emerged as a superior preclinical platform for cancer research.[2] These models are known to retain the histopathological and genetic characteristics of the original patient tumor, including its heterogeneity and response to therapies.[2] This high fidelity makes PDX models an invaluable tool for evaluating the efficacy of novel anti-cancer agents like this compound, aiding in the identification of predictive biomarkers, and exploring mechanisms of drug resistance.
These application notes provide an overview of the use of this compound in PDX models, including quantitative efficacy data from a preclinical study and detailed protocols for establishing and utilizing PDX models for therapeutic evaluation.
Signaling Pathway of this compound's Mechanism of Action
The following diagram illustrates the simplified signaling pathway of PARP inhibition by this compound, leading to synthetic lethality in HRD-positive cancer cells.
Caption: Mechanism of PARP Inhibition by this compound.
Quantitative Data from Preclinical Studies
This compound has demonstrated significant anti-tumor activity in preclinical xenograft models. The following tables summarize the efficacy data from a study utilizing a cell line-derived xenograft (CDX) and a patient-derived xenograft (PDX) model of breast cancer with a BRCA1 mutation.
Table 1: Efficacy of this compound in a BRCA1-mutant Breast Cancer Cell Line-Derived Xenograft (CDX) Model (MDA-MB-436)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Treatment Duration (weeks) | Tumor Growth Inhibition (TGI, %) |
| Vehicle Control | - | Oral, QD, 5 days on/2 days off | 5 | - |
| This compound | 5 | Oral, QD, 5 days on/2 days off | 5 | 101.2 |
| This compound | 10 | Oral, QD, 5 days on/2 days off | 5 | 102.6 |
| This compound | 20 | Oral, QD, 5 days on/2 days off | 5 | 102.7 |
| Olaparib | 100 | Oral, QD, 5 days on/2 days off | 5 | 99.0 |
Data sourced from a study on the discovery of this compound, which showed its efficacy in a human TNBC MDA-MB-436 cell line-derived xenograft model with a BRCA1 mutation.[3]
Table 2: Efficacy of this compound in a BRCA1-mutant Breast Cancer Patient-Derived Xenograft (PDX) Model (BR-05-0028)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (TGI, %) |
| Vehicle Control | - | Oral, QD | - |
| This compound | 5 | Oral, QD | 55.32 |
| This compound | 10 | Oral, QD | 75.89 |
| This compound | 20 | Oral, QD | 77.96 |
| Olaparib | 100 | Oral, QD | Similar to this compound |
Data from a study demonstrating this compound's antitumor effect in a human breast cancer PDX model with a BRCA1 mutation.[3]
Experimental Protocols
The following are detailed protocols for the establishment of PDX models from patient tumor samples and the subsequent evaluation of this compound's efficacy.
Experimental Workflow for this compound Evaluation in PDX Models
Caption: Workflow for this compound Efficacy Testing in PDX Models.
Protocol 1: Establishment of Patient-Derived Xenografts (PDX) from Ovarian and Small Cell Lung Cancer Samples
1. Materials and Reagents:
-
Fresh patient tumor tissue (ovarian or small cell lung cancer) collected under sterile conditions.
-
Immunodeficient mice (e.g., NOD-scid IL2Rgamma-null (NSG) mice, 6-8 weeks old, female).
-
Transport medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin).
-
Sterile surgical instruments (scalpels, forceps).
-
Matrigel (optional, for enhancing engraftment).
-
Anesthesia (e.g., isoflurane).
-
Analgesics for post-operative care.
2. Procedure:
-
Tumor Collection and Transport:
-
Collect fresh tumor tissue from surgery or biopsy in a sterile container with transport medium on ice.
-
Process the tissue within 2-4 hours of collection.
-
-
Tumor Processing:
-
In a sterile biosafety cabinet, wash the tumor tissue with cold PBS containing antibiotics.
-
Remove any necrotic or non-tumor tissue.
-
Mince the tumor into small fragments (approximately 2-3 mm³).
-
-
Implantation:
-
Anesthetize the NSG mouse.
-
Shave and sterilize the implantation site (typically the flank for subcutaneous models).
-
Make a small incision (5-10 mm) in the skin.
-
Create a subcutaneous pocket using blunt dissection.
-
(Optional) Mix the tumor fragment with Matrigel (50-100 µL).
-
Implant one tumor fragment into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
Administer post-operative analgesics as per institutional guidelines.
-
-
Monitoring and Passaging (P0 to P1):
-
Monitor the mice 2-3 times weekly for tumor growth by caliper measurement.
-
Once the tumor reaches a volume of 1000-1500 mm³, euthanize the mouse.
-
Aseptically harvest the tumor.
-
A portion of the tumor can be cryopreserved for future use, fixed in formalin for histological analysis, or snap-frozen for molecular analysis.
-
The remaining viable tumor tissue is then processed and implanted into a new cohort of mice (P1 generation) to expand the model.
-
Protocol 2: In Vivo Efficacy Study of this compound in Established PDX Models
1. Materials and Reagents:
-
Established and expanded PDX models (P2-P4 passages are typically used for drug studies).
-
This compound formulated for oral administration (e.g., in 0.5% methylcellulose).
-
Vehicle control (the same formulation without the active drug).
-
Oral gavage needles.
-
Calipers for tumor measurement.
-
Analytical balance for mouse weight.
2. Procedure:
-
Cohort Establishment:
-
Implant tumor fragments into a large cohort of NSG mice.
-
Monitor tumor growth until tumors reach an average volume of 150-200 mm³.
-
Randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose) with 8-10 mice per group. Ensure the average tumor volume is similar across all groups at the start of the study.
-
-
Drug Administration:
-
Administer this compound or vehicle control orally via gavage at the predetermined dose and schedule (e.g., once daily).
-
Dosing volume is typically based on the mouse's body weight (e.g., 10 mL/kg).
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.
-
Record the body weight of each mouse at the same frequency to monitor for toxicity.
-
Observe the general health and behavior of the mice daily.
-
-
Efficacy Evaluation and Endpoint:
-
Continue treatment for the planned duration (e.g., 21-28 days) or until tumors in the control group reach the maximum allowed size as per institutional animal care and use committee (IACUC) protocols.
-
At the end of the study, euthanize the mice and harvest the tumors.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula:
-
TGI (%) = [1 - (Average tumor volume of treated group at endpoint / Average tumor volume of control group at endpoint)] x 100.
-
-
Tumor samples can be collected for pharmacodynamic (PD) biomarker analysis (e.g., PARP activity assays) and pharmacokinetic (PK) analysis of drug concentration.
-
Conclusion
This compound demonstrates potent anti-tumor activity in preclinical models, particularly in those with underlying DNA repair deficiencies like BRCA mutations. Patient-derived xenograft models serve as a clinically relevant platform to further investigate the efficacy of this compound across a diverse range of patient tumors, including ovarian and small cell lung cancer. The detailed protocols provided herein offer a framework for researchers to establish and utilize PDX models for the preclinical evaluation of this compound and other targeted therapies, ultimately facilitating the translation of promising therapeutic strategies from the laboratory to the clinic.
References
- 1. The Discovery of a Potent PARP1 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Using Patient-Derived Xenograft (PDX) Models as a ‘Black Box’ to Identify More Applicable Patients for ADP-Ribose Polymerase Inhibitor (PARPi) Treatment in Ovarian Cancer: Searching for Novel Molecular and Clinical Biomarkers and Performing a Prospective Preclinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Western Blot Analysis of PARP1 Levels After Senaparib Treatment
Introduction
Senaparib is a potent, next-generation inhibitor of Poly(ADP-ribose) polymerase (PARP) 1 and 2, critical enzymes involved in DNA damage repair.[1][2] Developed by IMPACT Therapeutics, this compound has demonstrated significant efficacy in clinical trials, particularly as a maintenance therapy for advanced ovarian cancer, irrespective of BRCA mutation status.[3] Its mechanism of action involves not only the inhibition of PARP enzymatic activity but also the "trapping" of the PARP1 enzyme on DNA at sites of single-strand breaks.[1][4] This action prevents the progression of DNA repair, leading to the accumulation of double-strand breaks during replication, which are highly cytotoxic to cancer cells, especially those with deficiencies in homologous recombination repair pathways.[2][4]
Western blot analysis is a fundamental technique to investigate the cellular effects of this compound. This method allows for the quantification of total PARP1 protein levels and the detection of cleaved PARP1, an 89 kDa fragment that is a well-established marker of caspase-mediated apoptosis.[5][6] By analyzing PARP1 levels and its cleavage, researchers can assess the pharmacodynamic effects of this compound, elucidate mechanisms of action, and evaluate its efficacy in inducing cancer cell death.
These application notes provide a detailed protocol for performing Western blot analysis to measure PARP1 levels in cancer cell lines following treatment with this compound.
Data Presentation: Quantitative Analysis of PARP1 Levels
The following table summarizes hypothetical quantitative data from a Western blot experiment designed to assess the effect of this compound on PARP1 levels and cleavage in a cancer cell line (e.g., OVCAR-3) after 24 hours of treatment. Data is presented as the relative band intensity normalized to a loading control (e.g., β-actin or Histone H3).
| Treatment Group | This compound Concentration (nM) | Full-Length PARP1 (116 kDa) Relative Intensity | Cleaved PARP1 (89 kDa) Relative Intensity |
| Vehicle Control | 0 | 1.00 | 0.05 |
| This compound | 10 | 0.98 | 0.25 |
| This compound | 100 | 0.85 | 0.78 |
| This compound | 300 | 0.65 | 1.52 |
Note: The data presented in this table is illustrative and intended to represent typical results. Actual results may vary depending on the cell line, experimental conditions, and antibody performance.
Experimental Protocols
This section provides a detailed methodology for the Western blot analysis of PARP1.
1. Cell Culture and this compound Treatment
-
Cell Line: OVCAR-3 (human ovarian cancer cell line) or other suitable cancer cell line.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Treatment Protocol:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to attach and grow for 24 hours.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 300 nM) and a vehicle control (DMSO) for the desired time period (e.g., 24 hours). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
2. Cell Lysis and Protein Quantification
-
Lysis Buffer (RIPA Buffer):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% Sodium deoxycholate
-
0.1% SDS
-
Add protease and phosphatase inhibitor cocktails immediately before use.
-
-
Lysis Procedure:
-
Aspirate the culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
3. SDS-PAGE and Western Blotting
-
Sample Preparation:
-
Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
Gel Electrophoresis:
-
Load the denatured protein samples into the wells of a 4-12% SDS-polyacrylamide gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for PARP1 (e.g., Cell Signaling Technology #9542, which detects both full-length and cleaved PARP1) diluted in the blocking buffer overnight at 4°C with gentle agitation.[5][6]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in the blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the PARP1 band intensities to a loading control (e.g., β-actin or Histone H3).
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound leading to cancer cell death.
Experimental Workflow for Western Blot Analysis
Caption: Step-by-step workflow for Western blot analysis of PARP1.
References
- 1. The Discovery of a Potent PARP1 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound: A Next-Generation PARP1/2 Inhibitor Approved in China [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PARP Antibody | Cell Signaling Technology [cellsignal.com]
- 6. PARP Antibody (#9542) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Evaluating Senaparib's PARP Trapping Activity in DU-145 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly (ADP-ribose) polymerase (PARP) inhibitors represent a significant advancement in targeted cancer therapy, particularly for tumors with deficiencies in DNA repair mechanisms like BRCA1/2 mutations.[1] Senaparib (IMP4297) is a potent, orally active PARP1/2 inhibitor that has demonstrated significant antitumor activity.[1] A key mechanism of action for PARP inhibitors, beyond catalytic inhibition, is the "trapping" of PARP enzymes on DNA at sites of single-strand breaks.[2][3] This trapping converts a transient repair complex into a cytotoxic DNA lesion, leading to replication fork collapse and cell death, especially in cancer cells with homologous recombination deficiency (HRD).[2][4]
These application notes provide a detailed protocol for evaluating the PARP trapping activity of this compound in the DU-145 human prostate cancer cell line. DU-145 cells are a well-established model for prostate cancer research and have been successfully used to assess the PARP trapping potential of various inhibitors, including this compound.[2][5][6][7][8][9][10][11]
Signaling Pathway of PARP Inhibition and Trapping
The following diagram illustrates the mechanism of PARP-mediated DNA repair and how PARP inhibitors like this compound induce PARP trapping.
Caption: Mechanism of PARP1 trapping by this compound.
Experimental Protocol: PARP Trapping Assay in DU-145 Cells
This protocol is adapted from established methodologies for assessing PARP trapping.[2][9][10][11]
Materials and Reagents
-
Cell Line: DU-145 human prostate carcinoma cells (ATCC HTB-81).
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-Glutamine, 1.5 g/L Sodium Bicarbonate, 1 mM Sodium Pyruvate, and Non-Essential Amino Acids (NEAA).[6]
-
Compounds: this compound, Olaparib (as a reference control).
-
DNA Damaging Agent: Methyl methanesulfonate (MMS).
-
Reagents for Cell Lysis and Fractionation: Subcellular Protein Fractionation Kit for Cultured Cells (e.g., Thermo Fisher Scientific, #78840).
-
Reagents for Protein Quantification: BCA Protein Assay Kit (e.g., Thermo Fisher Scientific, #23227).
-
Reagents for Western Blotting:
-
Bis-Tris gels (4-12%)
-
Nitrocellulose membranes
-
Primary antibodies: anti-PARP1, anti-Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Buffers: Phosphate-Buffered Saline (PBS), Trypsin-EDTA.
-
Equipment: Cell culture incubator (37°C, 5% CO2), centrifuges, electrophoresis and Western blot apparatus, imaging system for chemiluminescence.
Experimental Workflow
Caption: Workflow for the PARP trapping assay.
Step-by-Step Procedure
-
Cell Culture:
-
Cell Seeding:
-
Seed DU-145 cells in 10 cm culture dishes at a density that will allow them to reach approximately 80% confluency on the day of the experiment.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound and Olaparib in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, aspirate the culture medium and replace it with fresh medium containing the desired concentrations of this compound or Olaparib. A suggested concentration range is 10 nM to 10 µM.[2]
-
Include a vehicle control (e.g., DMSO).
-
To induce DNA damage and recruit PARP to the chromatin, co-treat the cells with 0.01% methyl methanesulfonate (MMS).[2]
-
Incubate the cells for 4 hours at 37°C.[2]
-
-
Cell Harvesting and Fractionation:
-
After incubation, wash the cells with ice-cold PBS.
-
Harvest the cells by scraping.
-
Perform subcellular fractionation to separate the nuclear soluble and chromatin-bound protein fractions according to the manufacturer's protocol of the fractionation kit.[2] The key output for this assay is the chromatin-bound fraction, which will contain the trapped PARP1.
-
-
Protein Quantification:
-
Determine the protein concentration of the chromatin-bound fractions using a BCA protein assay.[2] This is crucial for equal loading in the subsequent Western blot analysis.
-
-
Western Blotting:
-
Normalize the protein samples from the chromatin-bound fractions to the same concentration with lysis buffer and loading dye.
-
Separate equal amounts of protein (e.g., 20-30 µg) on a 4-12% Bis-Tris gel.[2]
-
Transfer the separated proteins to a nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PARP1 overnight at 4°C.
-
Wash the membrane and then incubate with a primary antibody against Histone H3 for 1 hour at room temperature. Histone H3 serves as a loading control for the chromatin fraction.[2]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and capture the image using a digital imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for PARP1 and Histone H3 using image analysis software (e.g., ImageJ).[2]
-
Normalize the PARP1 signal to the Histone H3 signal for each sample to correct for loading differences.
-
Plot the normalized PARP1 intensity against the concentration of this compound to visualize the dose-dependent increase in PARP trapping.
-
Data Presentation
The results of the PARP trapping assay can be summarized in a table to compare the potency of different compounds.
| Treatment | Concentration | Normalized PARP1 Band Intensity (Relative to Vehicle) |
| Vehicle (DMSO) | - | 1.0 |
| This compound | 10 nM | Value |
| 100 nM | Value | |
| 1 µM | Value | |
| 10 µM | Value | |
| Olaparib | 10 nM | Value |
| (Reference) | 100 nM | Value |
| 1 µM | Value | |
| 10 µM | Value |
Note: Values are to be determined experimentally. A dose-dependent increase in the normalized PARP1 band intensity indicates PARP trapping activity. This compound has been shown to be more potent at inducing PARP1 trapping than Olaparib.[2]
Conclusion
This protocol provides a robust method for evaluating the PARP trapping activity of this compound in DU-145 prostate cancer cells. By quantifying the amount of PARP1 bound to chromatin after drug treatment, researchers can effectively assess the potency of this compound in this critical mechanism of action. This assay is a valuable tool in the preclinical evaluation of PARP inhibitors and for further understanding their therapeutic potential in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DU-145 Cell Line - A Researcher's Comprehensive Guide [cytion.com]
- 6. DU145 Cell Line - Creative Biogene [creative-biogene.com]
- 7. ebiohippo.com [ebiohippo.com]
- 8. DU145 - Wikipedia [en.wikipedia.org]
- 9. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Senaparib: Application Notes and Protocols for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of Senaparib (IMP4297), a potent and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) 1 and 2. This document outlines the mechanism of action, provides detailed protocols for key experiments, and presents quantitative data to facilitate the design and execution of in vitro studies.
Introduction
This compound is a novel small molecule inhibitor of PARP1 and PARP2, enzymes critical for the repair of DNA single-strand breaks (SSBs).[1][2] By inhibiting PARP, this compound leads to the accumulation of unrepaired SSBs, which are converted into toxic double-strand breaks (DSBs) during DNA replication.[2] In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and subsequent cell death through a process known as synthetic lethality.[1][2] this compound has demonstrated significant anti-tumor activity in preclinical models and is being investigated for the treatment of various solid tumors.[3][4]
Biochemical and Cellular Activity of this compound
This compound exhibits high potency against PARP1 and PARP2 enzymes. In addition to its catalytic inhibition, this compound is effective at "trapping" PARP enzymes on DNA, a mechanism that contributes to its cytotoxicity.[1]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound across various assays and cell lines.
Table 1: Enzymatic Inhibition of PARP1 and PARP2 by this compound
| Enzyme | IC50 (nmol/L) |
| PARP1 | 0.87 |
| PARP2 | 0.37 |
Data represents the half-maximal inhibitory concentration (IC50) from biochemical assays.[1]
Table 2: In Vitro Cell Viability (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | BRCA Status | IC50 (nmol/L) |
| MDA-MB-436 | Triple-Negative Breast Cancer | BRCA1 mutant | 1.1 |
| Capan-1 | Pancreatic Cancer | BRCA2 mutant | 1.8 |
| DLD-1 BRCA2-/- | Colorectal Cancer | BRCA2 knockout | 1.8 |
| DLD-1 WT | Colorectal Cancer | Wild-Type | 157.9 |
| NCI-H209 | Small Cell Lung Cancer | Not Specified | 160.8 |
IC50 values were determined after 5-6 days of continuous exposure to this compound.[1]
Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action
The following diagram illustrates the signaling pathway affected by this compound, leading to synthetic lethality in HR-deficient cancer cells.
Caption: Mechanism of this compound-induced synthetic lethality.
General Experimental Workflow for In Vitro Studies
This diagram outlines a typical workflow for evaluating the in vitro effects of this compound.
Caption: General workflow for in vitro evaluation of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO.
-
Gently vortex or sonicate to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Cell Viability Assay (MTT/CCK-8)
Materials:
-
Cancer cell lines (e.g., MDA-MB-436, Capan-1)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
DMSO (for MTT assay) or plate reader-compatible solvent
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should be kept below 0.5%.[1]
-
Remove the overnight culture medium and add 100 µL of the medium containing the various concentrations of this compound to the respective wells. Include a vehicle control (medium with DMSO only).
-
Incubate the plate for 5-6 days at 37°C in a humidified incubator with 5% CO2.[1]
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) or 10 µL of CCK-8 solution to each well and incubate for an additional 2-4 hours.
-
For the MTT assay, add 100 µL of DMSO to each well to dissolve the formazan crystals. For the CCK-8 assay, the colored product is soluble.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
PARP Enzymatic Activity Assay
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated plates
-
Biotinylated NAD+
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
This compound stock solution
-
Assay buffer
-
Luminometer
Protocol:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the diluted this compound to the wells of a histone-coated plate.
-
Add the recombinant PARP1 enzyme to each well.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate at room temperature to allow for the PARylation reaction.
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP and incubate.
-
Wash the plate again.
-
Add the chemiluminescent substrate and immediately measure the luminescence using a luminometer.
-
Calculate the percentage of PARP inhibition relative to the no-inhibitor control.
PARP Trapping Assay
Materials:
-
DU-145 cells (or other suitable cell line)
-
10-cm cell culture dishes
-
Complete cell culture medium
-
This compound stock solution
-
Methyl methanesulfonate (MMS)
-
Subcellular protein fractionation kit
-
BCA protein assay kit
-
Reagents and equipment for Western blotting (SDS-PAGE gels, transfer apparatus, membranes, antibodies against PARP1 and a nuclear loading control like Histone H3).
Protocol:
-
Seed DU-145 cells in 10-cm dishes and allow them to grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound in the presence of a DNA-damaging agent like 0.01% MMS for 4 hours.[1]
-
After treatment, harvest the cells and isolate the chromatin-bound protein fraction using a subcellular protein fractionation kit according to the manufacturer's instructions.[1]
-
Determine the protein concentration of the chromatin fractions using a BCA assay.
-
Perform Western blotting on the protein lysates. Separate equal amounts of protein on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody against PARP1, followed by an appropriate HRP-conjugated secondary antibody.
-
Also, probe for a nuclear loading control (e.g., Histone H3) to ensure equal loading of the chromatin fraction.
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Quantify the band intensities to determine the amount of PARP1 trapped on the chromatin at different this compound concentrations.
Cell Cycle Analysis
Materials:
-
OVCAR-3 cells (or other suitable cell line)
-
6-well plates
-
Complete cell culture medium
-
This compound stock solution
-
Cold 70% ethanol
-
Propidium iodide (PI)/RNase staining solution
-
Flow cytometer
Protocol:
-
Seed OVCAR-3 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 300 nmol/L) for 24 hours.[1]
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Resuspend the cells in cold PBS and fix by adding cold 70% ethanol dropwise while vortexing gently.
-
Incubate the fixed cells at 4°C for at least 2 hours or overnight.
-
Wash the cells with PBS and resuspend in PI/RNase staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Use appropriate software (e.g., FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Discovery of a Potent PARP1 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety, Tolerability, and Pharmacokinetics of this compound, a Novel PARP1/2 Inhibitor, in Chinese Patients With Advanced Solid Tumors: A Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IMP9064 +/- this compound for Solid Tumors · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
Application Notes and Protocols: Using CRISPR to Study Senaparib Resistance Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Senaparib (JS109/IMP4297) is a potent, next-generation inhibitor of poly(ADP-ribose) polymerase (PARP) 1 and 2.[1][2] Its mechanism of action is rooted in the concept of synthetic lethality.[3][4] In cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, PARP inhibition prevents the repair of single-strand DNA breaks.[5][6] These unrepaired breaks lead to the accumulation of toxic double-strand breaks during replication, which cannot be mended by the compromised HR pathway, ultimately resulting in cancer cell death.[7][8]
While this compound and other PARP inhibitors have shown significant clinical efficacy, the development of acquired resistance is a major therapeutic challenge.[9][10] Understanding the genetic and molecular pathways that drive this resistance is critical for developing strategies to overcome it and for identifying patient populations who may not respond to therapy. Genome-wide Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 screens have emerged as a powerful, unbiased tool to identify genes whose loss or gain of function contributes to drug resistance.[11][12]
These application notes provide a framework and detailed protocols for utilizing CRISPR-Cas9 screens to discover and validate genes and pathways associated with resistance to this compound.
Principle of CRISPR-Based Resistance Screening
CRISPR-Cas9 screens, in both knockout (loss-of-function) and activation (gain-of-function) formats, can systematically interrogate the entire genome to identify genes that modulate a cell's response to a drug.[11] For resistance studies, a population of cancer cells expressing Cas9 is transduced with a pooled sgRNA library. This population is then treated with the drug of interest (e.g., this compound) at a concentration that is cytotoxic to the majority of cells. Cells that acquire sgRNA-mediated genetic modifications allowing them to survive and proliferate are enriched in the surviving population. By sequencing the sgRNA sequences present in the surviving population and comparing their abundance to a control population, researchers can identify "hits"—genes whose perturbation confers drug resistance.[13]
Key Pathways in PARP Inhibitor Resistance
CRISPR screens and other studies investigating resistance to various PARP inhibitors have uncovered several key molecular mechanisms. These pathways represent strong candidates for investigation in the context of this compound resistance.
-
Restoration of Homologous Recombination (HR): The most common mechanism of resistance is the restoration of HR repair function. This can occur through secondary mutations in BRCA1/2 that restore the protein's reading frame or through the loss of proteins that suppress HR, such as 53BP1.[10][14] Unexpectedly, studies have shown that loss of CHEK2 can confer resistance to PARP inhibitors by increasing the expression of BRCA2.[15][16]
-
Reduced PARP Trapping: The efficacy of PARP inhibitors is linked to their ability to "trap" PARP enzymes on DNA, which is more cytotoxic than simple enzymatic inhibition.[10][17] Mutations in the PARP1 gene itself can reduce this trapping effect, leading to resistance while potentially re-sensitizing cells to other agents like platinum chemotherapy.[14][18][19]
-
Replication Fork Protection: Stabilizing stalled replication forks is another mechanism of resistance. Loss of proteins involved in fork degradation can prevent the formation of the toxic double-strand breaks that are lethal in HR-deficient cells.[14]
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (encoded by the ABCB1 gene), can reduce the intracellular concentration of the PARP inhibitor, thereby diminishing its efficacy.[8]
-
Altered Cellular Metabolism and Autophagy: Recent screens have implicated metabolic pathways in PARP inhibitor sensitivity. For example, loss of the mitochondrial pyruvate carrier 1 (MPC1) was shown to sensitize cells to PARP inhibition.[20] Conversely, knockout of genes like ARH3 can lead to reduced autophagy and confer resistance.[18]
Data Presentation: Representative Hits from a CRISPR Screen
The table below summarizes hypothetical, yet plausible, gene hits from a genome-wide CRISPR knockout screen for this compound resistance, categorized by their associated biological pathway. The "Effect of Knockout" indicates the resulting phenotype upon treatment with this compound.
| Gene | Putative Pathway | Effect of Knockout on this compound Treatment | Rationale / Notes |
| CHEK2 | DNA Damage Response | Resistance | Loss increases BRCA2 expression, restoring HR function.[15][16] |
| PARP1 | PARP Biology | Resistance | Loss of PARP1 prevents drug "trapping," a key cytotoxic mechanism.[14][18] |
| ARH3 | PARP Biology / Autophagy | Resistance | Knockout leads to reduced autophagy and PARPi resistance.[18] |
| UBR5 | Protein Ubiquitination | Resistance | Confirmed hit from a screen for olaparib resistance.[18] |
| MMS22L | Homologous Recombination | Sensitivity | Loss disrupts RAD51 loading, impairing HR and sensitizing cells to PARPi.[15][21] |
| RNASEH2B | DNA Replication / Repair | Sensitivity | Novel gene identified in PARPi sensitivity screens.[21] |
| TP53BP1 | DNA Repair Pathway Choice | Resistance | Loss of 53BP1 can partially restore HR in BRCA1-deficient cells. |
| ABCB1 | Drug Transport | Resistance | Encodes P-glycoprotein efflux pump. Gain-of-function would cause resistance. |
Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen for this compound Resistance
This protocol outlines the key steps for performing a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to this compound.
1. Cell Line Preparation: a. Select a cancer cell line known to be sensitive to this compound (e.g., a BRCA-mutant ovarian or breast cancer cell line). b. Stably express a Cas9 nuclease, typically via lentiviral transduction, and select a monoclonal population with high Cas9 activity. Validate Cas9 activity using a functional assay (e.g., GFP-knockout reporter).
2. Lentiviral Library Production: a. Amplify a pooled human genome-wide sgRNA library (e.g., GeCKO, Brunello) according to the manufacturer's instructions. b. Co-transfect the library plasmid pool along with lentiviral packaging plasmids into a packaging cell line (e.g., HEK293T). c. Harvest the virus-containing supernatant 48-72 hours post-transfection and determine the viral titer.
3. Library Transduction and Selection: a. Transduce the Cas9-expressing cancer cells with the sgRNA library virus at a low multiplicity of infection (MOI) of 0.2-0.3. This ensures that most cells receive a single sgRNA. b. The number of cells transduced should be sufficient to achieve at least 500x coverage of the sgRNA library (e.g., for a library of 100,000 sgRNAs, use at least 50 million cells). c. After 24-48 hours, begin selection with an appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells. d. After selection is complete, harvest a portion of the cells as the "Day 0" or initial reference population.
4. This compound Treatment: a. Determine the IC80-IC90 (the concentration that inhibits 80-90% of cell growth) of this compound for the Cas9-expressing cell line. b. Plate the transduced cell population into two groups: a control group (treated with DMSO) and a treatment group (treated with the predetermined IC80-IC90 of this compound). Maintain library coverage (e.g., 500x) in each replicate. c. Culture the cells for 14-21 days, passaging as needed and maintaining the drug or vehicle control. The goal is to allow for the enrichment of resistant clones.
5. Sample Harvesting and Genomic DNA Extraction: a. Harvest cell pellets from the Day 0 reference population, the DMSO-treated control population, and the this compound-treated resistant population. b. Extract high-quality genomic DNA (gDNA) from all samples.
6. sgRNA Sequencing and Analysis: a. Use a two-step PCR process to amplify the sgRNA cassettes from the gDNA. b. Purify the PCR products and submit them for next-generation sequencing (NGS). c. Align sequencing reads to the sgRNA library reference file to obtain read counts for each sgRNA. d. Use bioinformatics tools (e.g., MAGeCK) to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the DMSO-treated population. Genes targeted by multiple enriched sgRNAs are considered high-confidence hits.
Protocol 2: Validation of Individual Gene Hits
This protocol describes the validation of candidate genes identified from the primary screen.
1. Generation of Single-Gene Knockout Clones: a. Design 2-3 unique sgRNAs targeting the exon of a candidate gene identified in the screen. b. Clone each sgRNA into a suitable lentiviral vector. c. Transduce the parental Cas9-expressing cell line with the individual sgRNA constructs. d. Select transduced cells and isolate single-cell clones via limiting dilution or FACS.
2. Verification of Knockout: a. Expand the monoclonal populations. b. Verify gene knockout at the protein level using Western Blot, if a suitable antibody is available. c. Alternatively, confirm genetic disruption using Sanger sequencing of the targeted genomic locus to identify insertions/deletions (indels).
3. Functional Validation via Cell Viability Assays: a. Plate the validated knockout clones and a non-targeting control clone in 96-well plates. b. Treat the cells with a range of this compound concentrations (e.g., 10-point, 3-fold serial dilution) for 72-120 hours. c. Measure cell viability using a suitable assay (e.g., CellTiter-Glo®, resazurin). d. Plot the dose-response curves and calculate the IC50 value for each clone. A significant increase in the IC50 for the knockout clone compared to the control confirms that loss of the gene confers resistance to this compound.
References
- 1. This compound: A Next-Generation PARP1/2 Inhibitor Approved in China [synapse.patsnap.com]
- 2. This compound - IMPACT Therapeutics - AdisInsight [adisinsight.springer.com]
- 3. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Frontiers | PARP inhibitor synthetic lethality in ATM biallelic mutant cancer cell lines is associated with BRCA1/2 and RAD51 downregulation [frontiersin.org]
- 7. Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC [auo.asmepress.com]
- 8. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality [jci.org]
- 10. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CRISPR screens guide the way for PARP and ATR inhibitors biomarker discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CRISPR screens reveal genetic determinants of PARP inhibitor sensitivity and resistance in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. A genome-wide CRISPR-Cas9 knockout screen identifies novel PARP inhibitor resistance genes in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | PARP inhibitor resistance in breast and gynecological cancer: Resistance mechanisms and combination therapy strategies [frontiersin.org]
- 20. Metabolism-focused CRISPR screen unveils mitochondrial pyruvate carrier 1 as a critical driver for PARP inhibitor resistance in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Genome-wide CRISPR screens identify PARP inhibitor sensitivity and resistance in prostate cancer - ecancer [ecancer.org]
Troubleshooting & Optimization
Technical Support Center: Senaparib Solubility for In Vitro Assays
This technical support guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for working with Senaparib in in vitro settings. This compound, a potent PARP1/2 inhibitor, can present solubility challenges that may impact experimental outcomes.[1] This guide offers practical solutions and detailed protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro assays?
A1: The recommended solvent for preparing stock solutions of this compound is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[2][3] It is crucial to use a fresh, unopened bottle of DMSO, as it is hygroscopic and absorbed moisture can negatively impact the solubility of the compound.
Q2: What is the maximum recommended final concentration of DMSO in cell culture media?
A2: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%.[4][5] While some cell lines may tolerate up to 1%, higher concentrations can affect cell viability, proliferation, and other cellular functions.[4][6][7] It is always recommended to perform a vehicle control experiment with the same final DMSO concentration as your test conditions to assess its effect on your specific cell line.
Q3: My this compound precipitates when I add it to my aqueous cell culture medium. What can I do?
A3: Precipitation upon addition to aqueous solutions is a common issue with poorly soluble compounds. Here are several troubleshooting steps:
-
Ensure Complete Dissolution of Stock: Make sure your this compound is fully dissolved in DMSO before any dilution. Gentle warming (to 37°C) and sonication can aid in the dissolution of the stock solution.[2][3]
-
Use a Serial Dilution Approach: Instead of adding a small volume of highly concentrated stock directly to a large volume of media, perform one or more intermediate dilution steps in your culture medium.
-
Pre-warm the Medium: Adding the this compound stock solution to pre-warmed (37°C) cell culture medium can help maintain its solubility.
-
Increase Final Volume: If possible, increasing the final volume of the cell culture medium can lower the final concentration of this compound, which may prevent it from exceeding its solubility limit in the aqueous environment.
-
Consider Alternative Formulations (for specific applications): For some in vivo applications, co-solvents or carriers like SBE-β-CD have been used.[2] While not standard for in vitro cell culture, for specific assay requirements, exploring such solubilizing agents could be a possibility, though their effects on the cells would need to be carefully validated.
Q4: Can I use other organic solvents besides DMSO to dissolve this compound?
A4: While DMSO is the most commonly reported solvent for this compound, other organic solvents like ethanol and dimethyl formamide (DMF) are sometimes used for other poorly soluble PARP inhibitors.[8] However, the solubility of this compound in these solvents is not as well-documented. If you choose to use an alternative solvent, it is critical to perform thorough validation to ensure it does not negatively impact your cells or the stability of the compound.
Data Presentation: this compound Solubility
The following table summarizes the available solubility data for this compound.
| Solvent | Concentration | Notes |
| DMSO | 83.33 mg/mL (174.17 mM) | May require sonication to fully dissolve.[3] |
Note: The solubility of this compound in aqueous solutions like cell culture media is significantly lower.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Calculate the required mass of this compound: The molecular weight of this compound is 478.45 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 4.78 mg of this compound.
-
Weigh this compound: Carefully weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM stock, add 1 mL of DMSO for every 4.78 mg of this compound.
-
Dissolve the Compound: Vortex the tube thoroughly until the powder is completely dissolved. If necessary, gently warm the solution in a 37°C water bath or use a sonicator for a short period to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of a this compound Working Solution for In Vitro Assays
Objective: To prepare a working solution of this compound in cell culture medium with a final DMSO concentration of ≤ 0.1%.
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of your 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilution (if necessary): To achieve a low final concentration of both this compound and DMSO, it is often necessary to perform an intermediate dilution. For example, to achieve a final concentration of 10 µM this compound with 0.1% DMSO:
-
Prepare a 1:10 intermediate dilution of your 10 mM stock solution in cell culture medium. This will give you a 1 mM this compound solution in 10% DMSO.
-
Add 10 µL of this 1 mM intermediate solution to 990 µL of your final volume of cell culture medium. This will result in a final concentration of 10 µM this compound and 0.1% DMSO.
-
-
Direct Dilution (for lower concentrations): For very low final concentrations of this compound, a direct dilution from the stock may be possible while keeping the DMSO concentration low. For example, to achieve a final concentration of 1 µM this compound:
-
Add 1 µL of the 10 mM stock solution to 10 mL of cell culture medium. This results in a final DMSO concentration of 0.01%.
-
-
Mix Thoroughly: After adding the this compound solution to the cell culture medium, mix gently but thoroughly by pipetting or inverting the tube.
-
Use Immediately: It is recommended to prepare the final working solution fresh for each experiment to avoid potential precipitation or degradation of the compound in the aqueous medium.
Visualizations
Caption: Workflow for Preparing this compound Solutions.
Caption: Decision Tree for Troubleshooting Precipitation.
Caption: PARP Signaling Pathway and this compound Inhibition.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Senaparib Resistance in Ovarian Cancer Research
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to assist researchers, scientists, and drug development professionals in overcoming Senaparib resistance in ovarian cancer cell lines.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in vitro experiments focused on this compound resistance.
Cell Line and Model Development
Question: My ovarian cancer cell line is not developing resistance to this compound despite long-term escalating dose treatment. What could be the issue?
Answer: Several factors could contribute to the difficulty in generating a this compound-resistant cell line:
-
Inherent Drug Sensitivity: The parental cell line may have a very strong synthetic lethal phenotype (e.g., deep deletion in a key Homologous Recombination (HR) gene) that is difficult to overcome.
-
Insufficient Drug Exposure: The dose escalation may be too slow, or the maximum concentration may not be high enough to provide sufficient selective pressure.
-
Clonal Heterogeneity: The parental cell line may lack pre-existing subclones with the potential to develop resistance.
-
Slow Growth Kinetics: Some resistant cells may have a slower proliferation rate and could be outcompeted by more rapidly dividing sensitive cells in the bulk population, especially if the drug-free recovery periods are too long.
Troubleshooting Steps:
-
Confirm this compound Activity: Ensure your stock of this compound is active and used at the correct concentrations.
-
Increase Dose Incrementally: After an initial period of stable growth at a low dose, try increasing the this compound concentration more aggressively.
-
Isolate Resistant Colonies: Instead of relying on the bulk population to become resistant, consider using a colony formation assay under drug pressure to isolate and expand individual resistant clones.
-
Characterize Parental Line: Ensure the parental cell line has the expected genetic background (e.g., BRCA1/2 mutation) if you are modeling resistance in a specific context.
Question: My this compound-resistant cell line loses its resistance phenotype after being cultured without the drug for a few passages. Why is this happening?
Answer: This suggests a transient or non-genetic mechanism of resistance.
-
Reversible Epigenetic Changes: The resistance may be mediated by reversible epigenetic modifications that are not stably maintained without the selective pressure of the drug.
-
Upregulation of Drug Efflux Pumps: Increased expression of drug efflux pumps like P-glycoprotein (ABCB1) can be a transient adaptation.
-
Fitness Cost of Resistance: The resistance mechanism may come with a fitness cost, causing the resistant cells to be outcompeted by reverted sensitive cells in the absence of the drug.
Troubleshooting Steps:
-
Maintain Low-Dose this compound: Culture your resistant cell line in a maintenance dose of this compound to retain the resistant phenotype.
-
Perform Transcriptomic/Proteomic Analysis: Compare the gene and protein expression profiles of the resistant line with and without drug pressure to identify transiently regulated genes, such as those encoding ABC transporters.
-
Re-clone the Cell Line: Isolate single-cell clones from the resistant population to obtain a more stable resistant line.
Experimental Assays
Question: I'm observing high variability in my MTT/cell viability assays when testing this compound. What are the common causes?
Answer: High variability in cell viability assays can stem from several sources:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells is a major source of variability.
-
Edge Effects: Wells on the periphery of a 96-well plate are prone to evaporation, leading to altered drug concentrations and cell growth.
-
Drug/Compound Issues: The compound may not be fully solubilized or may precipitate at higher concentrations.
-
Assay Timing: For PARP inhibitors, which can take several days to induce cell death, a short incubation time (e.g., 24-48 hours) may not be sufficient to observe a significant effect, leading to a narrow dynamic range and higher variability.[1]
-
MTT Assay Interference: The compound itself might chemically reduce the MTT reagent, leading to a false-positive signal for viability.[2]
Troubleshooting Steps:
-
Optimize Cell Seeding: Ensure a homogenous single-cell suspension before plating and check for even cell distribution under a microscope.
-
Mitigate Edge Effects: Avoid using the outer wells of the 96-well plate for experimental samples. Fill them with sterile PBS or media instead.
-
Check Compound Solubility: Visually inspect your drug dilutions for any precipitation.
-
Extend Incubation Time: For this compound, consider a longer treatment duration (e.g., 5-7 days) to allow for the accumulation of DNA damage and subsequent cell death.
-
Run a No-Cell Control: To check for chemical interference with the MTT reagent, incubate your highest drug concentration with media and the MTT reagent in the absence of cells.[2]
Question: In my western blot for DNA damage response (DDR) proteins, I'm not seeing the expected changes after this compound treatment (e.g., no increase in γ-H2AX). What could be wrong?
Answer:
-
Suboptimal Treatment Conditions: The drug concentration may be too low, or the treatment duration too short to induce detectable DNA damage.
-
Cell Line Characteristics: The cell line may have intrinsic resistance or a very efficient DNA repair mechanism that resolves the damage quickly.
-
Antibody Issues: The primary antibody may not be specific or sensitive enough, or the incorrect dilution was used.
-
Protein Extraction/Handling: DDR proteins, especially phosphorylated forms, can be labile. It is crucial to use phosphatase inhibitors during lysis and to process samples quickly on ice.
Troubleshooting Steps:
-
Optimize Treatment: Perform a time-course and dose-response experiment to determine the optimal conditions for inducing a robust DNA damage signal.
-
Use a Positive Control: Treat a sensitive cell line with a known DNA damaging agent (e.g., etoposide or MMS) to ensure your antibody and detection system are working correctly.
-
Check Antibody Specifications: Verify the recommended application and dilution for your primary antibody. Consider testing a different antibody clone if problems persist.
-
Ensure Proper Sample Preparation: Always use fresh lysis buffer containing protease and phosphatase inhibitors.
Data Presentation: Quantitative Analysis of PARP Inhibitor Activity
The following tables summarize IC50 values for various PARP inhibitors in different ovarian cancer cell lines. This data can serve as a reference for designing experiments and understanding the relative sensitivity of different models.
Table 1: IC50 Values of PARP Inhibitors in BRCA-mutant vs. BRCA-proficient Ovarian Cancer Cell Lines
| Cell Line | BRCA1/2 Status | PARP Inhibitor | IC50 (µM) | Reference |
| UWB1.289 | BRCA1-mutant | Olaparib | 0.690 | [3] |
| UWB1.289+BRCA1 | BRCA1-reconstituted | Olaparib | 3.558 | [3] |
| PEO1 | BRCA2-mutant | Olaparib | 0.1679 | [4] |
| PEO4 | BRCA2-revertant | Olaparib | 0.4920 | [4] |
| UWB1.289 | BRCA1-mutant | Niraparib | 0.0075 | [4] |
| UWB1.289+BRCA1 | BRCA1-reconstituted | Niraparib | 0.2560 | [4] |
| UWB1.289 | BRCA1-mutant | Rucaparib | 0.0543 | [4] |
| UWB1.289+BRCA1 | BRCA1-reconstituted | Rucaparib | 2.2210 | [4] |
| UWB1.289 | BRCA1-mutant | Talazoparib | 0.0004 | [4] |
| UWB1.289+BRCA1 | BRCA1-reconstituted | Talazoparib | 0.0025 | [4] |
Note: Lower IC50 values indicate greater sensitivity to the drug.
Table 2: Cross-Resistance of Olaparib-Resistant Ovarian Cancer Cell Lines to Other PARP Inhibitors
| Cell Line | Parental Line | Resistance to | Cross-Resistant to | Fold Increase in IC50 | Reference |
| Olres-UWB1.289 | UWB1.289 | Olaparib | Niraparib | >1000-fold | [3] |
| Olres-UWB1.289 | UWB1.289 | Olaparib | Rucaparib | ~150-fold | [3] |
| Olres-UWB1.289 | UWB1.289 | Olaparib | Talazoparib | ~200-fold | [3] |
| Olres-UWB1.289+BRCA1 | UWB1.289+BRCA1 | Olaparib | Niraparib | ~20-fold | [3] |
| Olres-UWB1.289+BRCA1 | UWB1.289+BRCA1 | Olaparib | Rucaparib | ~10-fold | [3] |
| Olres-UWB1.289+BRCA1 | UWB1.289+BRCA1 | Olaparib | Talazoparib | ~15-fold | [3] |
Note: This table demonstrates that resistance to one PARP inhibitor often confers cross-resistance to others, although the degree of cross-resistance can vary.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to studying this compound resistance.
Generation of this compound-Resistant Ovarian Cancer Cell Lines
This protocol describes a common method for developing acquired resistance to a PARP inhibitor through continuous, long-term exposure to escalating drug concentrations.
Workflow:
Caption: Workflow for generating this compound-resistant cell lines.
Methodology:
-
Initial Seeding: Start with a parental ovarian cancer cell line (e.g., UWB1.289 for a BRCA1-mutant background).
-
Determine Initial Sensitivity: Perform a cell viability assay (e.g., MTT, see protocol below) to determine the initial IC50 of this compound for the parental cell line.
-
Chronic Exposure: Begin culturing the cells in media containing this compound at a concentration of approximately IC20-IC30.
-
Monitoring: Closely monitor the cells for growth. Initially, a significant portion of the cell population may die off. Continue to culture the surviving cells, changing the media with fresh drug every 3-4 days.
-
Dose Escalation: Once the cell population recovers and resumes stable proliferation (this may take several weeks), increase the concentration of this compound by 1.5 to 2-fold.
-
Iterative Process: Repeat steps 4 and 5, gradually increasing the drug concentration over a period of 6-12 months.
-
Isolation and Characterization: Once the cells are stably growing at a significantly higher concentration of this compound (e.g., 10-20 times the initial IC50), the resistant line is established. At this point, you can isolate single-cell clones for a more homogenous population.
-
Validation: Confirm the resistance by performing a cell viability assay to demonstrate a rightward shift in the dose-response curve and a significantly higher IC50 compared to the parental line.
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity, which is used as an indicator of cell viability.
Methodology:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound (and any combination drug) in complete medium at 2x the final desired concentration.
-
Remove the old media from the cells and add 100 µL of the drug-containing media to the respective wells. Include a "vehicle-only" control (e.g., DMSO at the same final concentration as the highest drug dose).
-
Incubate for the desired treatment period (e.g., 72-120 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT stock solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully aspirate the media from the wells without disturbing the formazan crystals.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Reading:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells (media only) from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-treated control wells.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope) in a program like GraphPad Prism to calculate the IC50 value.
-
Western Blotting for DNA Damage Response Markers
This protocol is for detecting key proteins involved in the DNA damage response, such as phosphorylated H2AX (γ-H2AX) and RAD51.
Methodology:
-
Cell Lysis:
-
After treating cells with this compound for the desired time, wash the cells twice with ice-cold PBS.
-
Lyse the cells directly on the plate with ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add 4x Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load 20-40 µg of protein per lane onto a polyacrylamide gel (e.g., 4-15% gradient gel).
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20). Use BSA for phosphoprotein detection.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Anti-phospho-Histone H2A.X (Ser139) (γ-H2AX): 1:1000 dilution.
-
Anti-RAD51: 1:1000 dilution.
-
Anti-PARP1: 1:1000 dilution (to check for cleavage).
-
Anti-β-Actin or GAPDH: 1:5000 dilution (as a loading control).
-
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted 1:5000 in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Signaling Pathways & Experimental Workflows
The following diagrams, generated using DOT language, illustrate key concepts in this compound resistance.
Core Mechanism of PARP Inhibition and Synthetic Lethality
Caption: Synthetic lethality of this compound in BRCA-mutant cells.
Mechanisms of Acquired Resistance to this compound
Caption: Key mechanisms of acquired resistance to this compound.
Overcoming Resistance with Combination Therapy (ATR Inhibitor)
References
- 1. impacttherapeutics.com [impacttherapeutics.com]
- 2. researchgate.net [researchgate.net]
- 3. Integrated proteomics identifies PARP inhibitor-induced prosurvival signaling changes as potential vulnerabilities in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Senaparib and Temozolomide Combination Therapy In Vivo
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the in vivo dosage of Senaparib in combination with temozolomide (TMZ). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for combining this compound and temozolomide?
A1: The combination of this compound, a potent PARP inhibitor, and temozolomide, a DNA alkylating agent, is based on the principle of synthetic lethality.[1][2] Temozolomide induces DNA damage, primarily through methylation of purine bases.[3] This damage is typically repaired by cellular mechanisms, including base excision repair (BER), in which PARP enzymes play a crucial role.[3][4] By inhibiting PARP with this compound, the repair of TMZ-induced single-strand DNA breaks is prevented.[4] This leads to the accumulation of DNA damage, the collapse of replication forks, and ultimately, cancer cell death, particularly in tumors with existing DNA repair deficiencies.[5][6] Preclinical studies have demonstrated a synergistic anti-tumor effect with this combination.[1][6][7]
Q2: What is a recommended starting dose for this compound and temozolomide in mouse xenograft models?
A2: Based on preclinical and clinical data, a recommended starting point for in vivo mouse studies can be extrapolated. In a Phase I/II clinical trial, the recommended Phase 2 dose (RP2D) was determined to be 80 mg this compound once daily with 20 mg temozolomide once daily.[8][9] For mouse models, doses are often adjusted based on body surface area or weight. Preclinical studies with this compound have used oral doses of 5, 10, and 20 mg/kg once daily.[3] Temozolomide has been administered in mice at doses ranging from 10 mg/kg to 50 mg/kg daily via intraperitoneal injection or oral gavage.[10][11][12] Therefore, a starting point for a combination study in mice could be in the range of 10-20 mg/kg/day for this compound (oral) and 10-25 mg/kg/day for temozolomide (oral or IP). Dose optimization studies are crucial to determine the maximum tolerated dose (MTD) and optimal biological dose for your specific model.
Q3: What are the most common adverse effects to monitor for with this combination therapy in vivo?
A3: The most frequently observed adverse effects for the combination of PARP inhibitors and temozolomide are hematological toxicities.[13][14] Researchers should closely monitor for signs of myelosuppression, including:
-
Thrombocytopenia (low platelet count)
-
Anemia (low red blood cell count)
-
Neutropenia (low neutrophil count)[13]
Non-hematological toxicities such as nausea, vomiting, and anorexia have also been reported.[15] Regular monitoring of animal body weight, complete blood counts (CBCs), and overall health status is essential.[16]
Q4: How should this compound and temozolomide be formulated for in vivo administration?
A4: For oral administration in mice, this compound can be formulated in a vehicle such as 10% DMSO and 90% corn oil to create a clear solution.[8] Alternatively, a suspension can be made using 10% DMSO and 90% (20% SBE-β-CD in Saline).[8] Temozolomide for oral or intraperitoneal administration can be dissolved in PBS with 1% BSA or sterile PBS.[2][10] It is crucial to ensure the final formulation is homogenous and administered at a consistent volume.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Toxicity / Excessive Weight Loss (>20%) | Dosing of one or both agents is too high for the specific animal model. | Reduce the dose of this compound and/or temozolomide. Stagger the administration of the two drugs (e.g., administer this compound a few hours before temozolomide). Ensure proper hydration and nutrition. |
| Lack of Tumor Growth Inhibition | Sub-optimal dosing. Tumor model is resistant to the therapy. Drug formulation or administration issues. | Increase the dose of one or both agents up to the MTD. Confirm the molecular characteristics of your tumor model (e.g., MGMT status, DNA repair pathway deficiencies). Verify the stability and proper administration of your drug formulations. |
| Inconsistent Tumor Growth within a Treatment Group | Variability in tumor cell implantation. Inconsistent drug administration. Animal health issues unrelated to treatment. | Refine surgical techniques for tumor implantation to ensure consistency. Ensure accurate and consistent dosing for all animals. Closely monitor animal health and exclude any outliers with justifiable cause. |
| Tumor Regrowth After Initial Response | Development of acquired resistance. Insufficient duration of treatment. | Collect tumor samples at the end of the study for biomarker analysis to investigate resistance mechanisms. Extend the treatment duration if tolerated by the animals. Consider intermittent dosing schedules. |
| Difficulty with Oral Gavage | Improper technique leading to stress or injury. Animal resistance. | Ensure personnel are properly trained in oral gavage techniques. Use appropriate gavage needle sizes for the mice. Habituate the animals to handling and sham gavage before starting treatment. |
Experimental Protocols
Subcutaneous Xenograft Model Protocol
This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the efficacy of this compound and temozolomide.
-
Cell Culture: Culture human cancer cells (e.g., small cell lung cancer or glioblastoma cell lines) under standard conditions. Harvest cells during the exponential growth phase and assess viability using a trypan blue exclusion assay.
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or NSG mice), typically 6-8 weeks old.
-
Tumor Cell Implantation:
-
Resuspend the cancer cells in a sterile, serum-free medium or PBS.
-
For enhanced tumor take and growth, consider mixing the cell suspension 1:1 with a basement membrane extract like Cultrex BME.[17]
-
Inject 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.[17]
-
-
Tumor Growth Monitoring:
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor body weight and clinical signs of toxicity at each measurement.
-
-
Drug Formulation and Administration:
-
Endpoint: Euthanize mice when tumors reach the predetermined maximum size, exhibit signs of ulceration, or if body weight loss exceeds 20%. Collect tumors and other tissues for downstream analysis (e.g., histology, biomarker analysis).
Data Presentation
Table 1: In Vivo Efficacy Data Summary
| Treatment Group | Number of Animals (n) | Mean Tumor Volume at Endpoint (mm³ ± SEM) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 8 | |||
| This compound (dose) | 8 | |||
| Temozolomide (dose) | 8 | |||
| This compound + Temozolomide | 8 |
Table 2: Hematological Toxicity Profile
| Treatment Group | Day of Study | Platelet Count (x10⁹/L ± SEM) | Hemoglobin (g/dL ± SEM) | Neutrophil Count (x10⁹/L ± SEM) |
| Vehicle Control | 21 | |||
| This compound (dose) | 21 | |||
| Temozolomide (dose) | 21 | |||
| This compound + Temozolomide | 21 |
Visualizations
Signaling Pathway of Combined this compound and Temozolomide Action
Caption: Mechanism of synthetic lethality with this compound and Temozolomide.
Experimental Workflow for In Vivo Studies
Caption: Workflow for a subcutaneous xenograft efficacy study.
References
- 1. Enhanced Anti-Tumor Activity in Mice with Temozolomide-Resistant Human Glioblastoma Cell Line-Derived Xenograft Using SN-38-Incorporated Polymeric Microparticle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Convection-enhanced delivery of temozolomide and whole cell tumor immunizations in GL261 and KR158 experimental mouse gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. iv.iiarjournals.org [iv.iiarjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Discovery of a Potent PARP1 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. On optimal temozolomide scheduling for slowly growing glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. mdpi.com [mdpi.com]
- 13. Combination Olaparib and Temozolomide in Relapsed Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase I Study Of The Poly(ADP-Ribose) Polymerase Inhibitor, AG014699, In Combination With Temozolomide in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Comprehensive understanding of the adverse effects associated with temozolomide: a disproportionate analysis based on the FAERS database [frontiersin.org]
- 16. Modeling tumor growth inhibition and toxicity outcome after administration of anticancer agents in xenograft mice: A Dynamic Energy Budget (DEB) approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
Troubleshooting inconsistent results in Senaparib cell viability assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results in Senaparib cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent, orally active poly (ADP-ribose) polymerase (PARP) inhibitor, specifically targeting PARP1 and PARP2 enzymes.[1][2] These enzymes are critical for the repair of single-strand DNA breaks. By inhibiting PARP, this compound leads to an accumulation of these breaks, which then generate more severe double-strand breaks during DNA replication. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, these double-strand breaks cannot be effectively repaired, leading to a type of programmed cell death known as synthetic lethality.[1][3][4]
Q2: Which cell viability assays are commonly used for this compound?
Commonly used cell viability assays for PARP inhibitors like this compound include metabolic-based assays such as MTT, XTT, and MTS, as well as ATP-based assays like CellTiter-Glo. These assays measure different parameters of cell health, such as metabolic activity or intracellular ATP levels, which are indicative of cell viability.
Q3: Why am I seeing inconsistent IC50 values for this compound in my experiments?
Inconsistent IC50 values can arise from several factors, including variations in cell seeding density, different drug incubation times, and the specific cell viability assay used.[5] Since this compound's mechanism of action involves inducing DNA damage and cell cycle arrest, the timing of the assay readout is critical and can significantly influence the results.[6] Furthermore, as a PARP inhibitor, this compound can modulate cellular metabolism, which may directly affect the readouts of metabolic-based assays like MTT.[1][7][8]
Q4: Can this compound interfere with the reagents used in cell viability assays?
While there is no direct evidence of this compound chemically interfering with common assay reagents like MTT, it is known that some anti-cancer agents can interact with these reagents, leading to false results.[9] It is crucial to include proper controls, such as wells with this compound and the assay reagent but without cells, to rule out any direct chemical interference.
Q5: How does the long-term effect of this compound impact cell viability assay results?
The cytotoxic effects of PARP inhibitors like this compound are often more pronounced after long-term exposure, as the induced DNA damage accumulates over multiple cell cycles.[6][10] Short incubation times may not be sufficient to observe the full effect of the drug, leading to an overestimation of cell viability. Therefore, optimizing the drug treatment duration is essential for obtaining consistent and meaningful results.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound cell viability assays.
Problem 1: High Variability Between Replicate Wells
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently but thoroughly between pipetting into each well. Avoid letting cells settle at the bottom of the tube. |
| Edge Effects | Evaporation in the outer wells of a 96-well plate can concentrate media components and the drug, affecting cell growth. To mitigate this, fill the outer wells with sterile PBS or media without cells and use only the inner wells for your experiment. |
| Pipetting Errors | Calibrate and use pipettes correctly. When adding reagents, ensure the pipette tip is below the surface of the liquid in the well without touching the bottom to avoid disturbing the cells. |
| Cell Clumping | Ensure complete dissociation of adherent cells during trypsinization. If cell clumps are present, gently pipette the suspension up and down or pass it through a cell strainer before counting and seeding. |
Problem 2: Inconsistent Results Between Different Assay Types (e.g., MTT vs. CellTiter-Glo)
| Potential Cause | Recommended Solution |
| Different Biological Readouts | MTT measures metabolic activity (specifically, mitochondrial reductase activity), while CellTiter-Glo measures intracellular ATP levels. This compound, as a PARP inhibitor, can alter cellular metabolism and NAD+/ATP levels, which may affect these two assays differently.[1][4] |
| Impact on Mitochondrial Function | PARP inhibitors have been shown to affect mitochondrial function.[11][12][13][14] This can directly influence the results of MTT assays, which are dependent on mitochondrial reductases. Consider using an alternative assay that is not based on mitochondrial activity, such as a real-time cytotoxicity assay or a direct cell counting method. |
| Timing of Assay | The kinetics of metabolic shutdown versus ATP depletion may differ. It is advisable to perform a time-course experiment to determine the optimal endpoint for each assay type when assessing the effects of this compound. |
Problem 3: Low Signal or Small Dynamic Range
| Potential Cause | Recommended Solution |
| Suboptimal Cell Number | The number of cells seeded per well should be optimized to ensure the signal is within the linear range of the assay. A cell titration experiment (seeding a range of cell densities) should be performed to determine the optimal seeding density for your specific cell line and assay. |
| Insufficient Incubation Time | The effect of this compound may take several days to become apparent.[10] Increase the incubation time with the drug to allow for sufficient accumulation of DNA damage and subsequent cell death. For PARP inhibitors, incubation times of 72 hours or longer are often necessary. |
| Reagent Issues | Ensure that assay reagents are stored correctly and are not expired. Prepare fresh reagents as per the manufacturer's instructions. For MTT assays, ensure complete solubilization of the formazan crystals. |
Experimental Protocols
MTT Cell Viability Assay Protocol
-
Cell Seeding:
-
Harvest and count cells, ensuring >95% viability.
-
Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (e.g., DMSO) wells.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly by gentle pipetting or shaking on an orbital shaker to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
-
Cell Seeding and Drug Treatment:
-
Follow the same steps as for the MTT assay, but use opaque-walled 96-well plates suitable for luminescence measurements.
-
-
CellTiter-Glo Assay:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
Visualizations
Caption: Mechanism of action of this compound leading to synthetic lethality.
Caption: Troubleshooting workflow for inconsistent this compound assay results.
References
- 1. PARP-1 inhibition increases mitochondrial metabolism through SIRT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of PARPs in Inflammation—And Metabolic—Related Diseases: Molecular Mechanisms and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical approaches to overcome PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The trans cell cycle effects of PARP inhibitors underlie their selectivity toward BRCA1/2-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 9. PARP inhibition protects mitochondria and reduces ROS production via PARP-1-ATF4-MKP-1-MAPK retrograde pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Silencing of Poly(ADP-Ribose) Polymerase-2 Induces Mitochondrial Reactive Species Production and Mitochondrial Fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitochondrial Protection by PARP Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Poly(ADP-ribose)polymerases inhibitors prevent early mitochondrial fragmentation and hepatocyte cell death induced by H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blog.quartzy.com [blog.quartzy.com]
Minimizing Senaparib off-target effects in preclinical models
Welcome to the technical support center for the preclinical use of senaparib. This resource provides troubleshooting guides and frequently asked questions to help researchers and drug development professionals optimize their experiments and mitigate potential off-target effects and on-target toxicities.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and how does it relate to toxicity?
A1: this compound is a potent inhibitor of Poly(ADP-ribose) polymerase enzymes 1 and 2 (PARP1/2).[1][2][3] Its primary anticancer effect is based on the concept of synthetic lethality. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, inhibiting PARP leads to an accumulation of DNA damage and ultimately cell death.[4][5]
A key aspect of this compound's mechanism, which contributes to both efficacy and toxicity, is "PARP trapping."[1][2] The inhibitor not only blocks the enzyme's activity but also traps it on the DNA, leading to stalled DNA replication forks and double-strand breaks.[1][2] While crucial for killing cancer cells, this potent on-target effect can also occur in rapidly dividing normal cells, such as bone marrow progenitor cells, leading to the most commonly observed toxicities.
Q2: What are the known on-target and potential off-target effects of this compound in preclinical models?
A2:
-
On-Target Effects: The primary on-target effects are potent inhibition of PARP1/2 enzymatic activity and PARP-DNA trapping.[1] This leads to synthetic lethality in homologous recombination deficient (HRD) cells, such as those with BRCA1/2 mutations.[1][2] The most common toxicities observed, such as anemia, neutropenia, and thrombocytopenia, are considered on-target effects resulting from PARP inhibition in hematopoietic stem cells.[4] This is a known class effect for PARP inhibitors.[4]
-
Off-Target Profile: Preclinical studies indicate that this compound is a highly selective compound.[1][4][6] In a screening panel against 29 receptors and ion channels and 42 other enzymes, this compound showed no significant inhibitory effects at a concentration of 10 μmol/L, suggesting a low probability of off-target-related adverse events.[1] Therefore, most challenges in preclinical studies are expected to relate to managing its high on-target potency.
Q3: How can I minimize hematological toxicity in my in vivo experiments?
A3: Hematological toxicity is the most common adverse event associated with this compound.[4][7] To manage this on-target toxicity:
-
Dose Optimization: Preclinical data shows high efficacy at doses of 5-20 mg/kg in mouse xenograft models.[1][8] It is critical to perform a dose-ranging study to identify the minimum effective dose that maintains anti-tumor activity while minimizing bone marrow suppression.
-
Intermittent Dosing: Instead of continuous daily dosing, an intermittent schedule (e.g., 5 days on, 2 days off) may allow for recovery of the hematopoietic system.[1]
-
Supportive Care: Monitor complete blood counts (CBCs) regularly. Depending on the severity and institutional guidelines, consider supportive care measures.
-
Start After Chemotherapy Recovery: If using this compound after a DNA-damaging agent (like platinum-based chemotherapy), ensure adequate hematological recovery before starting this compound administration to avoid compounding toxicity.[9]
Q4: My in vitro results show high potency, but I'm seeing limited efficacy or unexpected toxicity in vivo. What should I investigate?
A4: This discrepancy can arise from several factors:
-
Pharmacokinetics (PK): Ensure the drug is reaching the tumor at sufficient concentrations and for an adequate duration. A PK study to measure plasma and tumor drug levels is recommended. In clinical studies, this compound exposure increased proportionately at doses from 2-80 mg, with absorption saturation occurring at 80-120 mg.[4][7]
-
Formulation and Administration: Verify the stability and solubility of your formulation. Ensure accurate dosing and administration (e.g., oral gavage technique).
-
Animal Model: The specific tumor model and animal strain can influence outcomes. Ensure your model has the relevant genetic background (e.g., BRCA mutation or other HRD) for sensitivity to PARP inhibitors.
-
On-Target Toxicity: The in vivo toxicity might be an on-target effect that is not apparent in vitro. High PARP trapping in sensitive organs could limit the achievable therapeutic dose. Correlate efficacy readouts with toxicity monitoring (body weight, CBCs, clinical signs).
Troubleshooting Guides
Issue 1: Excessive Animal Morbidity or Weight Loss
| Possible Cause | Troubleshooting Steps |
| On-Target Toxicity | 1. Reduce Dose: Immediately lower the administered dose. This compound demonstrates efficacy across a range of doses (5-20 mg/kg in some models), so a lower dose may retain efficacy with less toxicity.[1] 2. Implement Intermittent Dosing: Switch to a dosing schedule that includes drug-free days to allow for physiological recovery. 3. Monitor Blood Counts: Perform regular CBCs to assess for severe anemia, neutropenia, or thrombocytopenia, which are the most likely causes.[4] |
| Off-Target Effects (Unlikely) | 1. Review Selectivity Data: Although this compound is highly selective, consider the possibility of an unforeseen off-target effect in your specific model.[1] 2. Histopathology: Perform necropsy and histopathological analysis of major organs (liver, kidney, spleen, bone marrow) to identify signs of toxicity. |
| Formulation/Vehicle Toxicity | 1. Administer Vehicle Only: Treat a control group of animals with the vehicle alone to rule out toxicity from the formulation components. 2. Check Formulation: Ensure proper pH, osmolarity, and stability of the dosing solution. |
Issue 2: Lack of Efficacy in a Presumed HRD Model
| Possible Cause | Troubleshooting Steps |
| Insufficient Drug Exposure | 1. Conduct a PK Study: Measure drug concentration in plasma and tumor tissue to confirm adequate exposure. 2. Increase Dose (with caution): If toxicity is not a limiting factor, consider a dose escalation study. |
| Mechanism of Resistance | 1. Confirm HRD Status: Verify the homologous recombination deficiency (e.g., BRCA mutation status, reversion mutations) of your cell line or tumor model. 2. Investigate other Resistance Pathways: Consider mechanisms like increased drug efflux or replication fork stabilization that can confer resistance to PARP inhibitors.[10] |
| Suboptimal PARP Trapping | 1. Perform a PARP Trapping Assay: Confirm that the administered dose is sufficient to induce PARP trapping in tumor tissue. Compare levels to in vitro data.[1] |
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound vs. Olaparib
| Parameter | This compound | Olaparib | Reference |
| PARP1 Enzymatic Inhibition (IC50) | 0.48 nmol/L | 0.86 nmol/L | [1] |
| Cellular Potency (IC50, MDA-MB-436 BRCA1m) | 1.1 nmol/L | Not Reported | [1] |
| Cellular Selectivity (IC50, DLD-1 BRCA2wt / BRCA2-/-) | 88-fold (157.9 / 1.8 nmol/L) | >16-fold (1000 / 62.9 nmol/L) | [1] |
Table 2: Comparative In Vivo Efficacy in MDA-MB-436 (BRCA1m) Xenograft Model
| Treatment Group | Dose & Schedule | Tumor Growth Inhibition (TGI %) | Reference |
| This compound | 5 mg/kg, QD, 5/2 | 101.2% | [1] |
| This compound | 10 mg/kg, QD, 5/2 | 102.6% | [1] |
| This compound | 20 mg/kg, QD, 5/2 | 102.7% | [1] |
| Olaparib | 100 mg/kg, QD, 5/2 | 99.0% | [1] |
Table 3: Common Treatment-Related Adverse Events (TRAEs) from Phase I Clinical Trial
| Adverse Event | All Grades (%) | Grade ≥3 (%) | Reference |
| Anemia | 80.9% | 21.1% | [4][7] |
| White Blood Cell Count Decreased | 43.9% | Not Specified | [4][7] |
| Platelet Count Decreased | 28.1% | Not Specified | [4][7] |
| Asthenia (Weakness) | 26.3% | Not Specified | [4][7] |
Experimental Protocols
Protocol 1: In Vivo Xenograft Study for Efficacy and Toxicity
-
Model System: Use immunodeficient mice (e.g., BALB/c nude or NSG) subcutaneously implanted with a relevant human cancer cell line (e.g., MDA-MB-436 for BRCA1-mutant breast cancer) or patient-derived xenograft (PDX) model.[1]
-
Group Allocation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize animals into treatment groups (Vehicle, this compound low dose, this compound high dose, positive control like Olaparib).
-
Drug Preparation & Administration: Prepare this compound in an appropriate vehicle (e.g., 0.5% methylcellulose). Administer orally (p.o.) once daily (QD) at the desired doses.
-
Efficacy Monitoring: Measure tumor volume with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Toxicity Monitoring:
-
Record body weight 2-3 times per week as a general measure of health.
-
Perform regular clinical observations for signs of distress.
-
Collect blood samples (e.g., weekly via submandibular bleed) for Complete Blood Count (CBC) analysis to monitor for hematological toxicity.
-
-
Endpoint: Euthanize animals when tumors reach the predetermined endpoint size, or if toxicity endpoints (e.g., >20% body weight loss, severe clinical signs) are met. Calculate Tumor Growth Inhibition (TGI).
Protocol 2: PARP Trapping Assay (Cell-Based)
-
Cell Culture: Plate cells of interest (e.g., DU-145) and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) and a positive control (e.g., Olaparib). To induce DNA damage and enhance trapping, co-treat with a DNA-damaging agent like 0.01% methyl methanesulfonate (MMS) for 4 hours.[1]
-
Cell Fractionation: Harvest cells and perform cellular fractionation to isolate the chromatin-bound protein fraction from the soluble nuclear and cytoplasmic fractions.
-
Western Blotting:
-
Run the chromatin-bound fractions on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for PARP1.
-
Use a loading control for the chromatin fraction (e.g., Histone H3).
-
Develop the blot using a secondary antibody and chemiluminescence.
-
-
Analysis: Quantify the band intensity of PARP1 relative to the loading control. An increase in chromatin-bound PARP1 with increasing drug concentration indicates PARP trapping.
Visualizations
Caption: Synthetic lethality mechanism of this compound in BRCA-mutant cells.
Caption: Workflow for troubleshooting unexpected toxicity in preclinical models.
Caption: Conceptual diagram of this compound's on-target vs. off-target activity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Discovery of a Potent PARP1 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Phase 3 clinical trial data of this compound has been published in prestigious international journal Nature Medicine, positioning it as a promising first-line maintenance treatment option for the all-comer population in advanced ovarian cancer [impacttherapeutics.com]
- 4. Safety, Tolerability, and Pharmacokinetics of this compound, a Novel PARP1/2 Inhibitor, in Chinese Patients With Advanced Solid Tumors: A Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Safety, Tolerability, and Pharmacokinetics of this compound, a Novel PARP1/2 Inhibitor, in Chinese Patients With Advanced Solid Tumors: A Phase I Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Controversies and clinical unknowns in the use of PARP inhibitors in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical approaches to overcome PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Hematological Toxicities of Senaparib in Preclinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering hematological toxicities during animal studies with Senaparib (formerly IMP4297). Given that specific preclinical hematological toxicity data for this compound is not extensively published, this guide incorporates representative data from other well-characterized PARP inhibitors, such as olaparib and niraparib, to illustrate the expected class effects.
Frequently Asked Questions (FAQs)
Q1: What are the expected hematological toxicities of this compound in animal models?
A1: As a potent PARP1/2 inhibitor, this compound is expected to exhibit hematological toxicities consistent with this drug class. The primary target organ for toxicity in preclinical studies with PARP inhibitors is the hematopoietic system.[1] In animal models such as rats and dogs, this typically manifests as dose-dependent decreases in circulating red blood cells (anemia), white blood cells (leukopenia/neutropenia), and platelets (thrombocytopenia).[1] These peripheral blood changes often correlate with microscopic findings of hypocellularity in the bone marrow.[1] While preclinical studies on this compound suggest a wide therapeutic window and a manageable safety profile, researchers should anticipate and monitor for these class-effect toxicities.[2][3][4]
Q2: What is the underlying mechanism for PARP inhibitor-induced hematological toxicity?
A2: The hematological toxicity of PARP inhibitors is thought to be multifactorial, with a primary mechanism being the "trapping" of PARP enzymes on DNA. This process is more cytotoxic than the simple inhibition of PARP's enzymatic activity.[1] The formation of PARP-DNA complexes can stall DNA replication forks, leading to DNA damage and cell death, particularly in rapidly dividing cells like hematopoietic stem and progenitor cells in the bone marrow.[1] Inhibition of PARP2, in particular, has been linked to effects on erythropoiesis, contributing to anemia.[5]
Q3: Which animal species are most suitable for studying the hematological toxicities of this compound?
A3: Rats and dogs are commonly used non-rodent and rodent species, respectively, in preclinical toxicology studies for pharmaceuticals.[1] The rat is a well-validated model for investigating PARP inhibitor-driven hematological toxicity.[5][6] Both species have shown sensitivity to the myelosuppressive effects of PARP inhibitors and can provide valuable data for predicting potential human toxicities.[1]
Q4: How soon can I expect to see hematological changes in my animal studies after starting this compound treatment?
A4: The onset of hematological toxicities can be relatively rapid. In clinical studies with other PARP inhibitors like niraparib, most hematological abnormalities were observed within the first three treatment cycles.[7] In preclinical repeat-dose toxicity studies, changes in blood counts can typically be detected within the first few weeks of daily dosing, with the nadir (lowest point) depending on the dose, species, and specific blood cell lineage.
Q5: Are the hematological effects of this compound expected to be reversible?
A5: Yes, hematological toxicities induced by PARP inhibitors are generally considered reversible upon cessation of treatment. Preclinical studies with olaparib have shown that after a recovery period, hematopoietic parameters tend to return towards baseline levels.[1] This is often accompanied by a regenerative response in the bone marrow.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Severe, unexpected weight loss and lethargy in animals. | May be secondary to severe anemia or neutropenia. High doses of this compound may exceed the maximum tolerated dose (MTD). | 1. Immediately perform a complete blood count (CBC). 2. Consider a dose reduction or temporary cessation of treatment for the affected animals. 3. Review the dosing regimen and consider a dose range-finding study if not already performed. 4. Provide supportive care as recommended by the institutional veterinarian. |
| Significant drop in platelet count (Thrombocytopenia). | Direct effect of this compound on megakaryocytes or their progenitors in the bone marrow. | 1. Monitor for clinical signs of bleeding (e.g., petechiae, bruising). 2. Increase the frequency of CBC monitoring. 3. If the platelet count falls below a predefined critical level, consider a dose interruption until recovery. 4. In future studies, consider an individualized starting dose based on baseline platelet counts, a strategy that has been effective in clinical settings with niraparib.[8] |
| Progressive decline in hemoglobin and hematocrit (Anemia). | Inhibition of erythropoiesis in the bone marrow. | 1. Monitor CBCs, including reticulocyte counts, to assess the bone marrow's regenerative response. 2. For severe, symptomatic anemia, consult with veterinary staff regarding potential supportive care, such as transfusions. 3. Evaluate the need for dose modification in long-term studies. |
| Low neutrophil counts (Neutropenia). | Myelosuppression affecting the granulocytic lineage. | 1. Implement measures to protect animals from opportunistic infections (e.g., housing in a clean environment, providing sterile food and water). 2. Monitor for signs of infection (e.g., fever, lethargy). 3. Consider dose interruption or reduction if severe neutropenia develops. |
| High variability in hematological parameters between animals in the same dose group. | Differences in individual animal sensitivity, drug metabolism, or underlying health status. | 1. Ensure consistent dosing and sample collection techniques. 2. Increase the number of animals per group to improve statistical power. 3. Review animal health records to identify any pre-existing conditions that might affect hematopoiesis. |
Data Presentation: Representative Hematological Toxicities of PARP Inhibitors in Animal Studies
Disclaimer: The following tables summarize representative data from preclinical studies of olaparib and niraparib, as specific quantitative data for this compound were not publicly available. These findings are presented to illustrate the class effects of PARP inhibitors.
Table 1: Summary of Olaparib-Induced Hematological Findings in a 28-Day Dog Study
| Parameter | Low Dose (2.5 mg/kg/day) | Mid Dose (5 mg/kg/day) | High Dose (15 mg/kg/day) |
| Red Blood Cells | Minimal Decrease | Mild Decrease | Moderate Decrease |
| Hemoglobin | Minimal Decrease | Mild Decrease | Moderate Decrease |
| Reticulocytes | No significant change | Mild Decrease | Moderate Decrease |
| Total Leukocytes | Minimal Decrease | Mild Decrease | Moderate Decrease |
| Neutrophils | Minimal Decrease | Mild Decrease | Moderate Decrease |
| Platelets | No significant change | No significant change | Mild Decrease |
| Bone Marrow | Normocellular | Mild Hypocellularity | Moderate Hypocellularity |
| Source: Adapted from FDA pharmacology review of olaparib.[1] Doses of ≥ 30 mg/kg were associated with significant hematological toxicities in MTD studies.[1] |
Table 2: Summary of Niraparib-Induced Hematological Findings in a 1-Month Rat Study
| Parameter | Low Dose (5 mg/kg) | Mid Dose (10 mg/kg) | High Dose (50 mg/kg) |
| Red Blood Cells | No significant change | Mild Decrease | Marked Decrease |
| Hemoglobin | No significant change | Mild Decrease | Marked Decrease |
| Total Leukocytes | No significant change | Mild Decrease | Marked Decrease |
| Lymphocytes | No significant change | Mild Decrease | Marked Decrease |
| Bone Marrow | Normocellular | Mild Atrophy/Depletion | Marked Atrophy/Depletion |
| Source: Adapted from FDA pharmacology review of niraparib.[9] Mortality was observed at the high dose level.[9] |
Experimental Protocols
Protocol 1: Complete Blood Count (CBC) Analysis in Rodents
Objective: To quantitatively assess the effects of this compound on peripheral blood cells.
Materials:
-
Anticoagulant tubes (e.g., K2-EDTA coated)
-
Appropriate gauge needles and syringes for the chosen blood collection method
-
Automated hematology analyzer calibrated for the specific animal species
Procedure:
-
Animal Restraint and Blood Collection:
-
Properly restrain the animal according to IACUC-approved procedures.
-
Collect blood from a suitable site (e.g., saphenous vein, submandibular vein, or terminal cardiac puncture). The volume of blood collected should not exceed the recommended guidelines (typically 7.5% of total blood volume every 7 days).
-
-
Sample Handling:
-
Dispense the blood into an EDTA-coated microtube.
-
Gently invert the tube 8-10 times to ensure thorough mixing with the anticoagulant and prevent clotting.
-
-
Analysis:
-
Analyze the whole blood sample using a calibrated automated hematology analyzer as soon as possible (ideally within a few hours of collection).
-
Key parameters to measure include: Red Blood Cell (RBC) count, Hemoglobin (HGB), Hematocrit (HCT), Mean Corpuscular Volume (MCV), Reticulocyte count, White Blood Cell (WBC) count with differential (neutrophils, lymphocytes, monocytes, etc.), and Platelet (PLT) count.
-
-
Data Recording:
-
Record all hematological parameters for each animal, noting the dose group and time point of collection.
-
Protocol 2: In Vitro Colony-Forming Unit (CFU) Assay for Myelosuppression
Objective: To assess the direct inhibitory effect of this compound on hematopoietic progenitor cells.
Materials:
-
Bone marrow cells harvested from untreated mice or rats
-
IMDM or other suitable cell culture medium
-
Fetal Bovine Serum (FBS)
-
Methylcellulose-based medium (e.g., MethoCult™) containing appropriate cytokines (e.g., SCF, IL-3, IL-6, EPO) to support the growth of different hematopoietic lineages (CFU-GM for granulocyte-macrophage, BFU-E for erythroid).
-
This compound stock solution of known concentration
-
35 mm culture dishes
-
Incubator (37°C, 5% CO₂, 95% humidity)
Procedure:
-
Bone Marrow Cell Isolation:
-
Euthanize a naive rodent and aseptically harvest femurs and tibias.
-
Flush the bone marrow from the bones using a syringe with culture medium.
-
Create a single-cell suspension by passing the marrow through a syringe and needle.
-
Perform a nucleated cell count using a hemocytometer or automated cell counter.
-
-
Cell Plating:
-
Dilute the bone marrow cell suspension to the desired concentration.
-
Prepare serial dilutions of this compound in the methylcellulose-based medium. Include a vehicle control.
-
Add the bone marrow cells to the medium containing the different concentrations of this compound and mix well.
-
Dispense 1.1 mL of the cell/methylcellulose mixture into duplicate 35 mm culture dishes.
-
-
Incubation:
-
Place the culture dishes in a larger petri dish with a water dish to maintain humidity.
-
Incubate at 37°C with 5% CO₂ for 7-14 days, depending on the species and colony type being assayed.
-
-
Colony Counting:
-
Using an inverted microscope, count the number of colonies (typically defined as clusters of >50 cells) in each dish.
-
Calculate the percentage of colony formation inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of this compound that inhibits colony formation by 50%).
-
Visualizations
Caption: Mechanism of this compound-induced hematological toxicity.
Caption: Workflow for assessing hematological toxicity in animal studies.
Caption: Decision tree for troubleshooting hematological toxicities.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. impacttherapeutics.com [impacttherapeutics.com]
- 4. IMPACT Therapeutics to present Ph3 pivotal clinical trial data of this compound (IMP4297) as Maintenance Treatment in Patients with Advanced Ovarian Cancer at the 2023 ESMO Congress as Late-Breaking Abstract [impacttherapeutics.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Niraparib - A promising drug with hematological toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Refinement of Senaparib Administration for Long-Term In Vivo Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the administration of Senaparib in long-term in vivo studies. It is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and ensuring the successful execution of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, orally active inhibitor of Poly(ADP-ribose) polymerase enzymes PARP1 and PARP2.[1][2] These enzymes are critical for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1] By inhibiting PARP, this compound prevents the repair of SSBs, which can lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication.[3] In cancer cells with pre-existing defects in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations (which are involved in homologous recombination repair of DSBs), the inhibition of PARP leads to a synthetic lethality, resulting in cancer cell death.[4][5] An important aspect of this compound's mechanism is "PARP trapping," where the inhibitor locks the PARP enzyme onto the DNA at the site of damage. This trapped PARP-DNA complex is itself a toxic lesion that can stall replication forks, leading to DSBs and enhanced cytotoxicity.[3][6]
Q2: What are the recommended vehicles for in vivo administration of this compound?
A2: The choice of vehicle for this compound depends on the desired formulation (solution or suspension) and the duration of the study. Two commonly used vehicle compositions are:
-
For a suspended solution: 10% DMSO, 90% (20% SBE-β-CD in Saline). This can be used for oral and intraperitoneal injections.
-
For a clear solution: 10% DMSO, 90% Corn Oil. This is suitable for oral administration.
Additionally, for pharmacokinetic/pharmacodynamic (PK/PD) studies, an amorphous solid dispersion (ASD) of this compound has been formulated in 0.5% methylcellulose (MC) in water.
Q3: Are there any long-term stability concerns with the recommended vehicles?
Q4: What are the typical dose ranges for this compound in preclinical mouse models?
A4: In preclinical xenograft models using mice, this compound has been shown to be effective and well-tolerated at doses ranging from 2.5 mg/kg to 21 mg/kg, administered orally once daily.[3] The wide therapeutic window of this compound allows for dose adjustments based on the specific tumor model and experimental goals.[3]
Q5: What are the potential adverse effects to monitor in animals during long-term this compound administration?
A5: Based on clinical data for PARP inhibitors, potential adverse effects to monitor in animal models include:
-
Hematological toxicities: Anemia, neutropenia, and thrombocytopenia are common class effects of PARP inhibitors.[7] Regular monitoring of complete blood counts (CBCs) is recommended.
-
Gastrointestinal issues: Nausea and decreased appetite may occur. Monitor food intake and body weight regularly.
-
Fatigue: Observe for signs of lethargy or reduced activity in the animals.
-
General health: Monitor for any changes in behavior, appearance (e.g., ruffled fur), or overall well-being.
It is crucial to establish baseline health parameters before starting the study and to have a clear plan for managing any observed toxicities, which may include dose reduction or temporary cessation of treatment.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Precipitation of this compound in the formulation | - Poor solubility of this compound in the chosen vehicle.- Incorrect preparation procedure.- Temperature fluctuations during storage. | - Ensure the vehicle components are of high purity.- Follow the preparation protocol precisely, especially the order of solvent addition.- Use sonication or gentle heating to aid dissolution, but be cautious of drug degradation with excessive heat.- Store the formulation at the recommended temperature and protect it from light.- If precipitation persists, consider preparing the formulation more frequently or switching to a different vehicle, such as an amorphous solid dispersion in 0.5% methylcellulose. |
| Inconsistent dosing due to drug settling in suspension | - Inadequate suspension of this compound particles. | - Ensure the suspension is homogenous by vortexing or stirring vigorously before each animal is dosed.- Use a vehicle with a suitable suspending agent (e.g., methylcellulose) to improve particle dispersion. |
| Animal distress or aversion to oral gavage | - Improper gavage technique.- Stress from handling and restraint. | - Ensure personnel are properly trained in oral gavage techniques to minimize trauma and stress.[8]- Consider alternative, less stressful oral dosing methods for long-term studies, such as voluntary ingestion of the drug in a palatable vehicle (e.g., medicated gels or flavored gelatin).[9][10] |
| Significant body weight loss in treated animals | - Drug-related toxicity.- Dehydration or reduced food intake. | - Monitor body weight at least twice weekly.- If significant weight loss (e.g., >10-15%) is observed, consider reducing the dose of this compound.- Provide supportive care, such as supplemental hydration and palatable, high-calorie food.- If weight loss is severe and persistent, euthanasia may be necessary according to IACUC guidelines. |
| Unexpected mortality in the treatment group | - Acute toxicity from incorrect dosing or formulation.- Severe, unmanaged adverse effects. | - Immediately pause the study and investigate the cause.- Verify the concentration and stability of the dosing formulation.- Review the dosing procedure and animal health records.- Perform necropsies on deceased animals to identify the cause of death. |
Data Presentation
Table 1: Summary of Preclinical Dosing Regimens for this compound
| Species | Cancer Model | Dose (mg/kg) | Dosing Schedule | Vehicle | Efficacy/Observations | Reference |
| Mouse | MDA-MB-436 (BRCA1 mutant breast cancer) xenograft | 2.5, 5, 10 | Oral, once daily for 21 days | Not specified | Dose-dependent tumor growth inhibition. | [3] |
| Mouse | MDA-MB-436 (BRCA1 mutant breast cancer) xenograft | 5, 10, 20 | Oral, once daily, 5 days on/2 days off for 5 weeks | Not specified | Significant tumor growth inhibition. | [3] |
| Rat | N/A (Pharmacokinetics) | 0.1 - 1 | Oral | Not specified | Dose-proportional pharmacokinetics. | [11] |
| Dog | N/A (Pharmacokinetics) | 0.2 - 0.8 | Oral | Not specified | Good oral bioavailability (68.5%). | [11] |
Table 2: Recommended Vehicle Formulations for this compound
| Formulation Type | Vehicle Composition | Solubility/Appearance | Administration Route | Notes |
| Suspended Solution | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.08 mg/mL; Suspended solution | Oral, Intraperitoneal | Requires sonication to aid dissolution. |
| Clear Solution | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL; Clear solution | Oral | Use with caution for studies longer than 15 days. |
| Amorphous Solid Dispersion | 0.5% Methylcellulose in water | Suspension | Oral | Used in PK/PD studies. |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension (10% DMSO, 90% (20% SBE-β-CD in Saline))
-
Prepare a 20% SBE-β-CD in Saline solution:
-
Dissolve 2g of SBE-β-CD powder in 10 mL of sterile saline.
-
Store at 4°C for up to one week.
-
-
Prepare a stock solution of this compound in DMSO:
-
Dissolve this compound in 100% DMSO to a concentration of 20.8 mg/mL.
-
-
Prepare the final dosing suspension:
-
For every 1 mL of final suspension, add 100 µL of the this compound stock solution to 900 µL of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly by vortexing.
-
Use an ultrasonic bath to ensure a uniform suspension.
-
-
Administration:
-
Before each administration, vortex the suspension to ensure homogeneity.
-
Administer the required volume to the animal via oral gavage or intraperitoneal injection.
-
Protocol 2: Preparation of this compound Clear Solution (10% DMSO, 90% Corn Oil)
-
Prepare a stock solution of this compound in DMSO:
-
Dissolve this compound in 100% DMSO to a concentration of 20.8 mg/mL.
-
-
Prepare the final dosing solution:
-
For every 1 mL of final solution, add 100 µL of the this compound stock solution to 900 µL of corn oil.
-
Mix thoroughly by vortexing until a clear solution is obtained.
-
-
Administration:
-
Visually inspect the solution for any precipitation before each use.
-
Administer the required volume to the animal via oral gavage.
-
Note: This formulation should be used with caution for studies lasting longer than 15 days.
-
Visualizations
Caption: this compound's mechanism of action leading to synthetic lethality.
Caption: Experimental workflow for preparing this compound formulation.
Caption: Troubleshooting logic for in vivo this compound studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring and comparing adverse events between PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. instechlabs.com [instechlabs.com]
- 9. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of Gelatin Flavors for Oral Dosing of C57BL/6J and FVB/N Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Food on the Pharmacokinetics of this compound (IMP4297) in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Senaparib Stability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with guidance on handling Senaparib in cell culture experiments to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve and store this compound?
A1: this compound, like many small molecule inhibitors, is often poorly soluble in aqueous solutions. It is recommended to prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO). For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1]
Q2: What is the recommended final concentration of DMSO in the cell culture medium?
A2: It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible to avoid solvent-induced cytotoxicity. A general recommendation is to maintain the final DMSO concentration at or below 0.1% (v/v). Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q3: I observed precipitation after adding this compound to my cell culture medium. What should I do?
A3: Precipitation can occur when a compound dissolved in an organic solvent is introduced into an aqueous medium.[2][3] To troubleshoot this:
-
Increase the dilution factor: Use a higher-concentration stock solution to minimize the volume added to the medium.
-
Pre-warm the media: Adding the compound to pre-warmed media can sometimes improve solubility.
-
Vortex during addition: Gently vortex or swirl the medium while adding the this compound stock solution to ensure rapid and even distribution.
-
Sonication: In some cases, brief sonication can help dissolve precipitates.[1]
Q4: How stable is this compound in cell culture media at 37°C?
A4: While specific public data on this compound's half-life in cell culture media is limited, the stability of small molecules can be influenced by factors such as pH, temperature, and interaction with media components.[4] It is best practice to assume limited stability and to refresh the media with freshly diluted this compound at regular intervals for long-term experiments. For definitive stability data in your specific cell culture system, it is recommended to perform a stability assessment experiment.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in Media | - Low aqueous solubility of this compound.[2] - High final concentration of the compound. | - Prepare a more concentrated stock solution in DMSO to reduce the volume added to the media.[2] - Add the stock solution to pre-warmed media while gently vortexing. - Consider using a formulation strategy for poorly soluble drugs, such as complexation with cyclodextrins, though this requires validation.[5][6] |
| Inconsistent Experimental Results | - Degradation of this compound in the culture medium over time.[4] - Adsorption of the compound to plasticware.[7] | - Perform a time-course experiment to assess the stability of this compound in your specific media and cell line. - For long-term assays, replace the media with freshly prepared this compound solution every 24-48 hours. - Use low-adsorption plasticware for preparing and storing this compound solutions. |
| Loss of Compound Activity | - Chemical degradation or metabolism by cells. | - Confirm the potency of your this compound stock solution. - Analyze media samples over time using HPLC or LC-MS to quantify the concentration of the active compound.[8][9][10] |
| Cell Toxicity Unrelated to PARP Inhibition | - High concentration of the solvent (e.g., DMSO).[11] - Formation of toxic degradation products. | - Ensure the final DMSO concentration is non-toxic to your cells (typically ≤0.1%). - Include a vehicle-only control in all experiments. - If degradation is suspected, identify potential degradation products using LC-MS.[7] |
Quantitative Data Summary
Since publicly available stability data for this compound in specific cell culture media is scarce, the following table provides an example of how to present such data once generated through in-house stability studies.
| Cell Culture Medium | Incubation Time (hours) at 37°C | This compound Concentration Remaining (%) |
| DMEM + 10% FBS | 0 | 100 |
| 24 | 95 | |
| 48 | 88 | |
| 72 | 81 | |
| RPMI-1640 + 10% FBS | 0 | 100 |
| 24 | 92 | |
| 48 | 85 | |
| 72 | 78 |
Note: This is illustrative data. Actual stability will depend on the specific experimental conditions.
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8][9][10]
Materials:
-
This compound
-
DMSO
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with serum
-
Sterile, low-adsorption microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare Working Solution: Dilute the this compound stock solution in the cell culture medium to the desired final concentration (e.g., 10 µM).
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution, and process it for analysis as the T=0 sample.
-
Incubation: Incubate the remaining working solution in a sterile container at 37°C in a cell culture incubator.
-
Time-Point Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48, and 72 hours), collect aliquots from the incubated solution.
-
Sample Processing:
-
For HPLC/LC-MS analysis, samples may require protein precipitation to remove serum proteins that can interfere with the analysis. A common method is to add 3 volumes of ice-cold acetonitrile to 1 volume of the media sample.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.
-
Transfer the supernatant to a new tube for analysis.
-
-
Analysis: Analyze the processed samples using a validated HPLC or LC-MS method to quantify the concentration of this compound.
-
Data Interpretation: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Visualizations
Caption: Workflow for Assessing this compound Stability in Cell Culture Media.
References
- 1. file.selleckchem.com [file.selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effects of organic solvents on poly(ADP-ribose) polymerase-1 activity: implications for neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Senaparib PARP Trapping Assay: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing PARP trapping assay conditions for Senaparib. Find detailed protocols, troubleshooting advice, and frequently asked questions to ensure the successful execution and interpretation of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a PARP trapping assay?
A PARP trapping assay measures the ability of a PARP inhibitor to lock the PARP1 enzyme onto DNA at a site of damage. Normally, PARP1 binds to a DNA single-strand break (SSB), synthesizes poly(ADP-ribose) (PAR) chains (a process called PARylation), and then detaches to allow other repair proteins to access the site.[1][2] PARP inhibitors bind to the NAD+ pocket of PARP1, preventing PARylation.[3][4] This inhibition of catalytic activity prevents the enzyme's release, effectively "trapping" it on the DNA.[1][5] These trapped PARP-DNA complexes are highly cytotoxic, as they can interfere with DNA replication, leading to stalled replication forks and the formation of lethal double-strand breaks (DSBs).[3][6][7]
Q2: How does this compound's trapping potency compare to other PARP inhibitors?
This compound is a potent inhibitor of both PARP1 and PARP2 enzymes.[7][8] Preclinical studies have shown that this compound induces PARP1 trapping on chromatin in a dose-dependent manner and appears to be more potent at trapping PARP1 than the first-generation inhibitor, Olaparib.[6][8] The ability of a PARP inhibitor to trap the enzyme is a key driver of its cytotoxicity and clinical efficacy.[2]
Q3: What are the common methods to measure PARP trapping?
There are three primary methods to quantify PARP trapping:
-
Chromatin Fractionation and Western Blot: This is the most common cell-based method. Cells are treated with the PARP inhibitor, lysed, and separated into soluble and chromatin-bound fractions. The amount of PARP1 in the chromatin fraction is then quantified by Western blot.[1][3][5]
-
Immunofluorescence Microscopy: This method allows for the in situ visualization and quantification of PARP1 accumulation on chromatin. It can be adapted for high-content, high-throughput screening.[9][10][11]
-
Fluorescence Polarization (FP) Assay: This is a biochemical, cell-free assay that measures the interaction between purified PARP1 protein and a fluorescently labeled DNA probe.[2][12] It is ideal for high-throughput screening of compounds and determining their direct trapping potential.[12][13]
Q4: Is it necessary to induce DNA damage in the assay?
While some basal level of PARP trapping can be observed without exogenous DNA damage, a more robust and measurable signal is typically achieved by co-treating cells with a DNA-damaging agent. Methyl methanesulfonate (MMS), an alkylating agent, is commonly used to induce single-strand breaks and enhance the formation of PARP-DNA complexes.[1][6] For example, studies with this compound have successfully used 0.01% MMS for 4 hours to induce trapping.[6]
Experimental Protocols & Methodologies
Protocol 1: PARP Trapping by Cellular Fractionation and Western Blot
This protocol details the most widely used method for assessing this compound-induced PARP trapping in a cellular context.
1. Cell Seeding and Treatment:
- Seed cells (e.g., DU-145) in 10 cm dishes and allow them to reach 70-80% confluency.
- Prepare fresh solutions of this compound and a reference inhibitor (e.g., Olaparib) at various concentrations (e.g., 10 nM to 10 µM).
- Treat cells with the inhibitors in the presence of a DNA-damaging agent (e.g., 0.01% MMS) for a predetermined time, typically 4 hours.[6] Include appropriate controls: vehicle only, and MMS only.
2. Cellular Fractionation:
- Harvest and wash the cells with cold PBS.
- Perform subcellular fractionation to separate nuclear soluble and chromatin-bound proteins. A commercial kit, such as the Thermo Scientific Subcellular Protein Fractionation Kit (#78840), is highly recommended for reproducibility.[1][5][6]
- Crucial Step: Ensure inhibitor is included throughout the fractionation process to minimize dissociation of the trapped PARP1.[1]
3. Protein Quantification and Western Blot:
- Determine the protein concentration of the chromatin-bound fractions using a BCA assay.[6]
- Normalize protein amounts for all samples.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with a primary antibody against PARP1.
- Probe for a loading control specific to the chromatin fraction, such as Histone H3.[4][5]
- Use a secondary antibody and chemiluminescent substrate to visualize the bands.
4. Data Analysis:
- Quantify band intensities using densitometry software (e.g., ImageJ).
- Normalize the PARP1 signal to the Histone H3 signal for each sample.
- Compare the normalized PARP1 levels in this compound-treated samples to the controls to determine the extent of trapping.
Visual Guides
Mechanism of PARP Trapping by this compound
Caption: Mechanism of PARP1 trapping induced by this compound.
Experimental Workflow for Chromatin Fractionation Assay
Caption: Workflow for quantifying PARP trapping via Western Blot.
Troubleshooting Guide
Summarized below are common issues encountered during PARP trapping assays and their potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Weak PARP1 Signal in Chromatin Fraction | 1. Insufficient DNA damage. 2. Suboptimal inhibitor concentration or incubation time. 3. Inefficient cellular fractionation. 4. Poor antibody performance. | 1. Optimize MMS concentration (try a range from 0.005% to 0.02%) and ensure it is freshly prepared. 2. Perform a dose-response (1 nM - 10 µM) and time-course (1-8 hours) experiment for this compound. 3. Verify fractionation efficiency by checking for the exclusive presence of Histone H3 in the chromatin fraction and absence of cytoplasmic markers.[4][5] 4. Validate your PARP1 antibody and try a different clone if necessary. |
| High Background Signal | 1. Incomplete separation of nuclear soluble and chromatin fractions. 2. Insufficient washing steps during Western blotting. 3. Antibody concentration is too high. | 1. Strictly follow the fractionation kit protocol; ensure complete lysis and separation. 2. Increase the number and duration of wash steps (e.g., with TBST). 3. Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio. |
| Inconsistent Results Between Replicates | 1. Variation in cell density at the time of treatment. 2. Inconsistent timing for drug treatment or cell harvesting. 3. Pipetting errors during fractionation or loading for Western blot. | 1. Ensure all plates/dishes are seeded with the same number of cells and have similar confluency before treatment. 2. Stagger treatments and harvesting to ensure precise and consistent timing for each sample. 3. Use calibrated pipettes and careful technique. For Western blot, run a total protein stain to check for equal loading before probing. |
| PARP1 Signal in Untreated Control Chromatin | 1. A low, basal level of PARP1 on chromatin is normal due to endogenous DNA damage. 2. Contamination of chromatin fraction with nuclear soluble proteins. | 1. This basal level serves as your baseline. Trapping is indicated by a significant increase in the PARP1 signal upon treatment. 2. Check fractionation markers (e.g., Topoisomerase I for nuclear soluble fraction) to ensure purity.[5] |
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The Discovery of a Potent PARP1 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of PARP inhibitor toxicity by multidimensional fluorescence microscopy reveals mechanisms of sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. bpsbioscience.com [bpsbioscience.com]
Strategies to mitigate Senaparib-induced cytotoxicity in normal cells
Welcome to the Technical Support Center for Senaparib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating this compound-induced cytotoxicity in normal cells during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why does it cause cytotoxicity in normal cells?
This compound is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2.[1] These enzymes are critical for the repair of DNA single-strand breaks (SSBs). By inhibiting PARP, this compound leads to an accumulation of unrepaired SSBs, which can then be converted into more lethal DNA double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, this accumulation of DSBs is highly cytotoxic, a concept known as synthetic lethality.[1]
However, normal cells also rely on PARP for DNA repair. While they have functional alternative repair pathways, high concentrations or prolonged exposure to this compound can overwhelm these mechanisms, leading to the accumulation of DNA damage and subsequent cytotoxicity. This is particularly observed in rapidly dividing normal cells, such as hematopoietic stem cells.
Q2: My normal cell line is showing high sensitivity to this compound. What are the primary strategies to reduce this off-target cytotoxicity?
There are two primary strategies to mitigate this compound-induced cytotoxicity in normal cells while maintaining its anti-tumor efficacy:
-
CHK2 Inhibition: Co-treatment with a Checkpoint Kinase 2 (CHK2) inhibitor has been shown to protect normal hematopoietic cells from PARP inhibitor-induced toxicity.[2][3][4] This is because PARP inhibitors can activate the ATM-CHK2-p53 signaling pathway in normal cells, leading to apoptosis. A CHK2 inhibitor can block this activation, thereby reducing cytotoxicity in normal tissues without compromising the anti-cancer effects in p53-deficient tumors.[2][4][5][6]
-
Combination Therapy with DNA Damaging Agents: Combining this compound with a DNA-damaging agent like temozolomide (TMZ) can create a synergistic anti-tumor effect.[7][8][9][10][11] This allows for the use of lower, less toxic doses of this compound to achieve the desired cancer cell killing. Preclinical studies have shown that the combination of this compound and TMZ demonstrates significant synergistic anti-tumor activity without a corresponding increase in overall toxicity.[7][8]
Q3: How can I experimentally validate these mitigation strategies in my lab?
You can assess the efficacy of these strategies by performing a series of in vitro experiments:
-
Cytotoxicity Assays (e.g., MTT or CCK-8): Compare the IC50 values of this compound alone and in combination with a CHK2 inhibitor in both your normal and cancer cell lines. A successful mitigation strategy will show a rightward shift in the IC50 curve for the normal cells (indicating less cytotoxicity) with minimal change for the cancer cells.
-
Apoptosis Assays (e.g., Annexin V/PI staining): Quantify the percentage of apoptotic cells in your normal cell line when treated with this compound with and without the protective agent. A decrease in the apoptotic population in the co-treatment group would indicate successful mitigation.
-
DNA Damage Analysis (e.g., γH2AX staining): Measure the levels of DNA double-strand breaks. A protective strategy should lead to a reduction in γH2AX foci in normal cells treated with this compound.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High cytotoxicity in normal cells even at low this compound concentrations. | The normal cell line used is particularly sensitive to DNA damage. | 1. Verify the p53 status of your normal cell line. Cells with wild-type p53 may be more prone to apoptosis following PARP inhibition.[2][3][5] 2. Implement the CHK2 inhibitor co-treatment strategy. 3. Consider using a different, more robust normal cell line for your experiments if possible. |
| The CHK2 inhibitor is not protecting my normal cells. | 1. The CHK2 inhibitor concentration is suboptimal. 2. The timing of co-administration is not optimal. 3. The cytotoxicity in your specific normal cell line is not primarily mediated by the CHK2-p53 pathway. | 1. Perform a dose-response experiment to determine the optimal concentration of the CHK2 inhibitor. 2. Experiment with different co-incubation times (e.g., pre-treatment, co-treatment). 3. Investigate other potential mechanisms of cytotoxicity. |
| Reduced anti-tumor efficacy of this compound when combined with a CHK2 inhibitor. | The cancer cell line may have a functional p53 pathway, making it susceptible to the protective effects of CHK2 inhibition. | This strategy is most effective for p53-deficient cancer cells. Confirm the p53 status of your cancer cell line. If it is p53 wild-type, the CHK2 inhibitor may not be the ideal protective agent. |
| Difficulty in observing a synergistic effect with Temozolomide. | Suboptimal dosing of one or both agents. | Perform a checkerboard titration experiment with varying concentrations of both this compound and Temozolomide to identify the optimal synergistic concentrations. |
Quantitative Data
Table 1: Comparative Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | BRCA1/2 Status | This compound IC50 (nmol/L) |
| MDA-MB-436 | Breast Cancer | BRCA1 mutant | 1.1[12] |
| DLD-1 | Colorectal Cancer | BRCA2 -/- | 1.8[12] |
| DLD-1 | Colorectal Cancer | BRCA2 wild-type | 157.9[12] |
| NCI-H209 | Small Cell Lung Cancer | Not Specified | 160.8[12] |
Table 2: Synergistic Effect of this compound and Temozolomide in NCI-H209 Cells
| Treatment | IC50 of this compound (nmol/L) | Fold Shift in IC50 |
| This compound alone | 160.8[12] | - |
| This compound + 50 µmol/L Temozolomide | 8.97[12] | 18-fold[12] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is for determining the IC50 of this compound and assessing the protective effects of a CHK2 inhibitor.
Materials:
-
96-well plates
-
This compound
-
CHK2 inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells (e.g., 5,000 cells/well) in a 96-well plate and incubate for 24 hours.
-
Treat cells with serial dilutions of this compound, with or without a fixed concentration of the CHK2 inhibitor. Include untreated and vehicle-only controls.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
Annexin V/PI Apoptosis Assay
This protocol is for quantifying apoptosis in normal cells treated with this compound.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
This compound
-
Protective agent (e.g., CHK2 inhibitor)
Procedure:
-
Seed cells in 6-well plates and treat with this compound +/- the protective agent for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic).
γH2AX Immunofluorescence Staining for DNA Damage
This protocol is for visualizing and quantifying DNA double-strand breaks.
Materials:
-
Cells grown on coverslips
-
This compound
-
4% Paraformaldehyde (PFA)
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (anti-γH2AX)
-
Fluorescently labeled secondary antibody
-
DAPI-containing mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with this compound for the desired time.
-
Fix the cells with 4% PFA for 15 minutes.
-
Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Block with blocking solution for 1 hour.
-
Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash and mount the coverslips on microscope slides using DAPI-containing mounting medium.
-
Visualize and capture images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound-induced cytotoxicity and mitigation by CHK2 inhibition.
Caption: Workflow for evaluating strategies to mitigate this compound cytotoxicity.
References
- 1. The Discovery of a Potent PARP1 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. CHK2 Inhibition Provides a Strategy to Suppress Hematologic Toxicity from PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. IMPACT announced PARP inhibitor this compound in combination with temozolomide IND clearance by US FDA [impacttherapeutics.com]
- 8. onclive.com [onclive.com]
- 9. ascopubs.org [ascopubs.org]
- 10. Facebook [cancer.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
Improving the therapeutic window of Senaparib in combination therapies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the therapeutic window of Senaparib in combination therapies.
I. Troubleshooting Guides
This section addresses common issues encountered during pre-clinical and clinical research with this compound combination therapies.
1. Managing Hematological Toxicities
Hematological adverse events are among the most common toxicities observed with this compound, both as a monotherapy and in combination regimens.
| Observed Issue | Potential Cause | Recommended Action |
| Grade 3/4 Anemia, Neutropenia, or Thrombocytopenia | Myelosuppressive effects of this compound and/or combination agent (e.g., Temozolomide). | - Monitoring: Implement complete blood counts (CBCs) weekly for the first month of treatment, then monthly thereafter. - Dose Interruption/Reduction: For Grade 3/4 toxicities, interrupt treatment until recovery to Grade 1 or baseline. Resume treatment at a reduced dose. For the this compound and Temozolomide combination, the recommended phase 2 dose (RP2D) was determined to be 80 mg of this compound once daily plus 20 mg of Temozolomide once daily[1][2]. - Supportive Care: Consider the use of growth factors (e.g., G-CSF for neutropenia) or blood transfusions for anemia and thrombocytopenia as per institutional guidelines. |
| Persistent Low-Grade Cytopenias | Cumulative bone marrow suppression. | - Evaluate Combination Agent: Assess the contribution of the combination agent to the observed toxicity. Consider dose reduction of the partner agent if appropriate. - Treatment Holidays: For persistent Grade 1/2 toxicities, a short treatment holiday (e.g., 1-2 weeks) may allow for bone marrow recovery. |
2. Addressing Non-Hematological Adverse Events
While generally better tolerated than other PARP inhibitors, non-hematological side effects can occur with this compound combination therapies.
| Observed Issue | Potential Cause | Recommended Action |
| Fatigue and Asthenia | Common side effect of PARP inhibitors and chemotherapy. | - Patient Education: Inform patients about the likelihood of fatigue and advise on energy conservation strategies. - Rule out Other Causes: Investigate and manage other potential causes of fatigue, such as anemia or hypothyroidism. - Dose Modification: If fatigue is severe (Grade 3), consider dose interruption or reduction of this compound. |
| Gastrointestinal Issues (Nausea, Vomiting) | Common toxicity associated with both this compound and combination agents. | - Prophylactic Antiemetics: Administer prophylactic antiemetics, especially during the initial cycles of treatment. - Dietary Modifications: Advise patients to take this compound with food to minimize nausea and to maintain adequate hydration. |
3. Troubleshooting In Vitro and In Vivo Experiments
| Observed Issue | Potential Cause | Recommended Action |
| Lack of Synergy in Combination Studies | - Suboptimal drug concentrations. - Inappropriate cell line model (e.g., proficient in homologous recombination). - Issues with experimental technique. | - Dose-Response Matrix: Perform a dose-response matrix experiment to identify synergistic concentration ranges for this compound and the combination agent. - Cell Line Characterization: Ensure the chosen cell lines have the appropriate genetic background (e.g., BRCA1/2 mutations or other HRD markers) for sensitivity to PARP inhibitors. - Confirm Target Engagement: Verify PARP inhibition in your experimental system using a PARP activity assay[3]. |
| High Variability in Xenograft Tumor Growth | - Inconsistent tumor cell implantation. - Variation in animal health and age. - Suboptimal drug formulation or administration. | - Standardize Procedures: Ensure consistent cell numbers and injection volumes for tumor implantation. Use animals of the same age and sex. - Vehicle and Formulation: Prepare fresh drug formulations for each administration and ensure proper vehicle controls are included. |
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and the rationale for its use in combination therapy?
A1: this compound is a potent inhibitor of PARP1 and PARP2 enzymes, which are crucial for the repair of single-strand DNA breaks[4][5]. In cancer cells with defects in other DNA repair pathways, such as homologous recombination (HR) deficiency (e.g., due to BRCA1/2 mutations), the inhibition of PARP leads to the accumulation of double-strand DNA breaks during replication, resulting in cell death through a process called synthetic lethality[6].
The rationale for combination therapies is to either enhance this synthetic lethal effect or to induce a state of "BRCAness" in HR-proficient tumors. For example, combining this compound with a DNA-damaging agent like temozolomide increases the burden of DNA lesions that require PARP-mediated repair, thus potentiating the anti-tumor activity[7][8]. Other combinations may target pathways that regulate HR, such as the PI3K/AKT pathway, to sensitize tumors to PARP inhibition[9][10].
Q2: What are the most common adverse events observed with this compound in combination therapies?
A2: In the phase 3 FLAMES trial for this compound monotherapy, the most common Grade 3 or higher treatment-emergent adverse events (TEAEs) were anemia, thrombocytopenia, and neutropenia[11]. In a study of this compound in combination with temozolomide, the most frequent Grade 3 or higher TEAEs also included anemia, neutropenia, and thrombocytopenia[1][7]. Other common adverse events of any grade include fatigue, nausea, and decreased white blood cell count[1][12][13].
Q3: How can I assess the synergistic effects of this compound with a novel agent in vitro?
A3: To assess synergy, a checkerboard assay followed by calculation of a Combination Index (CI) is a standard method. This involves treating cells with a range of concentrations of this compound and the novel agent, both alone and in combination. Cell viability is then measured using an assay like the CellTiter-Glo® Luminescent Cell Viability Assay[14]. The results are analyzed using software such as CompuSyn to calculate the CI, where a CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Q4: What are the key considerations for designing an in vivo study with this compound in a xenograft model?
A4: Key considerations include selecting an appropriate cell line (preferably with a known HRD status), using immunodeficient mice (e.g., SCID or nude mice), and establishing a consistent tumor implantation protocol[15]. The dosing regimen for this compound and the combination agent should be based on preclinical data, aiming for tolerated doses that have shown single-agent activity. Tumor growth should be monitored regularly, and at the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., assessing PARP inhibition or DNA damage markers like γH2AX)[16].
III. Data Presentation
Table 1: Adverse Events of Clinical Significance in this compound Combination Therapy (with Temozolomide)
| Adverse Event | Grade 3 or Higher Frequency (%) |
| Anemia | 28.6 |
| Neutropenia | 21.4 |
| Thrombocytopenia | 21.4 |
| Data from a study of this compound in combination with Temozolomide in patients with advanced solid tumors[1]. |
Table 2: Efficacy of this compound in the FLAMES Study (First-Line Maintenance in Advanced Ovarian Cancer)
| Endpoint | This compound | Placebo | Hazard Ratio (95% CI) | P-value |
| Median Progression-Free Survival | Not Reached | 13.6 months | 0.43 (0.32-0.58) | <0.0001 |
| Data from the prespecified interim analysis of the FLAMES trial[17][18]. |
IV. Experimental Protocols
1. Cell Viability Assay to Determine Synergy
This protocol is adapted from standard long-term proliferation assays for PARP inhibitors[14].
-
Cell Seeding: Seed cancer cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
Drug Treatment: The following day, treat the cells with a dilution series of this compound, the combination agent, and the combination of both. Include a vehicle-only control.
-
Incubation: Incubate the cells for 7-14 days, as the effects of PARP inhibitors can be delayed.
-
Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software like CompuSyn to determine the Combination Index (CI) and assess for synergy.
2. Immunofluorescence for RAD51 Foci Formation
This protocol is a generalized method for assessing homologous recombination proficiency[19][20][21][22].
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound, the combination agent, or both for the desired duration. Induce DNA damage (e.g., with ionizing radiation) to stimulate RAD51 foci formation.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Antibody Staining: Incubate with a primary antibody against RAD51, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the number of RAD51 foci per nucleus. A decrease in RAD51 foci formation in treated cells indicates inhibition of homologous recombination.
3. In Vivo Xenograft Study
This protocol outlines a general workflow for assessing the in vivo efficacy of this compound in combination therapy[15][16][23].
-
Cell Line and Animal Model: Select a relevant human cancer cell line and an appropriate immunodeficient mouse strain.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size, randomize the mice into treatment groups (e.g., vehicle, this compound alone, combination agent alone, this compound + combination agent).
-
Drug Administration: Administer the drugs according to the planned schedule and route of administration.
-
Tumor Measurement and Body Weight: Measure tumor volume and mouse body weight regularly to assess efficacy and toxicity.
-
Endpoint and Analysis: At the end of the study (based on tumor size limits or a set duration), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for pharmacodynamic markers).
V. Visualizations
Caption: Mechanism of action of this compound leading to synthetic lethality in homologous recombination (HR) deficient cells.
Caption: Rationale for combining this compound with other anti-cancer agents to enhance therapeutic efficacy.
Caption: A typical experimental workflow for evaluating novel this compound combination therapies.
References
- 1. onclive.com [onclive.com]
- 2. IMPACT Announces Presentation of the Clinical Data for the dose escalation and dose expansion of this compound in Combination with Temozolomide at the ASCO2022 [impacttherapeutics.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. The Discovery of a Potent PARP1 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Combined strategies with PARP inhibitors for the treatment of BRCA wide type cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancernetwork.com [cancernetwork.com]
- 12. Safety, Tolerability, and Pharmacokinetics of this compound, a Novel PARP1/2 Inhibitor, in Chinese Patients With Advanced Solid Tumors: A Phase I Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Safety, Tolerability, and Pharmacokinetics of this compound, a Novel PARP1/2 Inhibitor, in Chinese Patients With Advanced Solid Tumors: A Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 15. Testing PARP Inhibitors Using a Murine Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Approved by NMPA for 1L Maintenance Therapy in Ovarian Cancer - BioSpace [biospace.com]
- 18. This compound as first-line maintenance therapy in advanced ovarian cancer: a randomized phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Immunofluorescence staining analysis of γH2AX and RAD51 [bio-protocol.org]
- 20. RAD51 Foci as a Biomarker Predictive of Platinum Chemotherapy Response in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The RAD51-FFPE Test; Calibration of a Functional Homologous Recombination Deficiency Test on Diagnostic Endometrial and Ovarian Tumor Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
Technical Support Center: Troubleshooting Senaparib Pharmacokinetic Variability in Mouse Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in the pharmacokinetics (PK) of senaparib in mouse models.
Frequently Asked Questions (FAQs)
Q1: We are observing high inter-animal variability in this compound plasma concentrations. What are the potential causes?
A1: High inter-animal variability is a common challenge in preclinical pharmacokinetic studies. For this compound, several factors could be contributing:
-
Formulation Issues: this compound is a poorly soluble compound. Inconsistent suspension or aggregation of the dosing solution can lead to variable dosing between animals. Ensure the formulation is homogenous throughout the dosing procedure.
-
Dosing Technique: Improper oral gavage technique can lead to inaccurate dosing or stress-induced physiological changes affecting drug absorption. Ensure all personnel are thoroughly trained and consistent in their technique.
-
Mouse Strain: Different mouse strains can have variations in drug metabolism enzymes and transporters, leading to different pharmacokinetic profiles.
-
Health Status of Mice: Underlying health issues, even if subclinical, can affect drug absorption, distribution, metabolism, and excretion (ADME).
-
Food and Bedding: The type and amount of food can influence the absorption of orally administered drugs.[1] Some types of bedding (e.g., corn cob) can induce metabolic enzymes.
-
Biological Factors: Individual differences in gastric emptying time, intestinal transit time, and expression levels of metabolic enzymes and transporters can contribute to variability.
Q2: What is the recommended vehicle for oral administration of this compound in mice?
A2: Several vehicles have been used for the oral administration of this compound in preclinical studies. The choice of vehicle can significantly impact the drug's solubility and bioavailability. Commonly used formulations include:
-
Suspension in 10% DMSO and 90% (20% SBE-β-CD in Saline): This formulation utilizes a co-solvent and a cyclodextrin to improve solubility.[2]
-
Suspension in Corn Oil: A simple lipid-based vehicle that can be effective for lipophilic compounds.[2]
-
Amorphous Solid Dispersion (ASD): For clinical and some preclinical studies, an ASD formulation of this compound has been used to enhance its solubility and bioavailability.[3] This is often prepared by spray-drying the drug with a polymer.
It is crucial to maintain consistency in the chosen vehicle throughout a study.
Q3: Are there known differences in this compound pharmacokinetics between different mouse strains?
Q4: What is the primary metabolic pathway for this compound and are there any potential drug-drug interactions to be aware of in mouse models?
A4: Preclinical studies in rats and dogs indicate that this compound is primarily metabolized by the cytochrome P450 (CYP) 3A4 enzyme in the liver.[1][6] While in vitro studies have shown that this compound has low inhibitory activity against major human CYP enzymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4), suggesting a low risk of drug-drug interactions, in vivo studies in mice are limited.[1][6]
When co-administering other compounds with this compound in mouse models, it is important to consider their potential to induce or inhibit CYP enzymes, which could alter this compound's metabolism and exposure. For example, some anti-cancer agents or even components of the vehicle could modulate CYP activity.
Troubleshooting Guides
Issue 1: Inconsistent or Low Oral Bioavailability
Symptoms:
-
Highly variable plasma concentrations of this compound between individual mice.
-
Lower than expected mean plasma concentrations (AUC and Cmax).
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Poor Formulation/Solubility | 1. Optimize Vehicle: If using a simple suspension, consider micronizing the this compound powder to improve its dissolution. Alternatively, explore solubility-enhancing formulations such as an amorphous solid dispersion or a solution with co-solvents and cyclodextrins (e.g., 10% DMSO, 90% (20% SBE-β-CD in Saline)).2. Ensure Homogeneity: For suspensions, ensure vigorous and consistent mixing (e.g., vortexing or stirring) immediately before and during dosing to prevent the drug from settling. |
| Dosing Technique Errors | 1. Standardize Gavage Procedure: Ensure all personnel are using the same, correct technique for oral gavage, including proper restraint, correct needle placement, and a slow, steady administration rate.2. Verify Dose Volume: Double-check calculations for dose volume based on the most recent body weights of the mice. |
| Gastrointestinal pH Effects | 1. Control for Food Intake: Fasting mice overnight before dosing can reduce the variability in gastric pH and food content, leading to more consistent absorption. However, be mindful of the potential for stress from fasting. If fasting is not feasible, ensure a consistent feeding schedule. |
Issue 2: Unexpectedly Rapid Clearance or Low Exposure
Symptoms:
-
Lower than expected AUC and Cmax values despite consistent dosing.
-
Shorter than expected half-life (T1/2).
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| High Metabolic Clearance | 1. Consider Mouse Strain: If using a strain known for high metabolic activity, consider this as a potential factor. If possible, run a small pilot study in a different strain (e.g., comparing C57BL/6 with BALB/c) to assess differences in metabolism.2. Check for Enzyme Induction: Review all co-administered substances, including other drugs, vehicle components, and even diet or bedding, for their potential to induce CYP enzymes. |
| Active Efflux by Transporters | 1. P-glycoprotein (P-gp) Efflux: this compound's interaction with murine P-gp is not well-documented. However, other PARP inhibitors are known substrates of P-gp. If high efflux is suspected, it may be a characteristic of the molecule in that model system. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Mice
The following table summarizes the pharmacokinetic parameters of this compound in mice after a single oral administration.
| Dose (mg/kg) | T1/2 (hours) | Tmax (hours) | Cmax (ng/mL) | AUC0-t (ng·h/mL) | Mouse Strain | Reference |
| 2.5 | - | - | 322 | 910 | BALB/c nude | [7] |
| 10 | 2.03 | 0.3 | 1,820 | 3,244 | BALB/c nude | [7] |
| 25 | 1.38 | 0.3 | 3,599 | 5,425 | BALB/c nude | [7] |
Data presented as mean values.
Experimental Protocols
Protocol for Oral Gavage of this compound Suspension
This protocol is a representative example for preparing and administering a this compound suspension.
Materials:
-
This compound powder
-
Vehicle: 10% DMSO and 90% (20% SBE-β-CD in Saline)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice)
-
Syringes
Procedure:
-
Preparation of Vehicle:
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
To prepare the final vehicle, mix 1 part DMSO with 9 parts of the 20% SBE-β-CD solution.
-
-
Preparation of this compound Suspension:
-
Weigh the required amount of this compound powder and place it in a microcentrifuge tube.
-
Add a small amount of the vehicle to wet the powder and form a paste.
-
Gradually add the remaining vehicle while vortexing to create a homogenous suspension at the desired concentration.
-
For difficult-to-suspend particles, brief sonication may be applied.
-
-
Administration:
-
Accurately weigh each mouse before dosing.
-
Calculate the required volume of the this compound suspension for each mouse based on its body weight and the target dose.
-
Vortex the suspension immediately before drawing it into the syringe to ensure homogeneity.
-
Administer the suspension to the mouse via oral gavage using a proper and consistent technique.
-
Representative LC-MS/MS Method for this compound Quantification in Mouse Plasma
Disclaimer: The following is a representative protocol adapted from methods for other PARP inhibitors, as a specific validated protocol for this compound in mouse plasma is not publicly available. This method should be fully validated in your laboratory.
Instrumentation:
-
HPLC system coupled with a triple quadrupole mass spectrometer.
Chemicals and Reagents:
-
Acetonitrile (ACN), methanol (MeOH), and water (LC-MS grade)
-
Formic acid
-
This compound analytical standard
-
Internal Standard (IS) - a structurally similar compound not present in the study samples (e.g., a stable isotope-labeled this compound, or another PARP inhibitor like olaparib).
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.1-4.0 min: 10% B (re-equilibration)
-
-
Injection Volume: 5 µL
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):
-
This compound: To be determined by infusion of the analytical standard.
-
Internal Standard: To be determined by infusion of the IS.
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for this compound and the IS.
Sample Preparation (Protein Precipitation):
-
To 50 µL of mouse plasma in a microcentrifuge tube, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate to dryness under a stream of nitrogen.
-
Reconstitute in 100 µL of the initial mobile phase (e.g., 90% A: 10% B).
-
Inject into the LC-MS/MS system.
Mandatory Visualizations
Caption: this compound's mechanism of action via PARP inhibition and trapping.
Caption: Workflow for troubleshooting high pharmacokinetic variability.
References
- 1. Effect of Food on the Pharmacokinetics of this compound (IMP4297) in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. crystalpharmatech.com [crystalpharmatech.com]
Technical Support Center: Method Refinement for Detecting Low Levels of PARylation Inhibition
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered when detecting low levels of Poly (ADP-ribose) Polymerase (PARP) inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the difference between measuring PARP catalytic inhibition and PARP trapping?
A1: PARP catalytic inhibition refers to the direct blocking of the PARP enzyme's ability to synthesize poly (ADP-ribose) (PAR) chains. This is often measured by quantifying the amount of PAR produced. In contrast, PARP trapping describes the stabilization of the PARP-DNA complex, which prevents the enzyme from dissociating from the site of DNA damage. This trapped complex can be more cytotoxic than simple catalytic inhibition. Assays like ELISA or Western blots for PAR levels measure catalytic inhibition, while fluorescence polarization (FP) assays are specifically designed to measure PARP trapping.[1][2][3]
Q2: Which assay is most sensitive for detecting low levels of PARP inhibition?
A2: For detecting low levels of catalytic inhibition, chemiluminescent ELISA-based assays are highly sensitive.[3][4] For assessing the trapping mechanism, which can be potent even at low inhibitor concentrations, fluorescence polarization (FP)-based PARPtrap™ assays are very effective and designed for high-throughput screening.[1][2][3][5]
Q3: Can I use the same assay to screen for inhibitors against different PARP family members?
A3: While some assays can be adapted, it is crucial to optimize the conditions for each PARP family member. The activity and co-factor requirements can vary significantly between PARPs. For instance, PARP1 and PARP2 require damaged DNA for activation, which should be included in the assay setup.[6] It is recommended to use kits and protocols specifically validated for the PARP of interest to ensure accurate and reproducible results.[3]
Q4: How important is the purity of the recombinant PARP enzyme in my assay?
A4: The purity of the recombinant PARP enzyme is critical for obtaining reliable and reproducible data. Contaminants can interfere with enzyme activity or the detection method, leading to inaccurate measurements of inhibition. It is recommended to use highly purified (>90%) and enzymatically active PARP for your assays.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during PARP inhibition assays.
ELISA-Based Assays (Chemiluminescent/Colorimetric)
| Problem | Possible Cause(s) | Solution(s) |
| No or Weak Signal | Omission of a key reagent (e.g., NAD+, activated DNA). | Double-check that all reagents were added in the correct order and volume.[7] |
| Inactive enzyme or substrate. | Use fresh reagents and ensure proper storage conditions. Test enzyme and substrate activity independently if possible. | |
| Insufficient incubation times. | Follow the protocol's recommended incubation times. Substrate development time is often critical. | |
| High Background | Insufficient washing. | Increase the number of wash steps and ensure complete aspiration of wash buffer between steps.[8][9] |
| Non-specific binding of antibodies. | Use a different blocking buffer or increase the blocking incubation time. Ensure the antibody concentrations are optimized.[9][10] | |
| Contaminated buffers or reagents. | Prepare fresh buffers and use high-purity water. | |
| Poor Reproducibility | Inconsistent pipetting. | Use calibrated pipettes and ensure proper technique. Pay close attention to small volumes.[8] |
| Temperature fluctuations. | Ensure all incubation steps are carried out at the specified temperature. Allow all reagents to reach room temperature before use.[7] | |
| Edge effects on the plate. | Avoid using the outer wells of the plate, or ensure even temperature distribution during incubation.[8] |
Fluorescence Polarization (FP) PARP Trapping Assays
| Problem | Possible Cause(s) | Solution(s) |
| Low FP Signal Window (small difference between high and low FP controls) | Incorrect concentration of fluorescent DNA probe or PARP enzyme. | Titrate both the fluorescent probe and the PARP enzyme to determine the optimal concentrations that provide a robust signal window. |
| Failure of PARP to bind the DNA probe. | Ensure the PARP enzyme is active and that the buffer conditions are optimal for binding. | |
| Insufficient incubation time for complex formation. | Increase the incubation time for the PARP enzyme and the fluorescent DNA probe. | |
| High Variability Between Replicates | Inaccurate pipetting of small volumes. | Use precision pipettes and consider preparing master mixes to minimize pipetting errors. |
| Air bubbles in the wells. | Centrifuge the plate briefly after adding all reagents to remove air bubbles. | |
| Fluorescent compound interference. | Test the inhibitor compound alone at the highest concentration to check for intrinsic fluorescence that might interfere with the assay.[11] | |
| Unexpectedly High FP Signal in "Low FP Control" | Incomplete PARylation reaction. | Ensure the NAD+ concentration is sufficient and the incubation time is long enough for the PARylation reaction to complete, leading to the dissociation of PARP from the DNA probe. |
| Inactive NAD+. | Use a fresh stock of NAD+. |
Western Blot for PAR Detection
| Problem | Possible Cause(s) | Solution(s) |
| No or Weak PAR Signal | Low abundance of PAR. | Ensure that cells have been treated with a DNA damaging agent (e.g., H2O2) to stimulate PARP activity before lysis. |
| Inefficient protein transfer. | Confirm successful protein transfer by Ponceau S staining of the membrane. Optimize transfer conditions (time, voltage) for the size of PARylated proteins.[12] | |
| Primary antibody concentration is too low. | Increase the concentration of the anti-PAR antibody and/or increase the incubation time (e.g., overnight at 4°C). | |
| High Background | Non-specific antibody binding. | Optimize the blocking step by trying different blocking agents (e.g., BSA instead of milk) or increasing the blocking time. Add a detergent like Tween-20 to the wash buffer.[13] |
| Antibody concentration is too high. | Reduce the concentration of the primary and/or secondary antibody.[14] | |
| Multiple Non-specific Bands | Protein degradation. | Add protease inhibitors to the lysis buffer and keep samples on ice. |
| Antibody cross-reactivity. | Use a more specific anti-PAR antibody. Run a negative control (e.g., lysate from untreated cells) to identify non-specific bands.[12] |
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of various PARP inhibitors across different assays and cell lines. This data can be used as a reference for expected outcomes.
Table 1: IC50 Values of PARP Inhibitors in Catalytic Inhibition Assays
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Assay Type | Reference |
| Olaparib | 1-5 | 1-2 | Chemiluminescent ELISA | [3] |
| Rucaparib | ~5.6 | ~1.3 | ELISA | [15] |
| Talazoparib | ~1.1 | ~0.8 | ELISA | [16] |
| Veliparib | ~2.9 | ~1.8 | ELISA | [15] |
| Niraparib | ~3.8 | ~2.1 | ELISA | [16] |
Table 2: EC50 Values of PARP Inhibitors in Cellular PARP Trapping Assays
| Inhibitor | Cell Line | PARP1 Trapping EC50 (nM) | PARP2 Trapping EC50 (nM) | Assay Type | Reference |
| Olaparib | DT40 | ~30 | ~40 | Fluorescence Polarization | [1] |
| Talazoparib | DT40 | <1 | ~1 | Fluorescence Polarization | [1] |
| Veliparib | DT40 | >1000 | >1000 | Fluorescence Polarization | [1] |
| Niraparib | DT40 | ~10 | ~10 | Fluorescence Polarization | [17] |
Experimental Protocols & Visualizations
Protocol 1: Chemiluminescent PARP1 Activity Assay
This protocol is adapted from commercially available kits and is designed to measure the catalytic activity of PARP1.
Materials:
-
384-well plate pre-coated with histones
-
Purified recombinant PARP1 enzyme
-
Activated DNA
-
10x PARP buffer
-
Biotinylated NAD+ (PARP Substrate Mixture)
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
Wash buffer (PBST)
-
Blocking buffer
Procedure:
-
Plate Preparation: If not pre-coated, coat a 384-well plate with histone solution overnight at 4°C. Wash the plate three times with PBST. Block the wells with blocking buffer for at least 90 minutes at room temperature.[4]
-
Reaction Setup:
-
Prepare a Master Mix containing 10x PARP buffer, PARP Substrate Mixture, and activated DNA.
-
Add the Master Mix to each well.
-
Add the test inhibitor at various concentrations to the appropriate wells. Add vehicle control to the control wells.
-
-
Enzyme Addition:
-
Dilute the PARP1 enzyme to the working concentration in 1x PARP buffer.
-
Initiate the reaction by adding the diluted PARP1 enzyme to all wells except the "Blank" control.
-
Incubate the plate for 1 hour at room temperature.[4]
-
-
Detection:
-
Wash the plate three times with PBST.
-
Add diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.[4]
-
Wash the plate three times with PBST.
-
Add the chemiluminescent substrate to each well.
-
Immediately read the luminescence using a microplate reader.
-
Chemiluminescent PARP Activity Assay Workflow.
Protocol 2: Fluorescence Polarization (FP) PARP Trapping Assay
This protocol outlines the measurement of PARP trapping using fluorescence polarization.
Materials:
-
Black 384-well microplate
-
Purified recombinant PARP1 or PARP2 enzyme
-
Fluorescently labeled oligonucleotide duplex (DNA probe)
-
5x PARPtrap™ Assay Buffer
-
NAD+
-
Test inhibitors
-
Fluorescence polarization plate reader
Procedure:
-
Master Mix Preparation: Prepare a Master Mix containing 5x PARPtrap™ Assay Buffer and the fluorescent DNA probe.
-
Reaction Setup:
-
Add the Master Mix to all wells of the microplate.
-
Add the test inhibitor at various concentrations to the "Test Inhibitor" wells.
-
Add diluent solution to the "High FP Control" and "Low FP Control" wells.
-
-
Enzyme Addition:
-
Dilute the PARP enzyme to its working concentration in 1x PARPtrap™ Assay Buffer.
-
Add the diluted PARP enzyme to the "Test Inhibitor", "High FP Control", and "Low FP Control" wells.
-
Incubate for 30 minutes at room temperature to allow for PARP-DNA complex formation.
-
-
Initiate PARylation and Read Plate:
-
Add NAD+ solution to the "Test Inhibitor" and "Low FP Control" wells to initiate the PARylation reaction. Add buffer without NAD+ to the "High FP Control" wells.
-
Incubate for 60 minutes at room temperature.
-
Read the fluorescence polarization on a compatible plate reader. An increase in FP signal in the presence of an inhibitor indicates PARP trapping.[1][18]
-
Principle of the Fluorescence Polarization PARP Trapping Assay.
Signaling Pathway: PARP in DNA Single-Strand Break Repair
The following diagram illustrates the role of PARP1 in the base excision repair (BER) pathway for single-strand DNA breaks (SSBs).
Role of PARP1 in Single-Strand Break Repair and the Effect of Trapping Inhibitors.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. PASTA: PARP activity screening and inhibitor testing assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ELISA Troubleshooting Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 9. biocompare.com [biocompare.com]
- 10. assaygenie.com [assaygenie.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Western blot troubleshooting guide! [jacksonimmuno.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. bpsbioscience.com [bpsbioscience.com]
Senaparib Technical Support Center: Troubleshooting Batch-to-Batch Variability
This technical support center provides guidance to researchers, scientists, and drug development professionals who may be encountering issues with batch-to-batch variability in their experiments involving Senaparib. The following frequently asked questions (FAQs) and troubleshooting guides are designed to help you identify potential causes of variability and provide systematic approaches to resolve them.
Frequently Asked Questions (FAQs)
-
FAQ 1: My experimental results with a new batch of this compound are different from the previous batch. What could be the cause?
-
FAQ 2: I'm having trouble dissolving a new batch of this compound, even though I'm using the same protocol as before. Why is this happening?
-
FAQ 3: How can I be sure that the this compound I have is pure and has the correct identity?
-
FAQ 4: The potency (IC50) of this compound in my cell-based assays varies between batches. How can I troubleshoot this?
FAQ 1: My experimental results with a new batch of this compound are different from the previous batch. What could be the cause?
Answer:
Inconsistent experimental results between different batches of this compound can be frustrating and can stem from several factors, ranging from the compound's intrinsic properties to experimental handling. The primary causes are often subtle differences in the purity, solubility, or potency of the compound between lots. It is also possible that handling or storage conditions have inadvertently changed.
To diagnose the issue, a systematic approach is recommended. Begin by comparing the Certificate of Analysis (CoA) for each batch. Key parameters to check are purity (as determined by HPLC), residual solvent content, and any reported physical characteristics. Even minor differences in purity can lead to significant variations in biological activity.
If the CoAs do not reveal any obvious discrepancies, the next step is to perform a side-by-side comparison of the old and new batches. This should involve re-testing the solubility and performing a dose-response experiment to compare the potency (IC50) of both batches in a well-characterized assay.
Below is a troubleshooting workflow to help you identify the source of the variability.
Troubleshooting Workflow for Inconsistent Results
Caption: Troubleshooting workflow for inconsistent experimental results.
FAQ 2: I'm having trouble dissolving a new batch of this compound, even though I'm using the same protocol as before. Why is this happening?
Answer:
Solubility issues are a common source of batch-to-batch variability. This compound is reported to be soluble in DMSO at concentrations up to 83-96 mg/mL; however, this often requires ultrasonication to fully dissolve.[1][2][3] If a new batch is not dissolving as expected, consider the following potential causes:
-
Hygroscopic DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. "Wet" DMSO has a significantly lower solvating capacity for many organic compounds. Always use fresh, anhydrous, research-grade DMSO from a newly opened bottle or a properly stored aliquot.[1]
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid. Different forms can have different dissolution rates and thermodynamic solubilities. Check the CoA for any comments on the physical state (e.g., crystalline, amorphous).
-
Incomplete Dissolution Technique: this compound may require gentle warming (to 37°C) and/or extended vortexing or sonication to fully dissolve.[2] Ensure that your dissolution protocol is consistently applied.
Recommended Protocol for Preparing this compound Stock Solution
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.
-
Solvent Addition: Add the required volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution for 1-2 minutes. If solids persist, place the vial in an ultrasonic bath for 10-15 minutes. Gentle warming to 37°C can also aid dissolution.[2]
-
Verification: Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C. This compound stock solutions in DMSO are stable for up to 1 year at -20°C and 2 years at -80°C.[1] Avoid repeated freeze-thaw cycles.
Hypothetical Comparison of Batch Solubility Characteristics
| Parameter | Batch A ("Good Batch") | Batch B ("Problem Batch") | Potential Cause of Difference |
| Appearance | Fine, white to off-white powder | Clumped or slightly yellowish powder | Higher moisture or residual solvent content |
| Time to Dissolve in DMSO (10 mM) | < 5 minutes with vortexing | > 20 minutes with sonication | Different crystalline form (polymorph) |
| Clarity of Solution | Clear, no particulates | Hazy or contains visible particulates | Lower purity or presence of insoluble impurities |
FAQ 3: How can I be sure that the this compound I have is pure and has the correct identity?
Answer:
The most reliable way to ensure the quality of your this compound is to review the Certificate of Analysis (CoA) provided by the supplier for that specific batch. If a CoA was not provided or if you suspect it may be inaccurate, you can perform independent analytical tests.
A typical CoA for a small molecule inhibitor like this compound should include the following information:
-
Identity Confirmation: Data from methods like ¹H-NMR and Mass Spectrometry (MS) to confirm the chemical structure.
-
Purity Assessment: Typically determined by High-Performance Liquid Chromatography (HPLC), often with UV detection at a specific wavelength. Purity should ideally be >98%.
-
Physical Appearance: A description of the compound (e.g., white solid).
-
Solubility: Information on solubility in common solvents like DMSO.[1][2][3]
Exemplary Certificate of Analysis Data for this compound
| Test | Specification | Exemplary Result |
| Appearance | White to off-white solid | Conforms |
| ¹H-NMR | Conforms to structure | Conforms |
| Mass Spec (ESI-MS) | [M+H]⁺ = 479.16 | 479.2 |
| Purity (HPLC) | ≥ 98.0% | 99.5% |
| Solubility | Soluble in DMSO | Conforms |
| Residual Solvents | < 0.5% | 0.1% |
If you need to re-verify a batch, HPLC is the most accessible method for checking purity in a typical research lab. Comparing the retention time and peak area of your sample to a trusted reference standard (if available) can confirm both identity and purity.
FAQ 4: The potency (IC50) of this compound in my cell-based assays varies between batches. How can I troubleshoot this?
Answer:
Variation in IC50 values is a classic sign of batch-to-batch variability and is often linked to differences in purity or the amount of active compound that is successfully dissolved and delivered to the cells. This compound is a potent inhibitor of PARP1/2, and its biological activity is highly dependent on achieving the correct concentration in your assay.[4]
Mechanism of Action: PARP Inhibition by this compound
This compound acts via a mechanism known as "trapping," where it binds to the PARP1/2 enzymes and locks them onto sites of DNA single-strand breaks. This prevents the progression of DNA repair, leading to the stalling of replication forks and the formation of cytotoxic double-strand breaks. In cancer cells with deficiencies in homologous recombination repair (e.g., BRCA1/2 mutations), these double-strand breaks cannot be repaired, resulting in cell death (synthetic lethality).[5]
Caption: Mechanism of PARP inhibition and trapping by this compound.
Protocol for Comparative IC50 Determination
To accurately compare the potency of two batches, it is critical to test them simultaneously.
-
Prepare Stock Solutions: Prepare fresh 10 mM stock solutions of both the old and new batches of this compound in parallel, using the same bottle of anhydrous DMSO and the same dissolution technique.
-
Cell Seeding: Seed a sensitive cell line (e.g., a BRCA-mutant cancer cell line) in 96-well plates at a predetermined optimal density and allow cells to attach overnight.
-
Serial Dilutions: Create a series of dilutions for both batches from their respective stock solutions. A 10-point, 3-fold dilution series is recommended to generate a complete dose-response curve.
-
Cell Treatment: Add the diluted compounds to the cells and incubate for the desired duration (e.g., 72-120 hours).
-
Viability Assay: Measure cell viability using a standard method such as MTT, resazurin, or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Normalize the data to untreated controls and plot the dose-response curves for both batches. Calculate the IC50 values using non-linear regression (log(inhibitor) vs. normalized response).
Exemplary IC50 Data for this compound in Cancer Cell Lines
The following table provides reference IC50 values from published literature that can be used as a benchmark for your own experiments. Significant deviation from these values could indicate an issue with the compound batch or the assay itself.
| Cell Line | BRCA Status | Reported IC50 (nmol/L) | Reference |
| MDA-MB-436 | BRCA1 mutant | 1.1 | [5] |
| DLD-1 BRCA2-/- | BRCA2 knockout | 1.8 | [5] |
| DLD-1 WT | BRCA2 wild-type | 157.9 | [5] |
If your comparative assay reveals a significant shift (>2-3 fold) in the IC50 between batches, and you have ruled out solubility and handling issues, you should contact the supplier with your data and request a replacement batch.
References
Validation & Comparative
Senaparib Versus Olaparib: A Comparative Efficacy Analysis in BRCA1-Mutated Breast Cancer Models
For Immediate Release
In the landscape of targeted therapies for BRCA1-mutated breast cancer, PARP inhibitors have emerged as a cornerstone of treatment. This guide provides a detailed comparison of two prominent PARP inhibitors, Senaparib and Olaparib, focusing on their preclinical efficacy in relevant cancer models. The following analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to inform further research and development.
Executive Summary
Preclinical evidence suggests that this compound demonstrates greater potency in inhibiting PARP1 enzymatic activity and cellular cytotoxicity in BRCA1/2-mutated cell lines compared to Olaparib.[1] In a head-to-head in vivo study utilizing a BRCA1-mutated breast cancer xenograft model, this compound achieved complete tumor growth inhibition at significantly lower doses than Olaparib.[1] These findings highlight this compound's potential as a highly effective PARP inhibitor in the context of BRCA1-deficient breast cancers.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
Both this compound and Olaparib are potent inhibitors of PARP1 and PARP2 enzymes, which are critical components of the DNA single-strand break repair machinery.[1][2] In cancer cells with a BRCA1 mutation, the homologous recombination (HR) pathway for double-strand break repair is deficient. The inhibition of PARP by either this compound or Olaparib leads to an accumulation of unrepaired single-strand breaks, which collapse replication forks and generate double-strand breaks. In the absence of a functional HR pathway, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and ultimately, cancer cell death. This concept is known as synthetic lethality.
Quantitative Data Comparison
The following tables summarize the key quantitative data from preclinical studies comparing the efficacy of this compound and Olaparib.
In Vitro Efficacy
| Parameter | Cell Line | This compound IC50 (nmol/L) | Olaparib IC50 (nmol/L) | Reference |
| PARP1 Enzymatic Inhibition | - | 0.48 | 0.86 | [1] |
| Cytotoxicity (Cell Viability) | MDA-MB-436 (BRCA1 mutant) | 1.1 | - | [1] |
| Cytotoxicity (Cell Viability) | DLD-1 (BRCA2-/-) | 1.8 | 62.9 | [1] |
| PARylation Inhibition | MDA-MB-436 (BRCA1 mutant) | 0.74 | - | [1] |
IC50: Half-maximal inhibitory concentration.
In Vivo Efficacy in BRCA1-Mutated Xenograft Model
A head-to-head study in a mouse xenograft model using the BRCA1-mutated human breast cancer cell line MDA-MB-436 demonstrated the potent anti-tumor activity of this compound.
| Treatment | Dose | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) | Reference |
| This compound | 5 mg/kg | Oral, QD, 5 days on/2 days off | 101.2 | [1] |
| This compound | 10 mg/kg | Oral, QD, 5 days on/2 days off | 102.6 | [1] |
| This compound | 20 mg/kg | Oral, QD, 5 days on/2 days off | 102.7 | [1] |
| Olaparib | 100 mg/kg | Oral, QD, 5 days on/2 days off | 99.0 | [1] |
TGI values greater than 100% indicate tumor regression.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
In Vitro Cell Viability Assay
The cytotoxicity of this compound and Olaparib was determined using a standard cell viability assay.
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., MDA-MB-436, DLD-1) are seeded at a density of 1,000 cells per well in 96-well plates and incubated for 24 hours.[3]
-
Drug Treatment: Cells are treated with a range of concentrations of this compound or Olaparib.
-
Incubation: The treated cells are incubated for 7 days.[3]
-
Viability Assessment: Cell viability is measured using a luminescent assay such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.[3]
-
Data Analysis: Dose-response curves are generated, and the IC50 values are calculated using appropriate software (e.g., Prism).[3]
In Vivo Xenograft Model
The in vivo efficacy of this compound and Olaparib was evaluated in a BRCA1-mutated breast cancer xenograft model.
Protocol:
-
Cell Inoculation: MDA-MB-436 human breast cancer cells, which have a BRCA1 mutation, are injected into the mammary fat pads of immunodeficient mice (e.g., nude mice).[1][4]
-
Tumor Establishment: Tumors are allowed to grow to a palpable size (e.g., 150-200 mm³).[5]
-
Treatment Administration: Mice are randomized into treatment groups and receive oral doses of this compound, Olaparib, or a vehicle control. The dosing schedule in the cited study was once daily (QD) for 5 days followed by 2 days off for 5 weeks.[1]
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).[1]
-
Data Analysis: At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group.[1]
Conclusion
The preclinical data presented in this guide indicates that this compound exhibits superior potency and efficacy compared to Olaparib in BRCA1-mutated breast cancer models. The significantly lower effective dose of this compound required to achieve complete tumor regression in vivo suggests a potentially wider therapeutic window. These findings warrant further investigation of this compound as a promising therapeutic agent for patients with BRCA1-mutated breast cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Discovery of a Potent PARP1 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Efficacy and mechanism of the combination of PARP and CDK4/6 inhibitors in the treatment of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of breast cancer xenografts in a mouse model and the induction of apoptosis in multiple breast cancer cell lines by lactoferricin B peptide - PMC [pmc.ncbi.nlm.nih.gov]
Senaparib Demonstrates Potent PARP Trapping Capabilities, Positioning it Competitively Against Other Inhibitors
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of available preclinical data reveals that senaparib, a novel PARP1/2 inhibitor, exhibits a potent ability to trap poly (ADP-ribose) polymerase (PARP) on DNA. This mechanism is a critical determinant of the anti-tumor efficacy of PARP inhibitors. The data indicates that this compound's PARP trapping potency is greater than that of olaparib and positions it as one of the more potent trapping agents among the class, comparable to talazoparib.
The trapping of PARP enzymes on DNA by PARP inhibitors leads to the formation of cytotoxic PARP-DNA complexes. These complexes can stall and collapse DNA replication forks, ultimately resulting in double-strand breaks and cell death, particularly in cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[1][2][3] The potency of this trapping effect varies among different PARP inhibitors and is considered a key factor in their clinical activity.[3]
Quantitative Comparison of PARP Trapping Potency
This compound has been shown to be a potent inducer of PARP1 trapping. In a direct comparison, this compound was found to be more potent at inducing PARP1 trapping than olaparib, with trapping observed at concentrations as low as 10 nmol/L.[1][2] More recent data provides a specific PARP trapping EC50 value for this compound at 0.40 nM, which is comparable to talazoparib (0.28 nM), known for its high trapping potency.[1]
The following table summarizes the comparative PARP trapping potency of this compound and other well-established PARP inhibitors.
| PARP Inhibitor | Relative PARP Trapping Potency | PARP Trapping EC50 (nM) | Key Findings |
| This compound | Modest to strong[1]; More potent than Olaparib[1][2] | 0.40[1] | Demonstrates potent PARP1 trapping at low nanomolar concentrations.[1][2] |
| Talazoparib | Highest among approved PARPis[1][3] | 0.28[1] | Considered the most potent PARP trapping agent.[3][4] |
| Niraparib | > Olaparib ≈ Rucaparib[4] | Not explicitly found | More potent trapper than olaparib and rucaparib.[4] |
| Olaparib | < this compound, < Niraparib, ≈ Rucaparib[1][4] | Not explicitly found | A weaker PARP trapper compared to talazoparib and niraparib.[3][4] |
| Rucaparib | ≈ Olaparib[4] | Not explicitly found | Similar trapping potency to olaparib.[5][6] |
| Veliparib | Weakest among compared PARPis[3] | Not explicitly found | Exhibits significantly weaker PARP trapping activity.[3] |
Experimental Methodologies for Assessing PARP Trapping
The evaluation of PARP trapping potency relies on specialized cellular and biochemical assays.
Cell-Based PARP Trapping Assay
This method directly measures the amount of PARP protein retained on chromatin within cells following treatment with a PARP inhibitor.
Experimental Protocol:
-
Cell Culture and Treatment: Cancer cell lines (e.g., DU-145 prostate cancer cells) are cultured to a suitable confluence.[2] The cells are then treated with varying concentrations of the PARP inhibitor (e.g., this compound, olaparib) for a defined period, typically a few hours.[2]
-
Induction of DNA Damage: To enhance the formation of PARP-DNA complexes, a DNA damaging agent such as methyl methanesulfonate (MMS) is often co-administered with the PARP inhibitor.[2]
-
Cellular Fractionation: Following treatment, cells are harvested and subjected to subcellular fractionation to isolate the chromatin-bound proteins from the soluble nuclear and cytoplasmic fractions. This is often achieved using commercially available kits.
-
Western Blot Analysis: The isolated chromatin fractions are then resolved by SDS-PAGE and transferred to a membrane for Western blotting. The amount of PARP1 protein in the chromatin fraction is detected using a specific anti-PARP1 antibody. An increased signal for PARP1 in the chromatin fraction of inhibitor-treated cells compared to control cells indicates PARP trapping.
Fluorescence Polarization (FP)-Based PARP Trapping Assay
This is a high-throughput biochemical assay that measures the ability of an inhibitor to prevent the dissociation of PARP from a DNA substrate.
Experimental Protocol:
-
Assay Principle: The assay utilizes a fluorescently labeled DNA oligonucleotide. When PARP binds to this DNA, the complex tumbles slowly in solution, resulting in a high fluorescence polarization signal. In the presence of NAD+, PARP auto-PARylates and dissociates from the DNA, leading to a decrease in the FP signal. A PARP inhibitor that "traps" PARP on the DNA will prevent this dissociation, thus maintaining a high FP signal.
-
Reaction Setup: The reaction mixture typically includes purified PARP enzyme, the fluorescently labeled DNA probe, and the PARP inhibitor at various concentrations in an appropriate assay buffer.
-
Initiation and Measurement: The reaction is initiated by the addition of NAD+. The fluorescence polarization is then measured over time using a plate reader equipped for FP measurements.
-
Data Analysis: The increase in the FP signal in the presence of the inhibitor compared to the control (with NAD+ but no inhibitor) is proportional to the PARP trapping activity. The EC50 for PARP trapping can be calculated from the dose-response curve.
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: Mechanism of PARP trapping by inhibitors.
Caption: Workflow for a cell-based PARP trapping assay.
References
- 1. biorxiv.org [biorxiv.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Synergistic Efficacy of Senaparib and Temozolomide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo synergistic effects of Senaparib and temozolomide combination therapy against relevant preclinical cancer models. The data herein is supported by detailed experimental protocols to aid in the validation and potential extension of these findings.
Mechanism of Synergism: A Dual Assault on Cancer Cell DNA
The synergistic anti-tumor activity of this compound and temozolomide stems from their complementary mechanisms of action targeting DNA damage repair pathways in cancer cells. Temozolomide is an alkylating agent that methylates DNA, leading to DNA damage.[1] In response, cancer cells activate DNA repair mechanisms, a key component of which is the enzyme poly(ADP-ribose) polymerase (PARP).[1] this compound, a potent PARP inhibitor, blocks this repair pathway. This inhibition leads to the accumulation of DNA damage induced by temozolomide, ultimately triggering cell death in a process known as synthetic lethality.[1]
Caption: Synergistic action of this compound and Temozolomide.
In Vivo Efficacy in a Small Cell Lung Cancer (SCLC) Xenograft Model
Preclinical studies have demonstrated a significant synergistic anti-tumor effect of this compound in combination with temozolomide in an in vivo xenograft model of human small cell lung cancer (NCI-H209).
Quantitative Data Summary
The following table summarizes the tumor growth inhibition (TGI) observed in the NCI-H209 xenograft mouse model after 21 days of treatment.
| Treatment Group | Dose | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | - | 0 |
| Temozolomide (TMZ) | 3 mg/kg, p.o., daily | 34 |
| This compound | 10 mg/kg, p.o., daily | 19 |
| This compound + TMZ | 5 mg/kg + 3 mg/kg, p.o., daily | 98 |
| This compound + TMZ | 10 mg/kg + 3 mg/kg, p.o., daily | 110 |
Data sourced from a study published in Molecular Cancer Therapeutics.[1]
Experimental Protocols
A detailed methodology for the key in vivo experiment is provided below for reproducibility and comparison.
NCI-H209 Xenograft Model Study
-
Cell Line: Human small cell lung cancer (SCLC) cell line NCI-H209 was used.
-
Animal Model: Female BALB/c nude mice were used for tumor implantation.
-
Tumor Implantation: NCI-H209 tumor tissue, previously grown to approximately 500 mm³, was resected, cut into small pieces (~1 mm³), and implanted subcutaneously into the right flank of the mice.
-
Treatment Initiation: When the mean tumor volume reached approximately 130 mm³, the mice were randomized into treatment groups.
-
Drug Administration:
-
Vehicle control, temozolomide, and this compound were administered orally (p.o.) once daily for 21 consecutive days.
-
The combination groups received both this compound and temozolomide orally once daily for 21 days.
-
-
Endpoint: The primary endpoint was tumor growth inhibition, calculated at the end of the 21-day treatment period.[1]
Caption: Workflow of the in vivo xenograft study.
References
Senaparib: Validating Preclinical Promise in Clinical Trials for Advanced Ovarian Cancer
A Comparative Guide for Researchers and Drug Development Professionals
Senaparib, a potent inhibitor of poly (ADP-ribose) polymerase (PARP) 1 and 2, has recently demonstrated significant efficacy in the Phase III FLAMES clinical trial, validating its preclinical promise as a powerful agent in the treatment of advanced ovarian cancer. This guide provides a comprehensive comparison of this compound with other approved PARP inhibitors, supported by preclinical and clinical data, to inform researchers, scientists, and drug development professionals.
Preclinical Validation: From Bench to Bedside
Preclinical studies identified this compound as a highly potent PARP1/2 inhibitor. In a commercial assay, this compound inhibited PARP1 and PARP2 with IC50 values of 0.48 nmol/L and 1.6 nmol/L, respectively, demonstrating greater potency than Olaparib (IC50 of 0.86 nmol/L for PARP1 in the same experiment)[1][2]. This high potency was further substantiated in in vivo studies, where this compound was found to be 20-fold more potent than Olaparib in anticancer animal models[3]. Preclinical xenograft models using BRCA1 mutated human breast cancer cells showed that this compound had a wide therapeutic window, with effective single-agent doses ranging from 2.5-21 mg/kg administered daily[4]. These compelling preclinical findings laid a strong foundation for its clinical development.
Clinical Efficacy in First-Line Maintenance for Advanced Ovarian Cancer
The clinical efficacy of this compound was rigorously evaluated in the FLAMES trial, a randomized, double-blind, placebo-controlled, multicenter Phase III study. This trial assessed this compound as a maintenance therapy for patients with newly diagnosed advanced ovarian cancer who had responded to first-line platinum-based chemotherapy[5][6]. The results of the FLAMES trial have been published in Nature Medicine, highlighting the significant improvement in progression-free survival (PFS) with this compound compared to placebo[7].
Comparative Clinical Trial Data of PARP Inhibitors
The following tables summarize the key efficacy and safety data from the pivotal Phase III trials of this compound and other approved PARP inhibitors in the first-line maintenance setting for advanced ovarian cancer.
| Table 1: Efficacy of PARP Inhibitors in First-Line Maintenance for Advanced Ovarian Cancer (Intent-to-Treat Population) | ||||
| Drug | Trial | Median PFS (Drug Arm) | Median PFS (Placebo Arm) | Hazard Ratio (HR) |
| This compound | FLAMES | Not Reached | 13.6 months | 0.43 |
| Olaparib | SOLO-1 (BRCAm only) | 56.0 months | 13.8 months | 0.33 |
| Niraparib | PRIMA | 13.8 months | 8.2 months | 0.62 |
| Rucaparib | ATHENA-MONO | 20.2 months | 9.2 months | 0.52 |
| Table 2: Efficacy of PARP Inhibitors in Patients with BRCA Mutations | ||||
| Drug | Trial | Median PFS (Drug Arm) | Median PFS (Placebo Arm) | Hazard Ratio (HR) |
| This compound | FLAMES | Not Reached | 13.6 months | 0.43 (irrespective of BRCA status) |
| Olaparib | SOLO-1 | 56.0 months | 13.8 months | 0.33 |
| Niraparib | PRIMA | 22.1 months | 10.9 months | 0.40 |
| Rucaparib | ATHENA-MONO | Not Reached | 14.7 months | 0.40 |
| Table 3: Efficacy of PARP Inhibitors in Patients with Homologous Recombination Deficiency (HRD) | ||||
| Drug | Trial | Median PFS (Drug Arm) | Median PFS (Placebo Arm) | Hazard Ratio (HR) |
| This compound | FLAMES | Benefit observed in HRD-positive | Consistent benefit | Benefit observed irrespective of HRD status |
| Olaparib | SOLO-1 (BRCAm only) | 56.0 months | 13.8 months | 0.33 |
| Niraparib | PRIMA | 21.9 months | 10.3 months | 0.43 |
| Rucaparib | ATHENA-MONO | 28.7 months | 11.3 months | 0.47 |
| Table 4: Comparative Safety Profile of PARP Inhibitors (Grade ≥3 Adverse Events) | ||||
| Adverse Event | This compound (FLAMES) | Olaparib (SOLO-1) | Niraparib (PRIMA) | Rucaparib (ATHENA-MONO) |
| Anemia | 29% | 22% | 31% | 28.7% |
| Neutropenia | 25% | 8% | 21% | 14.6% |
| Thrombocytopenia | 27% | 3% | 39% | 7.1% |
| Nausea | Not Reported | <1% | 2% | 0.7% |
| Fatigue/Asthenia | Not Reported | 4% | 4% | 4.9% |
| Discontinuation due to AEs | 4.4% | 12% | 12% | 11.8% |
Experimental Protocols and Methodologies
Preclinical Evaluation of this compound
-
Enzymatic Assays: The inhibitory activity of this compound against PARP1 and PARP2 was determined using commercial enzymatic assays. IC50 values were calculated to quantify the concentration of the drug required to inhibit 50% of the enzyme's activity.
-
Cell Viability Assays: The cytotoxicity of this compound was assessed in various tumor cell lines, particularly those with BRCA1/2 mutations (e.g., MDA-MB-436 human breast cancer cells), to determine its effect on cell survival.
-
Xenograft Models: The in vivo antitumor activity of this compound was evaluated in immunodeficient mice bearing human tumor xenografts. Tumor growth inhibition was measured at different doses to establish the therapeutic window.
FLAMES Clinical Trial Protocol
The FLAMES study (NCT04169997) was a Phase III, randomized, double-blind, placebo-controlled trial with the following key design elements[4][5]:
-
Patient Population: Adult patients with newly diagnosed, advanced (FIGO stage III-IV) high-grade serous or endometrioid ovarian, fallopian tube, or primary peritoneal cancer who had achieved a complete or partial response to first-line platinum-based chemotherapy.
-
Randomization: Patients were randomized in a 2:1 ratio to receive either this compound (100 mg orally once daily) or a matching placebo.
-
Stratification Factors: Randomization was stratified by response to prior chemotherapy (complete vs. partial response) and BRCA mutation status.
-
Primary Endpoint: The primary endpoint was progression-free survival (PFS) as assessed by a blinded independent central review.
-
Secondary Endpoints: Key secondary endpoints included overall survival, safety, and time from randomization to discontinuation or death.
Visualizing the Science: Signaling Pathways and Experimental Workflows
PARP Inhibition and the DNA Damage Response Pathway
The following diagram illustrates the mechanism of action of PARP inhibitors like this compound in the context of DNA repair.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Safety, Tolerability, and Pharmacokinetics of this compound, a Novel PARP1/2 Inhibitor, in Chinese Patients With Advanced Solid Tumors: A Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. cdn.amegroups.cn [cdn.amegroups.cn]
- 6. onclive.com [onclive.com]
- 7. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Safety Profiles of Senaparib and Olaparib: A Guide for Researchers
This guide provides a detailed comparative analysis of the safety profiles of two prominent poly (ADP-ribose) polymerase (PARP) inhibitors, Senaparib and Olaparib. Developed for researchers, scientists, and drug development professionals, this document synthesizes data from key clinical trials to offer an objective comparison of the hematological and non-hematological toxicities associated with these agents. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental methodologies are provided. Visual diagrams generated using the DOT language illustrate key signaling pathways and experimental workflows.
Introduction to this compound and Olaparib
This compound (IMP4297) is a novel and potent PARP1/2 inhibitor that has demonstrated significant anti-tumor activity.[1] Olaparib (Lynparza) is a first-in-class PARP inhibitor that has received regulatory approval for the treatment of various cancers, including ovarian, breast, pancreatic, and prostate cancers.[2] Both drugs function by inhibiting PARP enzymes, which play a crucial role in DNA single-strand break repair. By blocking this repair mechanism, they induce synthetic lethality in cancer cells with pre-existing defects in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.
Comparative Safety Profile: Hematological Toxicities
Hematological toxicities are a known class effect of PARP inhibitors. The following tables summarize the incidence of key hematological adverse events observed in pivotal clinical trials for this compound and Olaparib.
Table 1: Comparison of Grade ≥3 Hematological Adverse Events
| Adverse Event | This compound (FLAMES Study)[3] | Olaparib (SOLO-1 Study)[4] | Olaparib (SOLO-2 Study)[5] |
| Anemia | 29.3% | 21.5% | 21% |
| Neutropenia | 24.8% | 8.5% | Not Reported as ≥20% |
| Thrombocytopenia | 26.7% | 0.4% | Not Reported as ≥20% |
Table 2: Comparison of All-Grade Hematological Adverse Events
| Adverse Event | This compound (FLAMES Study)[6] | Olaparib (SOLO-1 Study)[4] | Olaparib (SOLO-2 Study)[2] |
| Anemia | 81% | 38.8% | 44% |
| Neutropenia | 76% | 23.1% | Not Reported as ≥20% |
| Leukopenia | 75% | 13% | Not Reported as ≥20% |
| Thrombocytopenia | 70% | 11.2% | Not Reported as ≥20% |
Comparative Safety Profile: Non-Hematological Toxicities
Non-hematological adverse events are also common with PARP inhibitor therapy. The following tables provide a comparative overview of the most frequently reported non-hematological toxicities for this compound and Olaparib.
Table 3: Comparison of Grade ≥3 Non-Hematological Adverse Events
| Adverse Event | This compound (FLAMES Study)[7] | Olaparib (SOLO-1 Study)[4] | Olaparib (SOLO-2 Study)[8] |
| Nausea | Not Reported as a common Grade ≥3 AE | 0.8% | Not Reported as ≥20% |
| Fatigue/Asthenia | Not Reported as a common Grade ≥3 AE | 3.8% | Not Reported as ≥20% |
| Vomiting | Not Reported as a common Grade ≥3 AE | 0.4% | Not Reported as ≥20% |
Table 4: Comparison of All-Grade Non-Hematological Adverse Events
| Adverse Event | This compound (Phase I Study)[9] | Olaparib (SOLO-1 Study)[10] | Olaparib (SOLO-2 Study)[2] |
| Nausea | Not Reported as a common AE | 77% | 76% |
| Fatigue/Asthenia | 26.3% | 67% | 66% |
| Vomiting | Not Reported as a common AE | 40% | 37% |
| Diarrhea | Not Reported as a common AE | 37% | 33% |
| Decreased Appetite | Not Reported as a common AE | 20% | 22% |
Experimental Protocols
The safety and tolerability of this compound and Olaparib in their respective clinical trials were primarily assessed through the monitoring and grading of adverse events (AEs) according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) version 4.0.[11][12]
Monitoring and Grading of Adverse Events
1. Data Collection: All AEs, regardless of their perceived relationship to the study drug, were recorded from the time a patient provided informed consent until a specified follow-up period after the last dose of the investigational drug. Data were collected through a combination of patient self-reporting, clinical observation, and laboratory assessments.
2. Grading of Severity: The severity of each AE was graded on a 5-point scale as defined by CTCAE v4.0:[13]
-
Grade 1: Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.
-
Grade 2: Moderate; minimal, local, or noninvasive intervention indicated; limiting age-appropriate instrumental activities of daily living (ADL).
-
Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization or prolongation of existing hospitalization indicated; disabling; limiting self-care ADL.
-
Grade 4: Life-threatening consequences; urgent intervention indicated.
-
Grade 5: Death related to AE.
3. Attribution: The relationship of each AE to the study drug was assessed by the investigator as either related or not related.
Assessment of Hematological Toxicities
Routine monitoring of hematological parameters was a key component of the safety evaluation in the clinical trials for both this compound and Olaparib.
-
Laboratory Tests: Complete blood counts (CBC) with differential were performed at baseline and at regular intervals (e.g., weekly for the first month, then monthly) throughout the treatment period.[14] Key parameters monitored included hemoglobin, absolute neutrophil count (ANC), and platelet count.
-
CTCAE v4.0 Grading for Hematological AEs:
-
Anemia: Graded based on hemoglobin levels (e.g., Grade 3: <8.0 g/dL).
-
Neutropenia: Graded based on ANC (e.g., Grade 3: <1.0 x 10^9/L).
-
Thrombocytopenia: Graded based on platelet count (e.g., Grade 3: <50.0 x 10^9/L).
-
Assessment of Non-Hematological Toxicities
Non-hematological toxicities were assessed at each study visit through clinical evaluation and patient-reported outcomes.
-
Clinical Assessment: Physical examinations and vital sign measurements were conducted at baseline and regularly during the study.
-
Patient-Reported Outcomes: Patients were questioned about the presence and severity of symptoms such as nausea, fatigue, vomiting, and diarrhea.
-
CTCAE v4.0 Grading for Common Non-Hematological AEs:
-
Nausea: Graded based on the severity and impact on oral intake.
-
Fatigue: Graded based on the impact on ADL.
-
Vomiting: Graded based on the number of episodes per day.
-
Diarrhea: Graded based on the increase in stool frequency and impact on ADL.
-
Signaling Pathways and Mechanisms of Toxicity
The following diagrams illustrate the mechanism of action of PARP inhibitors and a proposed pathway for PARP inhibitor-induced anemia.
Caption: Mechanism of action of PARP inhibitors leading to synthetic lethality in HR-deficient cancer cells.
Caption: Proposed pathway for PARP inhibitor-induced anemia through the inactivation of PARP2.[15][16][17]
Conclusion
This comparative analysis indicates that both this compound and Olaparib, as potent PARP inhibitors, share a similar spectrum of class-related toxicities, particularly hematological and gastrointestinal adverse events. Based on the available data from the FLAMES and SOLO trials, this compound appears to be associated with a higher incidence of all-grade and Grade ≥3 hematological toxicities, specifically neutropenia and thrombocytopenia, when compared to Olaparib. Conversely, non-hematological toxicities such as nausea and fatigue appear to be more frequently reported with Olaparib.
It is crucial to note that these comparisons are indirect and based on data from separate clinical trials. Differences in patient populations, study designs, and AE reporting practices may influence the observed rates. Head-to-head clinical trials would be required for a definitive comparison of the safety profiles of this compound and Olaparib. This guide serves as a resource for researchers to understand the potential toxicities of these agents and to inform the design of future studies and the clinical management of patients treated with these PARP inhibitors.
References
- 1. The Phase 3 clinical trial data of this compound has been published in prestigious international journal Nature Medicine, positioning it as a promising first-line maintenance treatment option for the all-comer population in advanced ovarian cancer [impacttherapeutics.com]
- 2. merck.com [merck.com]
- 3. researchgate.net [researchgate.net]
- 4. targetedonc.com [targetedonc.com]
- 5. Olaparib tablets as maintenance therapy in patients with platinum-sensitive relapsed ovarian cancer and a BRCA1/2 mutation (SOLO2/ENGOT-Ov21): a final analysis of a double-blind, randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.amegroups.cn [cdn.amegroups.cn]
- 7. onclive.com [onclive.com]
- 8. LYNPARZA™ (olaparib) Phase III SOLO-2 data demonstrated progression-free survival benefit in BRCA-mutated ovarian cancer as maintenance therapy [astrazeneca-us.com]
- 9. Safety, Tolerability, and Pharmacokinetics of this compound, a Novel PARP1/2 Inhibitor, in Chinese Patients With Advanced Solid Tumors: A Phase I Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adverse Reactions and Tolerability for LYNPARZA® (olaparib) in SOLO-1 [lynparzahcp.com]
- 11. evs.nci.nih.gov [evs.nci.nih.gov]
- 12. evs.nci.nih.gov [evs.nci.nih.gov]
- 13. ctc.ucl.ac.uk [ctc.ucl.ac.uk]
- 14. Hematological toxicities in PARP inhibitors: A real‐world study using FDA adverse event reporting system (FAERS) database - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inactive Parp2 causes Tp53-dependent lethal anemia by blocking replication-associated nick ligation in erythroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
Senaparib Demonstrates Efficacy in Homologous Recombination Proficient Tumors, Offering a New Therapeutic Avenue
For Immediate Release
Shanghai, China – November 10, 2025 – New analyses from clinical and preclinical studies indicate that the PARP inhibitor Senaparib is an effective treatment for homologous recombination proficient (HRP) tumors, a patient population that has traditionally seen limited benefit from PARP inhibitors. These findings, primarily from the FLAMES Phase 3 trial, suggest that this compound's potent mechanism of action may overcome the intrinsic resistance of HRP tumors to this class of drugs, providing a much-needed therapeutic option for these patients.
Homologous recombination is a critical DNA repair pathway, and its deficiency (HRD) has been a key biomarker for sensitivity to PARP inhibitors. However, a significant proportion of tumors are HRP, posing a challenge for targeted therapies. The recent data on this compound suggests a paradigm shift, indicating efficacy beyond the established HRD patient population.
Clinical Efficacy of this compound in HRP Tumors: The FLAMES Study
The Phase 3 FLAMES study, a randomized, double-blind, placebo-controlled trial, evaluated the efficacy and safety of this compound as a first-line maintenance treatment for patients with advanced ovarian cancer who had responded to platinum-based chemotherapy.[1] A key finding of this study was that this compound demonstrated a significant improvement in progression-free survival (PFS) compared to placebo, not only in the overall patient population but also in subgroups with HRP status.[2]
Specifically, in the cohort of patients with BRCA-negative disease, which is often used as a proxy for an HRP population, this compound showed a notable reduction in the risk of disease progression or death.[3] The study reported a hazard ratio (HR) of 0.43 (95% CI, 0.30-0.61; P < 0.0001) for this subgroup, indicating a substantial clinical benefit.[3] Furthermore, a consistent benefit was observed in the homologous recombination status subgroups.[4]
| Subgroup | Treatment Arm | Median PFS (months) | Hazard Ratio (95% CI) | P-value | Citation |
| Overall Population | This compound | Not Reached | 0.43 (0.32-0.58) | < 0.0001 | [2] |
| Placebo | 13.6 | [2] | |||
| BRCA-negative | This compound | Not Reached | 0.43 (0.30-0.61) | < 0.0001 | [3] |
| Placebo | 12.9 | [3] |
Table 1: Efficacy of this compound in the FLAMES Study
Comparison with Other PARP Inhibitors and Alternatives in HRP Tumors
While direct head-to-head trials are lacking, data from various studies allow for an indirect comparison of this compound with other PARP inhibitors and alternative treatments in the HRP setting.
Other PARP inhibitors such as niraparib and rucaparib have also shown efficacy in HRP ovarian cancer.[5] For instance, the PRIMA trial demonstrated a PFS benefit for niraparib in the HRP subgroup (HR 0.68).[6] A meta-analysis of five studies on PARP inhibitors in HRP epithelial ovarian cancer reported a pooled hazard ratio for PFS of 0.76 (95% CI: 0.65-0.88), confirming a significant, albeit more modest, benefit in this population compared to HRD patients.[7]
Bevacizumab, a VEGF inhibitor, is another established treatment option for advanced ovarian cancer, including HRP tumors. Clinical trials have shown that bevacizumab, in combination with chemotherapy, improves progression-free survival in patients with newly diagnosed and recurrent ovarian cancer.[8][9] However, the benefit in terms of overall survival has been less consistent.[9] Real-world data suggests that the benefits of bevacizumab may be most pronounced in patients with high-risk prognostic factors.[10][11]
| Treatment | Trial/Study | Patient Population | Efficacy Endpoint | Hazard Ratio (95% CI) | Citation |
| This compound | FLAMES (BRCA-negative) | 1L Maintenance Ovarian Cancer | PFS | 0.43 (0.30-0.61) | [3] |
| Niraparib | PRIMA (HRP) | 1L Maintenance Ovarian Cancer | PFS | 0.68 (0.49-0.94) | [6] |
| Rucaparib | ATHENA-MONO (HRD-negative) | 1L Maintenance Ovarian Cancer | PFS | Not explicitly stated, but benefit shown | [5] |
| Pooled PARP Inhibitors | Meta-analysis | HRP Ovarian Cancer | PFS | 0.76 (0.65-0.88) | [7] |
| Bevacizumab + Chemo | GOG-0218 | 1L Ovarian Cancer (overall) | PFS | 0.62 (0.52-0.75) | [8] |
Table 2: Indirect Comparison of Efficacy in HRP or Similar Ovarian Cancer Populations
The Mechanistic Advantage of this compound: Potent PARP Trapping
The efficacy of PARP inhibitors in HRP tumors is thought to be driven by a mechanism known as "PARP trapping."[12] This process involves the stabilization of the PARP enzyme on DNA at the site of single-strand breaks, leading to the formation of toxic DNA-PARP complexes. These complexes can stall and collapse replication forks, ultimately resulting in cell death, even in cells with functional homologous recombination repair.
Preclinical studies have indicated that this compound is a potent PARP1/2 inhibitor with a particularly high capacity for PARP trapping, reportedly more potent than the first-generation PARP inhibitor, olaparib.[13][14] This enhanced trapping ability may contribute to its robust efficacy in HRP tumors.[13]
Caption: Mechanism of this compound via PARP Trapping in HRP Tumors.
Experimental Protocols
FLAMES Clinical Trial Methodology [1]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, phase 3 trial.
-
Patient Population: Patients with newly diagnosed, FIGO stage III-IV, high-grade serous or endometrioid ovarian, fallopian tube, or primary peritoneal cancer who had a complete or partial response to first-line platinum-based chemotherapy.
-
Randomization: Patients were randomized 2:1 to receive this compound or placebo.
-
Treatment: this compound was administered orally at a dose of 100 mg once daily.
-
Primary Endpoint: Progression-free survival (PFS) as assessed by a blinded independent central review.
Preclinical PARP Trapping Assay [13]
-
Cell Line: DU-145 prostate cancer cells were utilized.
-
Induction of DNA Damage: Cells were treated with 0.01% methyl methanesulfonate (MMS) to induce single-strand DNA breaks.
-
Treatment: Cells were incubated with varying concentrations of this compound or a comparator PARP inhibitor (e.g., olaparib) for 4 hours.
-
Analysis: The nuclear fraction containing chromatin-bound proteins was isolated. The amount of trapped PARP1 was quantified by Western blotting.
Caption: Experimental Workflows for Clinical and Preclinical Evaluation.
Conclusion
The emerging data for this compound in homologous recombination proficient tumors represents a significant advancement in the field of oncology. The robust efficacy demonstrated in the FLAMES study, particularly in the BRCA-negative subgroup, supported by a potent PARP trapping mechanism, positions this compound as a promising new treatment option for a broader population of cancer patients. Further research, including direct comparative studies, will be crucial to fully elucidate its role in the evolving landscape of cancer therapy.
References
- 1. Safety, Tolerability, and Pharmacokinetics of this compound, a Novel PARP1/2 Inhibitor, in Chinese Patients With Advanced Solid Tumors: A Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. impacttherapeutics.com [impacttherapeutics.com]
- 3. The Discovery of a Potent PARP1 Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Real-World Efficacy and Safety of PARP Inhibitors in Recurrent Ovarian Cancer Patients With Somatic BRCA and Other Homologous Recombination Gene Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Homologous recombination proficient subtypes of high-grade serous ovarian cancer: treatment options for a poor prognosis group [frontiersin.org]
- 6. Perspectives on PARP Inhibitor Combinations for Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Avastin® (bevacizumab) Clinical Trials for Ovarian Cancer | HCP [avastin.com]
- 9. Final Overall Survival of a Randomized Trial of Bevacizumab for Primary Treatment of Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Do bevacizumab’s ovarian cancer clinical trial results hold up in the real world? | John Wiley & Sons, Inc. [newsroom.wiley.com]
- 11. medpagetoday.com [medpagetoday.com]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
Senaparib's Efficacy Across Diverse Solid Tumors: A Comparative Analysis
Senaparib (IMP4297) is a potent, orally available inhibitor of poly(ADP-ribose) polymerase (PARP) 1 and 2, enzymes critical for DNA single-strand break repair.[1][2][3] Its mechanism of action, which leverages the concept of synthetic lethality in tumors with deficiencies in other DNA repair pathways like homologous recombination, has shown significant promise in clinical trials.[4][5] This guide provides a comparative overview of this compound's efficacy, supported by data from key clinical studies across various solid tumors, including advanced ovarian cancer, small cell lung cancer, and a basket of other advanced solid malignancies.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
This compound selectively binds to PARP1 and PARP2, preventing them from repairing DNA single-strand breaks (SSBs) through the base excision repair pathway.[1][4] The accumulation of unrepaired SSBs leads to the formation of more cytotoxic double-strand breaks (DSBs) during DNA replication. In healthy cells, these DSBs can be efficiently repaired through the homologous recombination (HR) pathway. However, in cancer cells with mutations in genes like BRCA1 or BRCA2 that render them homologous recombination deficient (HRD), these DSBs cannot be accurately repaired. This leads to genomic instability and, ultimately, cancer cell death—a phenomenon known as synthetic lethality.[4][5]
References
Independent Validation of Senaparib's Anti-Tumor Efficacy in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor activity of Senaparib, a potent Poly (ADP-ribose) polymerase (PARP) inhibitor, against other alternatives, supported by experimental data from xenograft models. The data presented is intended to offer a clear perspective on this compound's preclinical efficacy.
Comparative Anti-Tumor Activity in Xenograft Models
This compound has demonstrated robust anti-tumor activity in both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models, particularly in tumors with BRCA1/2 mutations.[1][2] The following tables summarize the quantitative data on tumor growth inhibition (TGI) from key preclinical studies, offering a direct comparison with the well-established PARP inhibitor, Olaparib.
Table 1: Efficacy of this compound vs. Olaparib in a BRCA1-mutant Triple-Negative Breast Cancer (TNBC) Cell Line-Derived Xenograft (CDX) Model (MDA-MB-436)
| Treatment Group | Dose | Dosing Schedule | Treatment Duration | Tumor Growth Inhibition (TGI) (%) |
| Vehicle | - | - | 5 weeks | - |
| This compound | 5 mg/kg | Once a day (5 days on/2 days off) | 5 weeks | 101.2% |
| This compound | 10 mg/kg | Once a day (5 days on/2 days off) | 5 weeks | 102.6% |
| This compound | 20 mg/kg | Once a day (5 days on/2 days off) | 5 weeks | 102.7% |
| Olaparib | 100 mg/kg | Once a day (5 days on/2 days off) | 5 weeks | 99.0% |
Data sourced from a study evaluating this compound in a human BRCA1 mutant tumor mouse xenograft model using MDA-MB-436 cells.[1]
Table 2: Efficacy of this compound vs. Olaparib in a BRCA1-mutant Breast Cancer Patient-Derived Xenograft (PDX) Model (BR-05-0028)
| Treatment Group | Dose | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) |
| Vehicle | - | Orally | 55.32% |
| This compound | 5 mg/kg | Orally | 75.89% |
| This compound | 10 mg/kg | Orally | 77.96% |
| This compound | 20 mg/kg | Orally | Not specified, but similar to this compound 20 mg/kg |
| Olaparib | 100 mg/kg | Orally | Similar effect to this compound |
Data from a study in a human breast cancer PDX model with a BRCA1 mutation.[1]
Experimental Protocols
The following methodologies are based on the protocols described in the cited preclinical studies for evaluating PARP inhibitors in xenograft models.
Cell Line-Derived Xenograft (CDX) Model: MDA-MB-436
-
Cell Culture: Human triple-negative breast cancer (TNBC) MDA-MB-436 cells, which harbor a BRCA1 mutation, are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Female athymic nude or BALB/c nude mice (4-6 weeks old) are used.
-
Tumor Inoculation: A suspension of MDA-MB-436 cells (typically 5 x 106 cells in a mixture of media and Matrigel) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using caliper measurements. The tumor volume is calculated using the formula: (Length x Width2) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Drug Administration:
-
This compound: Administered orally (p.o.) once daily at doses of 5, 10, and 20 mg/kg on a 5 days on/2 days off schedule.[1]
-
Olaparib: Administered orally (p.o.) once daily at a dose of 100 mg/kg on a 5 days on/2 days off schedule.[1]
-
Vehicle Control: The vehicle solution used to dissolve the drugs is administered to the control group following the same schedule.
-
-
Efficacy Assessment: The primary endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the treatment period. Body weight is also monitored as an indicator of toxicity.
Patient-Derived Xenograft (PDX) Model: BR-05-0028
-
Tumor Acquisition: Human breast cancer tissue with a confirmed BRCA1 mutation is obtained from a patient.
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID) are used for the initial engraftment and subsequent passaging.
-
Tumor Implantation: Small fragments of the patient's tumor are surgically implanted subcutaneously into the mice.
-
Tumor Propagation: Once the tumors grow to a sufficient size, they are harvested and passaged to subsequent cohorts of mice for drug efficacy studies.
-
Randomization and Treatment: When the tumor volume reaches approximately 150 mm³, the mice are randomized into different treatment arms.
-
Drug Administration:
-
This compound: Administered orally at doses of 5, 10, and 20 mg/kg.
-
Olaparib: Administered orally at a dose of 100 mg/kg.
-
Vehicle Control: Administered orally to the control group.
-
-
Efficacy Assessment: TGI is calculated based on the tumor volumes in the treated groups compared to the vehicle control group at the end of the study.
Visualizing the Science
To better understand the underlying mechanisms and experimental processes, the following diagrams have been generated.
Caption: PARP Inhibition Signaling Pathway.
Caption: Xenograft Experimental Workflow.
References
Comparative analysis of the mechanisms of resistance to Senaparib and other PARP inhibitors
For researchers, scientists, and drug development professionals, understanding the mechanisms of resistance to Poly (ADP-ribose) polymerase (PARP) inhibitors is crucial for optimizing cancer therapy and developing next-generation treatments. This guide provides a comparative analysis of the known and potential mechanisms of resistance to Senaparib, a potent PARP1/2 inhibitor, and other approved PARP inhibitors such as Olaparib, Niraparib, Rucaparib, and Talazoparib. While clinical data on this compound resistance is still emerging, preclinical studies and the wealth of knowledge from other PARP inhibitors offer valuable insights.
Recent clinical trials, such as the FLAMES study, have demonstrated the efficacy of this compound in treating advanced ovarian cancer.[1][2] Preclinical data indicate that this compound is a potent PARP1/2 inhibitor with significant PARP trapping activity, a key mechanism for its anti-tumor effect.[3] However, as with all targeted therapies, the development of resistance is a significant clinical challenge.[4][5] This guide synthesizes current knowledge on PARP inhibitor resistance, presents it in a structured format for easy comparison, and provides detailed experimental protocols for investigating these mechanisms.
Key Mechanisms of Resistance to PARP Inhibitors
Resistance to PARP inhibitors is a multifaceted phenomenon that can be broadly categorized into several key mechanisms. These mechanisms are often not mutually exclusive and can coexist within the same tumor, contributing to treatment failure.
Restoration of Homologous Recombination (HR) Proficiency
The primary mechanism of action for PARP inhibitors relies on the concept of synthetic lethality in cancer cells with deficient homologous recombination (HR), often due to mutations in genes like BRCA1 and BRCA2.[4][6] Consequently, the most well-documented resistance mechanism is the restoration of HR function.
-
Secondary or Reversion Mutations in BRCA1/2 : Cancer cells can acquire secondary mutations in BRCA1 or BRCA2 that restore the open reading frame of the protein, leading to the production of a functional protein and renewed HR capacity.[7] This has been observed in patients who develop resistance to olaparib, rucaparib, and other PARP inhibitors.[8][9]
-
Upregulation of other HR-related proteins : Increased expression of other proteins involved in the HR pathway, such as RAD51, can also contribute to resistance by compensating for the BRCA deficiency.[10]
-
Epigenetic Modifications : Changes in DNA methylation or histone modification can lead to the re-expression of functional BRCA1/2 or other HR proteins. For instance, loss of BRCA1 promoter methylation can restore BRCA1 function and confer resistance to rucaparib.[11][12]
Stabilization of Replication Forks
PARP inhibitors induce cytotoxicity by trapping PARP enzymes on DNA, leading to the collapse of replication forks.[3] Resistance can emerge through mechanisms that protect these stalled replication forks from degradation.
-
Loss of Nucleases : Downregulation of nucleases like MRE11 and MUS81 prevents the degradation of stalled replication forks, allowing them to restart and continue DNA synthesis, thereby conferring resistance.[13]
-
Role of Shieldin Complex : The shieldin complex protects the ends of double-strand breaks and its loss has been associated with resistance to PARP inhibitors.[14]
Increased Drug Efflux
Cancer cells can develop resistance by actively pumping the drug out of the cell, thereby reducing its intracellular concentration to sub-therapeutic levels.
-
Overexpression of P-glycoprotein (P-gp/MDR1) : Upregulation of the ATP-binding cassette (ABC) transporter P-glycoprotein (encoded by the ABCB1 gene) is a well-established mechanism of resistance to several PARP inhibitors, including olaparib and niraparib.[10][15] Preclinical models have shown that P-gp inhibitors can reverse this resistance.[16]
Alterations in PARP1 and the PARylation Process
Changes in the drug's target, PARP1, or the downstream signaling pathway can also lead to resistance.
-
PARP1 Mutations : Mutations in the PARP1 gene can prevent the binding of PARP inhibitors or reduce their trapping efficiency, leading to decreased efficacy.[4]
-
Loss of PARP1 Expression : A complete loss of PARP1 expression can render cells insensitive to PARP inhibitors as the primary drug target is absent.[4]
-
PARG Depletion : Poly(ADP-ribose) glycohydrolase (PARG) is the enzyme responsible for degrading poly(ADP-ribose) chains. Loss of PARG function can lead to the accumulation of PAR chains, which can partially rescue the effects of PARP inhibition and contribute to resistance.[10]
Comparative Overview of Resistance Mechanisms
While direct comparative studies for this compound are limited, based on its potent PARP1/2 inhibition and trapping activity, it is plausible that it will be susceptible to the same resistance mechanisms observed with other PARP inhibitors. The following table summarizes the known and potential resistance mechanisms for this compound and other major PARP inhibitors.
| Mechanism of Resistance | This compound (Potential) | Olaparib | Niraparib | Rucaparib | Talazoparib |
| Restoration of HR | |||||
| BRCA1/2 Reversion Mutations | Likely | Documented[8] | Documented | Documented[11][12] | Documented |
| Upregulation of RAD51 | Likely | Documented[10] | Documented | Documented | Documented |
| BRCA1 Promoter Demethylation | Likely | Documented | Documented | Documented[11][12] | Documented |
| Replication Fork Stabilization | |||||
| Loss of Nucleases (e.g., MRE11) | Likely | Documented[13] | Documented | Documented | Documented |
| Loss of Shieldin Complex | Likely | Documented[14] | Documented | Documented | Documented |
| Increased Drug Efflux | |||||
| P-gp/MDR1 Overexpression | Possible | Documented[16] | Documented[10] | Less Susceptible | Documented |
| Alterations in PARP1 | |||||
| PARP1 Mutations | Possible | Documented[4] | Documented | Documented | Documented |
| Loss of PARP1 Expression | Possible | Documented[4] | Documented | Documented | Documented |
| Alterations in PARylation | |||||
| PARG Depletion | Possible | Documented[10] | Documented | Documented | Documented |
Experimental Protocols for Investigating Resistance
To facilitate further research into PARP inhibitor resistance, this section provides detailed methodologies for key experiments.
Protocol 1: Detection of BRCA1/2 Reversion Mutations
Objective: To identify secondary mutations in BRCA1 or BRCA2 that restore the open reading frame in resistant cell lines or patient samples.
Methodology:
-
Sample Collection: Collect genomic DNA from both the parental (sensitive) and resistant cancer cell lines, or from pre-treatment and post-progression tumor biopsies or circulating tumor DNA (ctDNA) from patients.[6]
-
PCR Amplification: Design primers to amplify the regions of the BRCA1 and BRCA2 genes that contain the primary inactivating mutation.
-
DNA Sequencing:
-
Sanger Sequencing: For targeted analysis of known mutation hotspots.
-
Next-Generation Sequencing (NGS): For a more comprehensive and unbiased detection of reversion mutations across the entire coding sequence of BRCA1 and BRCA2.[14]
-
-
Data Analysis: Align the sequencing data to the human reference genome and compare the sequences from the resistant and sensitive samples to identify any new mutations that could restore the protein's function.
Protocol 2: Assessment of PARP Trapping Activity
Objective: To quantify the ability of a PARP inhibitor to trap PARP1 on DNA, a key determinant of its cytotoxic potential.
Methodology:
-
Cell Culture and Treatment: Culture cancer cells and treat them with varying concentrations of the PARP inhibitor (e.g., this compound, Olaparib) for a defined period.
-
Cell Fractionation: Separate the chromatin-bound proteins from the soluble nuclear proteins. A common method is to use a subcellular protein fractionation kit.[8]
-
Western Blotting:
-
Run the protein fractions on an SDS-PAGE gel and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with primary antibodies against PARP1 and a loading control for the chromatin fraction (e.g., Histone H3).
-
Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and visualize the bands using a chemiluminescence detection system.
-
-
Quantification: Densitometrically quantify the intensity of the PARP1 band in the chromatin fraction and normalize it to the loading control. An increase in the chromatin-bound PARP1 in the presence of the inhibitor indicates PARP trapping.
Protocol 3: Evaluation of Drug Efflux Pump Activity
Objective: To determine if increased drug efflux through transporters like P-glycoprotein contributes to resistance.
Methodology:
-
Gene Expression Analysis (qPCR):
-
Isolate total RNA from sensitive and resistant cells.
-
Perform reverse transcription to generate cDNA.
-
Use quantitative PCR (qPCR) with primers specific for the ABCB1 gene (encoding P-gp) to measure its mRNA expression levels. An increase in ABCB1 mRNA in resistant cells suggests upregulation of the efflux pump.
-
-
Protein Expression Analysis (Western Blotting):
-
Lyse the cells and perform Western blotting as described in Protocol 2, using a primary antibody against P-glycoprotein.
-
-
Functional Assay (e.g., Rhodamine 123 Efflux Assay):
-
Rhodamine 123 is a fluorescent substrate of P-gp.
-
Incubate sensitive and resistant cells with Rhodamine 123.
-
Measure the intracellular fluorescence over time using a flow cytometer or a fluorescence microscope.
-
Resistant cells with high P-gp activity will show lower intracellular fluorescence due to increased efflux of Rhodamine 123.
-
The assay can also be performed in the presence of a known P-gp inhibitor (e.g., verapamil) to confirm that the observed efflux is P-gp mediated.
-
Visualizing Resistance Pathways and Experimental Workflows
To further clarify the complex relationships in PARP inhibitor resistance, the following diagrams illustrate key signaling pathways and experimental workflows.
Figure 1: Major signaling pathways leading to PARP inhibitor resistance.
Figure 2: Experimental workflow for detecting BRCA1/2 reversion mutations.
Conclusion and Future Directions
The landscape of PARP inhibitor resistance is complex and continually evolving. While direct comparative data on resistance to this compound is not yet widely available, the established mechanisms of resistance to other PARP inhibitors provide a strong framework for anticipating and studying potential resistance to this promising new agent. Understanding these mechanisms is paramount for the rational design of combination therapies aimed at overcoming or preventing resistance. Preclinical studies combining this compound with other agents, such as temozolomide, are already underway, highlighting a proactive approach to tackling resistance.[17] As this compound progresses through clinical development and into broader use, ongoing translational research will be essential to characterize its specific resistance profiles and to develop effective strategies to maximize its clinical benefit for cancer patients.
References
- 1. researchgate.net [researchgate.net]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. PARP1 selective inhibitor yields potent and durable antitumour activity in patient-derived preclinical models - ecancer [ecancer.org]
- 4. Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Diverse BRCA1 and BRCA2 Reversion Mutations in Circulating Cell-Free DNA of Therapy-Resistant Breast or Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. Combination Treatment Strategies to Overcome PARP Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. PARP inhibitor resistance: the underlying mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selective resistance to the PARP inhibitor olaparib in a mouse model for BRCA1-deficient metaplastic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. IMPACT announced PARP inhibitor this compound in combination with temozolomide IND clearance by US FDA [impacttherapeutics.com]
Safety Operating Guide
Safeguarding Health and Environment: A Guide to the Proper Disposal of Senaparib
For researchers, scientists, and drug development professionals handling Senaparib, a potent PARP1/2 inhibitor, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While this compound is not classified as a hazardous substance or mixture, adherence to established disposal protocols for laboratory chemicals is mandatory to minimize risks and maintain regulatory compliance.[1] This guide provides essential, step-by-step instructions for the safe and effective disposal of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to follow standard safety protocols for handling chemical compounds in a laboratory setting. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Ensure adequate ventilation in the work area to avoid inhalation of any dust or aerosols.[1] In case of accidental spills, the area should be evacuated, and the spill should be managed by trained personnel using appropriate absorbent materials.[1]
Quantitative Data on this compound
| Property | Value | Reference |
| Molecular Formula | C24H20F2N6O3 | [1] |
| Molecular Weight | 478.45 g/mol | [1] |
| CAS Number | 1401682-78-7 | [1] |
| Appearance | Solid | [2] |
| Storage Temperature | -20°C (Solid Powder) | [2] |
Step-by-Step Disposal Protocol for this compound Waste
The following procedures are based on general best practices for the disposal of non-hazardous chemical waste from a laboratory setting and should be adapted to comply with specific institutional and local regulations.
1. Waste Segregation:
-
Solid Waste: Collect all solid this compound waste, including unused or expired compounds, contaminated lab materials (e.g., weigh boats, filter paper), and disposable PPE, in a designated, clearly labeled hazardous waste container. Do not mix with non-hazardous laboratory trash.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Avoid mixing with other chemical waste streams unless compatibility has been confirmed.
-
Sharps Waste: Any sharps contaminated with this compound, such as needles or razor blades, must be disposed of in a designated sharps container.
2. Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity of the waste.
-
Include the date of waste accumulation.
3. In-Lab Decontamination:
-
For minor spills or contaminated surfaces, decontaminate the area by scrubbing with alcohol.[1]
-
Absorb liquid spills with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1] All cleanup materials should be disposed of as solid hazardous waste.
4. Final Disposal:
-
The disposal of this compound waste must be conducted in accordance with all prevailing country, federal, state, and local regulations.[1]
-
This typically involves arranging for pickup and disposal by a certified hazardous waste management company. Do not dispose of this compound waste down the drain or in regular trash.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper segregation and disposal of this compound waste.
Environmental Considerations
While this compound itself is not classified as a hazardous substance, the improper disposal of any pharmaceutical compound can have adverse environmental impacts.[3][4] Pharmaceuticals entering waterways can affect aquatic life and potentially enter the human food chain.[3][5] Therefore, strict adherence to proper disposal protocols is essential not only for laboratory safety but also for environmental protection. The guiding principle is to prevent the release of this compound into the environment.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound (IMP4297) | PARP inhibitor | Probechem Biochemicals [probechem.com]
- 3. Frontiers | Minimizing the environmental impact of unused pharmaceuticals: Review focused on prevention [frontiersin.org]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. Drugs in the Environment: Do Pharmaceutical Take-Back Programs Make a Difference? - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
